Product packaging for Ac-YVAD-pNA(Cat. No.:CAS No. 149231-66-3)

Ac-YVAD-pNA

Katalognummer: B057269
CAS-Nummer: 149231-66-3
Molekulargewicht: 628.6 g/mol
InChI-Schlüssel: YDPNOCSPPGFBPX-XNHCRPTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ac-YVAD-pNA is a potent and selective colorimetric substrate designed for the assay of caspase-1 (ICE, Interleukin-1β Converting Enzyme). This acetylated tetrapeptide (Ac-Tyr-Val-Ala-Asp) is conjugated to the chromophore p-nitroaniline (pNA). The core mechanism of action involves the cleavage of the Asp-pNA bond by caspase-1, resulting in the release of the free p-nitroaniline group. This release produces a yellow color that can be quantified by spectrophotometry at an absorbance of 405 nm, providing a direct and reliable method for measuring enzyme activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36N6O10 B057269 Ac-YVAD-pNA CAS No. 149231-66-3

Eigenschaften

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNOCSPPGFBPX-XNHCRPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440596
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149231-66-3
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ac-YVAD-pNA: A Technical Guide for Apoptosis and Inflammasome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the function and application of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide (Ac-YVAD-pNA) in the study of apoptosis and inflammatory processes. This compound is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-1, an enzyme intricately involved in programmed cell death and the maturation of pro-inflammatory cytokines.[1][2][3]

Core Function and Mechanism of Action

This compound is instrumental in detecting and quantifying the enzymatic activity of caspase-1.[3] The underlying principle of its use is a colorimetric assay. The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the natural cleavage site of caspase-1.[4] When active caspase-1 is present in a sample, it cleaves the peptide bond between the aspartic acid (Asp) residue and the p-nitroanilide (pNA) molecule. This cleavage releases the chromophore pNA, which imparts a yellow color to the solution. The intensity of this yellow color, which is directly proportional to the amount of pNA released, can be quantified by measuring its absorbance at a wavelength of 405 nm.[2]

The Role of Caspase-1 in Cellular Signaling

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in inflammatory responses and a specific form of programmed cell death called pyroptosis.[4][5] Unlike other caspases that are primarily involved in the execution phase of apoptosis, caspase-1's main function is to process and activate the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4]

The activation of caspase-1 is a tightly regulated process, primarily occurring through the assembly of a multi-protein complex known as the inflammasome.[5] Various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), can trigger the formation of the inflammasome. This complex then serves as a platform for the auto-activation of pro-caspase-1 into its active form.

Quantitative Data for this compound and p-Nitroanilide

For accurate and reproducible experimental results, a clear understanding of the quantitative parameters of this compound and its cleavage product, pNA, is essential.

ParameterValueNotes
This compound Molecular Weight 628.63 g/mol
p-Nitroanilide (pNA) Molar Extinction Coefficient 9,960 M⁻¹cm⁻¹ at 405 nmThis value is crucial for converting absorbance readings to the molar concentration of the product.
Recommended Substrate Concentration 50-200 µMThe optimal concentration may vary depending on the experimental conditions and the expected caspase-1 activity.
Wavelength of Maximum Absorbance (pNA) 405 nm

Signaling Pathway of Caspase-1 Activation

The activation of caspase-1 is a critical event in the inflammatory response and is primarily mediated by the inflammasome complex. The following diagram illustrates the canonical signaling pathway leading to caspase-1 activation.

Caspase1_Activation_Pathway Canonical Inflammasome Pathway for Caspase-1 Activation cluster_stimuli Stimuli cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLR NLR (e.g., NLRP3) PAMPs->NLR Activates ASC ASC (Adaptor Protein) NLR->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces

Caption: Canonical Inflammasome Pathway for Caspase-1 Activation.

Experimental Protocols

Caspase-1 Colorimetric Assay Using this compound

This protocol provides a general framework for measuring caspase-1 activity in cell lysates.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add DTT fresh before use.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol. Store at 4°C. Add DTT fresh before use.

  • This compound Substrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

  • pNA Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO. Store at 4°C.

2. Cell Lysate Preparation:

  • Induce apoptosis in your cell line of choice using a known method.

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells).

  • Incubate on ice for 15-30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure:

  • In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.

  • Adjust the volume of each well to 50 µL with Lysis Buffer.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the 10 mM this compound stock solution to each well to a final concentration of 200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

  • pNA Standard Curve: Prepare a series of pNA standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in the same final buffer composition as the assay wells. Measure the absorbance of the standards at 405 nm. Plot a standard curve of absorbance versus pNA concentration.

  • Calculation of Caspase-1 Activity: Use the equation of the line from the pNA standard curve to determine the concentration of pNA produced in your samples from their absorbance values. Caspase-1 activity can be expressed as pmol of pNA released per minute per µg of protein.

Experimental Workflow

The following diagram outlines the general workflow for a caspase-1 activity assay using this compound.

Caspase1_Assay_Workflow Caspase-1 Colorimetric Assay Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Apoptosis Induction Cell_Harvest Cell Harvesting & Washing Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis & Protein Extraction Cell_Harvest->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Plate_Setup 96-well Plate Setup (Lysate + Reaction Buffer) Protein_Quant->Plate_Setup Substrate_Addition Addition of this compound Plate_Setup->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Absorbance_Reading Absorbance Measurement (405 nm) Incubation->Absorbance_Reading Activity_Calc Calculation of Caspase-1 Activity Absorbance_Reading->Activity_Calc Standard_Curve pNA Standard Curve Generation Standard_Curve->Activity_Calc Data_Interpretation Data Interpretation & Comparison Activity_Calc->Data_Interpretation

Caption: Caspase-1 Colorimetric Assay Workflow.

Substrate Specificity and Alternative Substrates

While this compound is a widely used and specific substrate for caspase-1, it is important to consider its potential cross-reactivity and the availability of alternative substrates.

SubstrateTarget CaspasesReporter MoleculeDetection MethodKey Features
This compound Caspase-1 (also some activity with Caspase-4 and -5)p-Nitroanilide (pNA)Colorimetric (405 nm)Cost-effective, straightforward, suitable for high-throughput screening.
Ac-WEHD-pNA Caspase-1, -4, -5p-Nitroanilide (pNA)Colorimetric (405 nm)May offer different specificity compared to YVAD sequence.
Ac-YVAD-AFC Caspase-1, -47-Amino-4-trifluoromethylcoumarin (AFC)Fluorometric (Ex/Em ~400/505 nm)Higher sensitivity than colorimetric substrates.[6]
Ac-WEHD-AMC Caspase-17-Amino-4-methylcoumarin (AMC)Fluorometric (Ex/Em ~380/460 nm)High sensitivity, suitable for detecting low levels of caspase activity.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Signal - Inefficient apoptosis induction- Insufficient amount of cell lysate- Inactive reagents (DTT, substrate)- Confirm apoptosis induction with a secondary method (e.g., Annexin V staining).- Increase the amount of protein per well.- Use freshly prepared DTT and ensure proper storage of the substrate.
High Background - Contamination of reagents- Non-specific protease activity- Use fresh, sterile reagents.- Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm signal specificity.
High Well-to-Well Variability - Inaccurate pipetting- Incomplete cell lysis- Use calibrated pipettes and ensure proper mixing.- Ensure complete cell lysis and thorough mixing of the lysate before plating.

References

An In-depth Technical Guide to Ac-YVAD-pNA as a Caspase-1 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine (Ac-YVAD-pNA), a chromogenic substrate pivotal for the study of caspase-1. Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical mediator of inflammation and pyroptosis. Understanding its activity is fundamental to research in immunology, neurobiology, and various inflammatory diseases.

Introduction: Caspase-1 and the Inflammasome

Caspase-1 is a cysteine protease that plays a central role in the innate immune system.[1][2] It is typically activated within a large, multi-protein complex called the inflammasome.[1][3][4] Inflammasome assembly is triggered by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6] Upon activation, the inflammasome sensor protein (e.g., NLRP3) oligomerizes and recruits an adaptor protein, ASC, which in turn recruits pro-caspase-1.[1][7] This proximity induces the autocatalytic cleavage and activation of pro-caspase-1 into its active form.[1]

Active caspase-1 has two primary functions:

  • Cytokine Maturation: It cleaves the precursor forms of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secretable forms.[5][6][7]

  • Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[8]

Given its central role in inflammation, the precise measurement of caspase-1 activity is crucial for research and drug development.

This compound: A Specific Chromogenic Substrate

This compound is a synthetic tetrapeptide specifically designed to be a selective substrate for caspase-1.[9][10] Its peptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the natural cleavage site in pro-IL-1β recognized by caspase-1.

Mechanism of Action: The substrate consists of the YVAD peptide sequence linked to a chromophore, p-nitroanilide (pNA). In its intact form, this compound is colorless. When cleaved by active caspase-1 at the aspartate residue, it releases the pNA group.[8] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 405 nm.[8][11] The level of caspase-1 enzymatic activity is directly proportional to the color reaction.

G

Quantitative Data and Substrate Specificity

While this compound is a highly selective substrate for caspase-1, it's important for researchers to be aware of its kinetic parameters and potential for off-target cleavage by other caspases, especially at high concentrations. Some studies have noted that many common caspase substrates may lack the absolute specificity required to monitor individual caspase activities without ambiguity.

ParameterEnzymeValueNotes
Specificity Caspase-1HighThis compound is designed as a selective substrate for caspase-1.[9]
Cross-reactivity Other CaspasesPossibleAt high concentrations, some cross-reactivity with other caspases may occur. It is recommended to use specific inhibitors as controls.
Detection Wavelength p-Nitroanilide (pNA)400-405 nmThe released chromophore is measured spectrophotometrically.[4][11]

Note: Specific Km and kcat values can vary depending on assay conditions (e.g., buffer composition, pH, temperature). Researchers should determine these values for their specific experimental setup or refer to the manufacturer's data sheet.

Experimental Protocols

This protocol provides a general workflow for measuring caspase-1 activity in cell lysates using this compound.

A. Reagents and Materials:

  • Cells induced to undergo apoptosis or inflammasome activation.

  • Control (uninduced) cells.

  • Lysis Buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like NP-40).

  • Assay Buffer (e.g., HEPES, DTT, EDTA).

  • This compound substrate (typically 4 mM stock in DMSO).

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

B. Procedure:

  • Cell Lysis:

    • Collect both induced and control cells by centrifugation (e.g., 250 x g for 10 minutes).

    • Resuspend the cell pellet in cold Lysis Buffer (e.g., 25 µL per 1x10^6 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g for 1 minute) to pellet cellular debris.

    • Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of cell lysate protein to each well. Adjust the volume with Lysis Buffer to be equal for all samples.

    • Add Assay Buffer containing DTT to each well. A common setup uses 50 µL of lysate and 50 µL of 2X Assay Buffer.

    • Controls: Include a "no lysate" blank and a sample with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to confirm specificity.

  • Reaction Initiation and Incubation:

    • Add 5 µL of 4 mM this compound substrate to each well.

    • Mix gently.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the absorbance of the plate in a microplate reader at 405 nm.

    • The fold-increase in caspase-1 activity can be determined by comparing the absorbance values from the induced samples to the uninduced controls.[4][11]

G

Signaling Pathway Context: The NLRP3 Inflammasome

This compound is frequently used to measure the downstream output of inflammasome activation. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a wide array of stimuli. Its activation is a two-step process.

  • Signal 1 (Priming): Typically initiated by a Toll-like receptor (TLR) ligand like lipopolysaccharide (LPS), this step leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[7]

  • Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline materials, triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 activation.[3][6]

G

Applications in Research and Drug Development

  • Basic Research: Measuring caspase-1 activity is fundamental to studying innate immunity, apoptosis, and inflammatory signaling pathways.[9]

  • Drug Discovery: High-throughput screening of compound libraries to identify inhibitors of caspase-1 or upstream components of the inflammasome pathway.

  • Disease Modeling: Quantifying inflammation in cellular and animal models of diseases like Alzheimer's, atherosclerosis, and autoimmune disorders.[1]

Conclusion

This compound remains an invaluable and accessible tool for the direct measurement of caspase-1 activity. Its specificity, coupled with a straightforward colorimetric readout, makes it suitable for a wide range of applications, from basic biochemical assays to high-throughput screening. When used with appropriate controls, this substrate provides reliable and quantifiable data on the activation state of a key enzyme in the inflammatory cascade.

References

The Core Mechanism of Ac-YVAD-pNA Cleavage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic cleavage of the chromogenic substrate Ac-YVAD-pNA, a cornerstone tool for the assessment of caspase-1 activity. We will delve into the molecular mechanics of this reaction, the upstream signaling pathways culminating in its catalysis, detailed experimental protocols for its measurement, and the kinetic parameters that govern its efficiency.

Introduction to this compound and Caspase-1

This compound (Acetyl-Tyrosine-Valine-Alanine-Aspartic acid-para-nitroanilide) is a synthetic tetrapeptide substrate designed to be highly selective for caspase-1, a key inflammatory caspase.[1] The core of its utility lies in the para-nitroanilide (pNA) moiety, which, upon cleavage, is released as a yellow chromophore. The intensity of this yellow color, quantifiable by spectrophotometry at 405 nm, is directly proportional to the enzymatic activity of caspase-1.

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[2] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic processing for its activation.[1] Activated caspase-1 is a heterotetramer composed of two p20 and two p10 subunits.[1] Its primary physiological role is the cleavage and activation of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), as well as Gasdermin D, which is involved in pyroptosis, a pro-inflammatory form of programmed cell death.

The Enzymatic Reaction: Cleavage of this compound

The cleavage of this compound by caspase-1 is a classic example of enzyme-substrate kinetics. The reaction proceeds as follows:

This compound + H₂O --(Caspase-1)--> Ac-YVAD + pNA (yellow)

The catalytic dyad in the active site of caspase-1, composed of a cysteine and a histidine residue, facilitates the hydrolysis of the peptide bond between the aspartic acid (D) residue of the substrate and the pNA group. The specificity of caspase-1 for the YVAD sequence is critical for the selective measurement of its activity.

Caspase-1 Activation: The Inflammasome Signaling Pathway

The activation of caspase-1 is a tightly regulated process orchestrated by large multi-protein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The activation of the NLRP3 inflammasome and subsequent caspase-1 cleavage of this compound is a multi-step process:

NLRP3_Activation cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_caspase1 Caspase-1 Activation & Activity PAMPs_DAMPs_1 PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs_1->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription PAMPs_DAMPs_2 PAMPs / DAMPs (e.g., ATP, toxins) K_efflux K+ Efflux PAMPs_DAMPs_2->K_efflux NLRP3_assembly NLRP3 Oligomerization and ASC Recruitment K_efflux->NLRP3_assembly pro_caspase1 Pro-caspase-1 NLRP3_assembly->pro_caspase1 Recruitment active_caspase1 Active Caspase-1 (p20/p10 heterotetramer) pro_caspase1->active_caspase1 Autocatalytic Cleavage AcYVADpNA This compound (Substrate) active_caspase1->AcYVADpNA Cleavage pNA pNA (Yellow Product) AcYVADpNA->pNA

Figure 1: NLRP3 Inflammasome Activation and this compound Cleavage.

Quantitative Data: Kinetic Parameters of this compound Cleavage

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
This compound Caspase-1Not definitively reportedNot definitively reportedNot definitively reportedA highly specific and widely used chromogenic substrate for caspase-1 activity assays.[1]
Caspase-1 SubstrateCaspase-1180.000527.8It is not definitively stated if this substrate is this compound.[3]
Ac-WEHD-AFCCaspase-1~200Not reported522,000 (for WEHD peptide)A fluorogenic substrate often considered more sensitive than pNA-based substrates.

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

Materials
  • Cell or tissue lysate containing active caspase-1

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Recombinant active caspase-1 (for standard curve)

  • p-nitroaniline (for standard curve)

Experimental Workflow

Experimental_Workflow start Start prepare_lysate Prepare Cell/Tissue Lysate start->prepare_lysate protein_quant Determine Protein Concentration (e.g., BCA assay) prepare_lysate->protein_quant setup_rxn Set up Reaction in 96-well Plate: - Lysate - Assay Buffer protein_quant->setup_rxn add_substrate Add this compound setup_rxn->add_substrate incubate Incubate at 37°C add_substrate->incubate read_abs Read Absorbance at 405 nm (Kinetic or Endpoint) incubate->read_abs analyze Analyze Data: - Calculate pNA concentration - Normalize to protein concentration read_abs->analyze end End analyze->end

Figure 2: General Experimental Workflow for Caspase-1 Activity Assay.
Detailed Protocol for Caspase-1 Activity Assay

  • Prepare Cell Lysates:

    • Induce apoptosis or inflammation in your cell culture or tissue of interest to activate caspase-1.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract) and keep it on ice.

  • Determine Protein Concentration:

    • Measure the protein concentration of the lysate using a standard method like the BCA assay. This is crucial for normalizing caspase activity.

  • Set up the Reaction:

    • In a 96-well microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Include appropriate controls:

      • Blank: Lysis buffer without lysate.

      • Negative Control: Lysate from untreated/uninduced cells.

      • Inhibitor Control: Lysate from treated cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk).[2]

  • Initiate the Reaction:

    • Add 5 µL of 4 mM this compound substrate to each well (final concentration 200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader. The reading can be taken at multiple time points (kinetic assay) or at a single endpoint.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The fold-increase in caspase-1 activity can be determined by comparing the results from the induced samples to the non-induced controls.

    • For quantitative results, a standard curve can be generated using known concentrations of pNA.

Conclusion

The cleavage of this compound is a robust and specific method for quantifying caspase-1 activity. Understanding the underlying enzymatic mechanism, the intricacies of the upstream inflammasome signaling pathway, and the precise execution of the experimental protocol are paramount for obtaining reliable and reproducible data. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this essential tool in the study of inflammation and related diseases.

References

The Use of Ac-YVAD-pNA in the Study of Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system employs a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and endogenous danger signals. A critical component of this response is the inflammasome, a multi-protein complex that, upon assembly, activates caspase-1.[1][2] Activated caspase-1 is a cysteine protease that plays a pivotal role in inflammation by processing pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[3][4] Furthermore, caspase-1 can initiate a pro-inflammatory form of programmed cell death known as pyroptosis by cleaving gasdermin D.[5] Given its central role in inflammation, the accurate measurement of caspase-1 activity is crucial for studying inflammasome activation and for the development of novel therapeutics targeting inflammatory diseases.

This technical guide provides an in-depth overview of the use of the chromogenic substrate Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide (Ac-YVAD-pNA) for the quantification of caspase-1 activity as a direct measure of inflammasome activation.

Principle of the this compound Assay

This compound is a synthetic tetrapeptide that mimics the preferred cleavage site of caspase-1.[1][6] The substrate is conjugated to a chromophore, p-nitroanilide (pNA). In its uncleaved form, the substrate is colorless. However, upon cleavage by active caspase-1 at the aspartic acid residue, free pNA is released.[7][8] This liberated pNA has a strong absorbance at 405 nm, which can be readily quantified using a spectrophotometer or a microplate reader.[4][7] The intensity of the colorimetric signal is directly proportional to the enzymatic activity of caspase-1 in the sample.[9]

The reaction can be summarized as follows:

This compound (colorless) ---(Caspase-1)---> Ac-YVAD + pNA (yellow, λmax = 405 nm)

Data Presentation

Quantitative Data Summary

While precise kinetic constants for this compound can vary depending on assay conditions, the following table summarizes its known substrate specificity. It is important to note that while this compound is a selective substrate for caspase-1, it can also be cleaved by other inflammatory caspases, particularly caspase-4 and caspase-5.[7][10] Therefore, the use of specific inhibitors is recommended for confirming the contribution of caspase-1 to the measured activity.

Enzyme Substrate Relative Activity/Interaction Notes
Caspase-1This compoundPrimary SubstrateThe YVAD sequence is a preferred cleavage site for caspase-1.[6]
Caspase-4This compoundSubstrateThis compound is also recognized and cleaved by caspase-4.[2][7]
Caspase-5This compoundWeak Substrate/InteractionThis compound can be weakly cleaved by caspase-5.[5][11]
Representative Experimental Data

The following table provides a representative example of data obtained from a colorimetric caspase-1 assay using this compound. In this experiment, a cell line known to express inflammasome components was either left untreated (Control) or stimulated with a known inflammasome activator (Treated). A specific caspase-1 inhibitor (Ac-YVAD-cmk) was used to confirm the specificity of the assay.

Sample Description Absorbance at 405 nm (OD405) Calculated Caspase-1 Activity (Relative to Control)
BlankReaction buffer + substrate (no lysate)0.050-
ControlLysate from untreated cells0.1501.0x
TreatedLysate from inflammasome-activated cells0.7507.0x
Treated + InhibitorLysate from activated cells + Ac-YVAD-cmk0.1751.25x

Experimental Protocols

I. Preparation of Cell Lysates

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash the cell monolayer once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells).

  • Incubation: Incubate the cell suspension on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a fresh, pre-chilled microcentrifuge tube. The lysate is now ready for the caspase-1 activity assay or can be stored at -80°C for later use.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford assay). This is essential for normalizing the caspase-1 activity. Note: The BCA method is not recommended if the lysis buffer contains DTT.[9]

II. Caspase-1 Colorimetric Assay

Materials:

  • Cell lysate (prepared as described above)

  • 2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)

  • This compound substrate (typically a 4 mM stock solution in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Assay Preparation: In a 96-well microplate, add the following to each well:

    • 50 µL of cell lysate (containing 100-200 µg of protein)

    • 50 µL of 2x Reaction Buffer

    • For negative controls, a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) can be pre-incubated with the lysate for 10-15 minutes at 37°C before adding the substrate.

  • Reaction Initiation: Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2] The incubation time may need to be optimized depending on the level of caspase-1 activity in the samples.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[2]

III. pNA Standard Curve for Absolute Quantification

To determine the absolute amount of pNA produced, a standard curve should be generated.

Materials:

  • p-nitroaniline (pNA) standard (typically a 10 mM stock solution in DMSO)

  • 1x Reaction Buffer

Procedure:

  • pNA Dilutions: Prepare a series of pNA standards by diluting the 10 mM stock solution in 1x Reaction Buffer to final concentrations ranging from 0 to 200 µM.[7]

  • Plate Setup: Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Standard Curve Generation: Plot the absorbance values (OD405) against the corresponding pNA concentrations (µM). Use the linear regression equation from this curve to calculate the concentration of pNA produced in the experimental samples.

Mandatory Visualizations

Inflammasome_Activation_Pathway cluster_0 Upstream Signaling cluster_1 Inflammasome Complex Assembly cluster_2 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3, AIM2) PAMPs/DAMPs->PRR Recognition ASC Adaptor Protein ASC PRR->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Autocatalytic Cleavage Pro-IL-1b Pro-IL-1β Active Caspase-1->Pro-IL-1b Cleavage Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D Cleavage Mature IL-1b Mature IL-1β Pro-IL-1b->Mature IL-1b Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Pore Formation

Caption: Inflammasome activation signaling pathway.

AcYVADpNA_Assay_Principle This compound This compound (Colorless Substrate) Products Ac-YVAD + pNA (Yellow Product) This compound->Products Cleavage Active_Caspase1 Active Caspase-1 Active_Caspase1->Products Spectrophotometer Measure Absorbance at 405 nm Products->Spectrophotometer Quantification

Caption: Principle of the this compound colorimetric assay.

Experimental_Workflow Start Start Cell_Culture Cell Culture and Inflammasome Activation Start->Cell_Culture Cell_Lysis Cell Lysis to Obtain Cytosolic Extract Cell_Culture->Cell_Lysis Assay_Setup Assay Setup in 96-well Plate (Lysate + Reaction Buffer) Cell_Lysis->Assay_Setup Add_Substrate Add this compound Substrate Assay_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Read_Absorbance Read Absorbance at 405 nm Incubation->Read_Absorbance Data_Analysis Data Analysis and Activity Calculation Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for caspase-1 activity assay.

Troubleshooting

Problem Possible Cause Solution
High background reading in blank wells Contamination of reagents.Use fresh, high-purity reagents and sterile techniques.
Substrate degradation.Protect the this compound stock solution from light and repeated freeze-thaw cycles. Prepare fresh substrate dilutions for each experiment.
Low or no signal in treated samples Inefficient inflammasome activation.Optimize the concentration and incubation time of the inflammasome-activating stimulus.
Low caspase-1 expression in the cell type.Use a positive control cell line known to express and activate caspase-1.
Inefficient cell lysis.Ensure complete cell lysis by optimizing the lysis buffer composition and incubation time.
Degraded caspase-1 activity.Keep cell lysates on ice and use them promptly or store them at -80°C. Add protease inhibitors to the lysis buffer.
High signal in control (unstimulated) samples Spontaneous inflammasome activation.Ensure cells are healthy and not overly confluent, which can cause stress and baseline activation.
Non-specific protease activity.Confirm caspase-1 specificity by including a negative control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk).
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Uneven cell density or treatment.Ensure a homogenous cell suspension and even distribution of stimuli.

Conclusion

The this compound colorimetric assay is a robust, straightforward, and widely used method for quantifying caspase-1 activity, serving as a reliable readout for inflammasome activation. Its simplicity makes it amenable to high-throughput screening for the identification of novel inflammasome modulators. However, researchers should be mindful of the potential for cross-reactivity with other inflammatory caspases and should incorporate appropriate controls to ensure the specificity of their findings. By following the detailed protocols and troubleshooting guidance provided in this technical guide, researchers can effectively utilize this compound to advance our understanding of the critical role of inflammasomes in health and disease.

References

The Role of Ac-YVAD-pNA in Detecting Pyroptosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death critical in both host defense against pathogens and the pathophysiology of various inflammatory diseases. A key executioner of pyroptosis is caspase-1, a cysteine protease that, upon activation, cleaves Gasdermin D (GSDMD) to induce pore formation in the plasma membrane and processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Consequently, the detection of active caspase-1 is a cornerstone in the study of pyroptosis. This technical guide provides a comprehensive overview of the use of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-aspartic acid (Ac-YVAD-pNA), a chromogenic substrate, for the specific and quantitative detection of caspase-1 activity as a reliable indicator of pyroptosis. This document details the underlying biochemical principles, provides a step-by-step experimental protocol, presents representative data, and offers troubleshooting guidance for researchers in basic science and drug development.

Introduction to Pyroptosis and the Central Role of Caspase-1

Pyroptosis is a lytic and inflammatory mode of regulated cell death initiated in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[1]. These signals trigger the assembly of cytosolic multiprotein complexes known as inflammasomes[1]. Inflammasome platforms, such as those containing NLRP3 or NLRC4, recruit and activate pro-caspase-1 through proximity-induced dimerization and auto-cleavage[2][3].

Active caspase-1 has two primary functions in executing pyroptosis:

  • GSDMD Cleavage: Caspase-1 cleaves GSDMD, releasing its N-terminal domain (GSDMD-N)[1]. GSDMD-N oligomerizes and inserts into the plasma membrane, forming pores that disrupt osmotic potential, leading to cell swelling and eventual lysis[1].

  • Cytokine Maturation: Caspase-1 proteolytically cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are then released from the cell, propagating the inflammatory response[2][3].

Given its central role, the measurement of caspase-1 enzymatic activity is a direct and quantitative method for assessing the induction of pyroptosis.

This compound: A Tool for Detecting Caspase-1 Activity

This compound is a synthetic tetrapeptide that mimics the preferred cleavage site of caspase-1[4]. The peptide is conjugated to a chromophore, p-nitroanilide (pNA). In its intact form, the substrate is colorless. However, upon cleavage by active caspase-1 between the aspartic acid (D) and the pNA, free pNA is released. This free pNA has a strong absorbance at 405 nm, which can be readily quantified using a spectrophotometer or a microplate reader[4]. The intensity of the colorimetric signal is directly proportional to the enzymatic activity of caspase-1 in the sample.

Signaling Pathways Leading to Pyroptosis

The activation of caspase-1 is a tightly regulated process involving distinct signaling pathways, primarily the canonical and non-canonical pathways.

Canonical Inflammasome Pathway

The canonical pathway is initiated by the recognition of various PAMPs and DAMPs by cytosolic pattern recognition receptors (PRRs) like NLRP3 and NLRC4. This leads to the assembly of an inflammasome complex, which recruits and activates pro-caspase-1.

Canonical Pyroptosis Pathway Canonical Pyroptosis Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, Flagellin) PRR Pattern Recognition Receptor (e.g., NLRP3, NLRC4) PAMPs_DAMPs->PRR sensed by Inflammasome Inflammasome Assembly PRR->Inflammasome initiates ASC ASC (Adaptor Protein) ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b_18 Pro-IL-1β / Pro-IL-18 Casp1->Pro_IL1b_18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b_18 Mature IL-1β / IL-18 Pro_IL1b_18->IL1b_18 Pyroptosis Pyroptosis (Cell Lysis & Inflammation) IL1b_18->Pyroptosis contributes to inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->Pyroptosis Inflammasome->Casp1 activates

Canonical Pyroptosis Signaling Pathway
Non-Canonical Inflammasome Pathway

The non-canonical pathway is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, which directly binds to and activates caspase-4/5 in humans and caspase-11 in mice. These caspases can also cleave GSDMD and can lead to the activation of the NLRP3 inflammasome and caspase-1.

Experimental Protocol: Caspase-1 Activity Assay Using this compound

This protocol provides a general framework for measuring caspase-1 activity in cell lysates. Optimization may be required depending on the cell type and experimental conditions.

Reagents and Materials
  • Cells of interest (e.g., murine bone marrow-derived macrophages, THP-1 monocytes)

  • Pyroptosis-inducing stimulus (e.g., LPS, Nigericin, ATP)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • This compound substrate (stock solution in DMSO, typically 4 mM)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-CMK or Ac-YVAD-CHO) for specificity control

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Protein quantification assay (e.g., BCA or Bradford)

Experimental Workflow

Experimental Workflow This compound Assay Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., Macrophages + LPS/Nigericin) Cell_Lysis 2. Cell Lysis (on ice) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Reaction_Setup 4. Reaction Setup in 96-well plate (Lysate, Buffer, Substrate) Protein_Quant->Reaction_Setup Equal protein loading Incubation 5. Incubation (37°C, 1-2 hours) Reaction_Setup->Incubation Measurement 6. Absorbance Measurement (405 nm) Incubation->Measurement Data_Analysis 7. Data Analysis (Normalize to protein concentration) Measurement->Data_Analysis

This compound Assay Workflow
Step-by-Step Procedure

  • Cell Seeding and Treatment:

    • Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere.

    • Treat cells with the desired stimulus to induce pyroptosis. Include appropriate negative and positive controls. For example, prime macrophages with LPS (1 µg/mL) for 4 hours, followed by stimulation with nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

  • Preparation of Cell Lysates:

    • Following treatment, collect the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cytosolic extract) to a pre-chilled tube.

  • Protein Concentration Measurement:

    • Determine the total protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase-1 activity.

  • Caspase-1 Activity Assay:

    • In a 96-well plate, add 50-100 µg of total protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.

    • Specificity Control: For each sample, prepare a parallel well containing a specific caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO).

    • Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of 4 mM this compound substrate.

    • Add 55 µL of the reaction buffer/substrate mix to each well containing the cell lysate.

    • The final reaction volume will be approximately 105 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance reading of the blank (buffer and substrate only) from all other readings.

  • To determine caspase-1 specific activity, subtract the reading of the inhibitor-treated sample from the corresponding untreated sample.

  • Normalize the caspase-1 activity to the protein concentration of the cell lysate.

  • Express the results as fold change in caspase-1 activity compared to the untreated control.

Data Presentation and Interpretation

Quantitative data from this compound assays should be presented in a clear and structured manner. Below are examples of how to tabulate and interpret the results.

Table 1: Caspase-1 Activity in Macrophages Treated with Pyroptosis Inducers
Treatment GroupProtein Conc. (µg/µL)Absorbance at 405 nm (Corrected)Normalized Caspase-1 Activity (AU/µg protein)Fold Change vs. Control
Untreated Control2.10.0520.0251.0
LPS (1 µg/mL)2.00.0880.0441.8
LPS + Nigericin (10 µM)1.90.4560.2409.6
LPS + Nigericin + Ac-YVAD-CHO1.90.0650.0341.4

This table illustrates a significant increase in caspase-1 activity upon stimulation with LPS and nigericin, which is a hallmark of NLRP3 inflammasome activation and pyroptosis. The activity is substantially reduced in the presence of a specific caspase-1 inhibitor, confirming the specificity of the assay.

Table 2: Inhibition of Caspase-1 Activity by a Novel Compound
Treatment GroupNormalized Caspase-1 Activity (AU/µg protein)% Inhibition of Caspase-1 Activity
LPS + Nigericin (Control)0.2500%
LPS + Nigericin + Compound X (1 µM)0.17530%
LPS + Nigericin + Compound X (5 µM)0.09064%
LPS + Nigericin + Compound X (10 µM)0.04582%

This table demonstrates the dose-dependent inhibitory effect of a test compound on caspase-1 activity, suggesting its potential as a therapeutic agent to modulate pyroptosis.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no signal in positive controls - Inefficient induction of pyroptosis.- Low protein concentration in lysate.- Inactive caspase-1 due to improper lysate handling.- Degraded substrate or DTT.- Optimize stimulus concentration and incubation time.- Increase the number of cells used for lysate preparation.- Keep lysates on ice at all times.- Use fresh DTT in buffers and ensure proper storage of the this compound substrate (-20°C, protected from light).
High background in negative controls - Spontaneous pyroptosis in cultured cells.- Contamination of reagents with proteases.- Autohydrolysis of the substrate.- Use healthy, low-passage number cells.- Use fresh, sterile reagents.- Run a "substrate only" blank to measure autohydrolysis and subtract this value.
High variability between replicates - Inconsistent cell numbers or protein loading.- Pipetting errors.- Bubbles in wells.- Ensure accurate cell counting and protein quantification.- Use a multichannel pipette for reagent addition.- Carefully inspect wells for bubbles before reading and remove them if necessary.

Conclusion

The this compound colorimetric assay is a robust, specific, and quantitative method for measuring caspase-1 activity, a key event in pyroptosis. This technical guide provides the necessary theoretical background and practical protocols for its successful implementation in a research setting. By accurately quantifying caspase-1 activity, researchers and drug development professionals can effectively study the mechanisms of pyroptosis and screen for novel therapeutic agents that target this critical inflammatory pathway.

References

A Technical Guide to Ac-YVAD-pNA for Caspase-1 Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chromogenic caspase-1 substrate, Ac-YVAD-pNA (Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-L-Aspartyl-p-Nitroanilide), for researchers, scientists, and professionals in drug development. It covers supplier information, technical specifications, and detailed experimental protocols for its use in quantifying caspase-1 activity.

Introduction to this compound

This compound is a highly selective, chromogenic substrate for caspase-1, an enzyme pivotal in inflammatory pathways.[1] Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a crucial role in the innate immune system.[2] Its activation is a key event in the formation of the inflammasome, a multi-protein complex that responds to pathogenic and sterile inflammatory triggers.[3] Upon activation, caspase-1 cleaves the precursor forms of the pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, active forms.[2] It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[2]

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1β, making this compound a specific substrate for caspase-1.[4] The cleavage of this substrate by active caspase-1 releases the chromophore p-nitroanilide (pNA), which can be quantitatively measured by spectrophotometry at a wavelength of 405 nm.[1] This colorimetric assay provides a straightforward and reliable method for determining caspase-1 activity in cell lysates and purified enzyme preparations.

Supplier and Catalog Information

A variety of life science suppliers offer this compound. The following table summarizes key information from several major suppliers to aid in product selection.

SupplierCatalog NumberPurityFormulationCAS NumberMolecular WeightStorage
Sigma-Aldrich SML1424≥98% (HPLC)Powder149231-66-3628.63 g/mol -20°C
MedchemExpress HY-P0237Not SpecifiedSolid149231-66-3628.63 g/mol -20°C (powder)
Cayman Chemical 10011Not SpecifiedA crystalline solid149231-66-3628.63 g/mol -20°C
Santa Cruz Biotechnology sc-311283Not SpecifiedNot Specified149231-66-3628.63 g/mol -20°C
APExBIO B3390Not SpecifiedA solid149231-66-3628.63 g/mol -20°C

Note: Purity and formulation specifications may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most accurate information.

Caspase-1 Inflammasome Signaling Pathway

The activation of caspase-1 is a tightly regulated process initiated by the assembly of an inflammasome complex. This process is triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The diagram below illustrates a canonical NLRP3 inflammasome activation pathway.

G cluster_0 Cellular Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs (e.g., ATP, toxins, crystals) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation Signal Inflammasome Inflammasome Assembly NLRP3->Inflammasome ASC ASC (Adapter Protein) ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Cellular_Exterior_Release IL1b->Cellular_Exterior_Release Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->Cellular_Exterior_Release Secretion GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Inflammasome->Casp1 Autocatalytic Cleavage

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Protocol: Colorimetric Assay of Caspase-1 Activity

This protocol outlines the steps for a colorimetric assay to measure caspase-1 activity in cell lysates using this compound.

Materials and Reagents
  • This compound Substrate: (See supplier table)

  • Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplate: Clear, flat-bottom.

  • Refrigerated Centrifuge

  • Phosphate-Buffered Saline (PBS)

  • Treated and Untreated Cells

Assay Procedure
  • Cell Lysate Preparation:

    • Induce apoptosis or inflammasome activation in your cell line of interest using an appropriate stimulus. Include an untreated control group.

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells).

    • Incubate the lysate on ice for 15-20 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction:

    • In a 96-well microplate, add 50-100 µg of protein from your cell lysate to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Bring the final volume in each well to 95 µL with Cell Lysis Buffer.

    • Add 5 µL of 4 mM this compound substrate to each well to initiate the reaction. The final concentration of the substrate will be 200 µM.

    • Include control wells: a blank (no cell lysate) and a negative control (lysate from untreated cells).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the blank from all other readings.

    • The caspase-1 activity is proportional to the absorbance at 405 nm. The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Experimental Workflow

The following diagram illustrates the logical flow of the caspase-1 colorimetric assay.

G start Start cell_culture Cell Culture & Treatment start->cell_culture harvest_cells Harvest Cells cell_culture->harvest_cells cell_lysis Cell Lysis harvest_cells->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant setup_plate Set up 96-well Plate (Lysate + Reaction Buffer) protein_quant->setup_plate add_substrate Add this compound Substrate setup_plate->add_substrate incubation Incubate at 37°C add_substrate->incubation read_absorbance Read Absorbance at 405 nm incubation->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the colorimetric caspase-1 assay.

Conclusion

This compound is a valuable tool for researchers studying the role of caspase-1 in inflammation, immunity, and drug development. Its specificity and the straightforward nature of the colorimetric assay allow for reliable and efficient quantification of caspase-1 activity. This guide provides the essential information needed to source this compound and implement it in a laboratory setting. For optimal results, it is always recommended to follow the specific instructions and safety guidelines provided by the chosen supplier.

References

Ac-YVAD-pNA: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for the caspase-1 substrate, Ac-YVAD-pNA (N-α-acetyl-Tyr-Val-Ala-Asp-p-nitroanilide). The following sections detail critical data on its properties, safety protocols, experimental use, and the biochemical pathway it helps to elucidate.

Core Safety and Handling

General Safety Information

This compound is a combustible solid and should be handled with care in a laboratory setting. It is intended for research use only and is not for diagnostic or medical purposes.

Table 1: Chemical and Physical Properties

PropertyValue
Synonyms Caspase-1 substrate (Chromogenic), N-α-acetyl-Tyr-Val-Ala-Asp-p-nitroanilide
Molecular Formula C₂₉H₃₆N₆O₁₀
Molecular Weight 628.63 g/mol
Appearance White to beige powder
Purity ≥97%
Solubility Soluble in DMSO (>250 mg/ml)
Hazard Identification and Precautionary Measures

As a powdered chemical, the primary hazards are associated with inhalation and skin/eye contact.

Table 2: Hazard Identification and Recommended Precautions

HazardPrecautionary Statement
Inhalation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.
Skin Contact May cause skin irritation or an allergic reaction. Wear protective gloves. Wash skin thoroughly after handling.[1]
Eye Contact May cause serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical advice.
Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Storage and Stability Guidelines

ConditionRecommendation
Solid Form Store at -20°C.
Stock Solution Prepare aliquots in DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Stability Stable for extended periods when stored correctly as a solid. Stock solutions are typically stable for up to 6 months at -80°C.
First Aid Measures

In case of exposure, follow these first aid procedures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After skin contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[1]

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After swallowing: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.

Disposal

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Protocols

This compound is a chromogenic substrate used to measure the activity of caspase-1. The following is a generalized protocol for a colorimetric caspase-1 assay.

Principle

Caspase-1 cleaves the peptide substrate this compound, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-1 activity in the sample.[2][3][4]

Materials
  • Cells or tissue lysates to be assayed

  • This compound

  • DMSO

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Sample Preparation:

    • Induce apoptosis in cell culture or prepare tissue homogenates as required by the experimental design.

    • Lyse cells or tissues in ice-cold Lysis Buffer.

    • Centrifuge the lysate to pellet cellular debris.

    • Determine the protein concentration of the supernatant.

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Bring the total volume of each well to 100 µl with Assay Buffer.

    • Include appropriate controls, such as a blank (no lysate) and a negative control (uninduced lysate).

  • Reaction Initiation and Measurement:

    • Prepare a 4 mM stock solution of this compound in DMSO.

    • Add 5 µl of the this compound stock solution to each well to initiate the reaction (final concentration 200 µM).[2]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[2]

    • Measure the absorbance at 405 nm using a microplate reader.[2][3]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The caspase-1 activity can be expressed as the fold-increase in absorbance compared to the negative control.

Mandatory Visualizations

Caspase-1 Signaling Pathway

Caspase1_Pathway PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs->PRR activate Inflammasome Inflammasome Assembly PRR->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves AcYVADpNA This compound (Substrate) Casp1->AcYVADpNA cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces Pyroptosis->IL1b releases Pyroptosis->IL18 releases pNA p-Nitroaniline (Colored Product) AcYVADpNA->pNA releases Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_disposal Disposal Receive Receive this compound (Solid) Store Store at -20°C Receive->Store Weigh Weigh Solid in Vented Enclosure Store->Weigh Dissolve Dissolve in DMSO to make Stock Solution Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot StoreStock Store Aliquots at -20°C or -80°C Aliquot->StoreStock Thaw Thaw Aliquot StoreStock->Thaw Dilute Dilute to Working Concentration Thaw->Dilute PerformAssay Perform Caspase-1 Colorimetric Assay Dilute->PerformAssay Read Read Absorbance at 405 nm PerformAssay->Read Waste Collect Liquid & Solid Waste PerformAssay->Waste Read->Waste Dispose Dispose according to Institutional Guidelines Waste->Dispose

References

The Core Principles of Colorimetric Caspase Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-aspartic proteases). These enzymes exist as inactive zymogens within the cell and are activated in a cascade-like fashion in response to apoptotic stimuli. The activation of caspases leads to the cleavage of specific cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

The measurement of caspase activity is a cornerstone of apoptosis research and a critical component in the evaluation of cytotoxic therapies in drug development. Among the various methods available, colorimetric caspase assays offer a straightforward, cost-effective, and reliable approach for quantifying caspase activity in cell lysates and purified enzyme preparations. This technical guide provides an in-depth overview of the basic principles of colorimetric caspase assays, detailed experimental protocols, and a summary of quantitative data to aid researchers in their experimental design and data interpretation.

The Biochemical Principle of Colorimetric Caspase Assays

Colorimetric caspase assays are predicated on a simple and elegant enzymatic reaction. The core components of this assay are:

  • Active Caspase Enzyme: Present in the experimental sample (e.g., cell lysate from apoptotic cells).

  • Synthetic Peptide Substrate: A short peptide sequence that mimics the specific cleavage site recognized by a particular caspase.

  • Chromophore: A molecule that absorbs light at a specific wavelength and is chemically linked to the C-terminus of the peptide substrate. The most commonly used chromophore in this context is p-nitroaniline (pNA) .

The fundamental principle is that the peptide-pNA conjugate is colorless. However, upon cleavage of the peptide by an active caspase, free pNA is released. Liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 400-405 nm. The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase activity in the sample.[1][2][3]

The general reaction can be summarized as follows:

Ac-Peptide-pNA (Colorless) + Active Caspase → Ac-Peptide + pNA (Yellow, Absorbance at 400-405 nm)

Caspase Substrate Specificity

Caspases exhibit a high degree of specificity for the tetrapeptide sequence of their substrates, with an absolute requirement for an aspartic acid (Asp, D) residue at the P1 position (the amino acid immediately preceding the cleavage site). The amino acids at the P4, P3, and P2 positions contribute to the binding affinity and specificity for different caspases. This specificity allows for the design of synthetic peptide substrates that are preferentially cleaved by specific caspases.

Colorimetric assays commonly employ pNA-conjugated tetrapeptides to measure the activity of different caspases. The table below summarizes the optimal recognition sequences for several key caspases.

CaspaseOptimal Recognition Sequence
Caspase-1(W/Y)EHD
Caspase-2VDVAD
Caspase-3DEVD
Caspase-4(W/L)EHD
Caspase-5(W/L)EHD
Caspase-6VEID
Caspase-7DEVD
Caspase-8(L/I)ETD
Caspase-9LEHD
Caspase-10AEVD

Note: While these are the optimal recognition sequences, some cross-reactivity between caspases can occur. For example, the DEVD sequence is efficiently cleaved by both caspase-3 and caspase-7.[4][5]

Caspase Activation Signaling Pathways

Caspase activation is a tightly regulated process initiated by distinct signaling pathways. Understanding these pathways is crucial for interpreting the results of caspase activity assays in a biological context. The two major pathways of apoptosis are the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome recruits and activates the initiator caspase, pro-caspase-9. Active caspase-9 then proceeds to cleave and activate the executioner caspases, caspase-3 and caspase-7.

G cluster_0 Intrinsic Pathway Intracellular Stress Intracellular Stress Mitochondrion Mitochondrion Intracellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

The Intrinsic Apoptotic Pathway.
The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligand-receptor binding triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. FADD, in turn, recruits the initiator pro-caspase-8 (and in some cases, pro-caspase-10) to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage. Active caspase-8 can then directly cleave and activate the executioner caspases, caspase-3 and caspase-7. Additionally, caspase-8 can cleave the Bcl-2 family member Bid, leading to its truncated form, tBid. tBid translocates to the mitochondria and initiates the intrinsic pathway, thereby amplifying the apoptotic signal.

G cluster_1 Extrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor FADD FADD Death Receptor->FADD DISC DISC FADD->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Bid Bid Caspase-8->Bid Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Amplification via Intrinsic Pathway

The Extrinsic Apoptotic Pathway.

Quantitative Data: Kinetic Parameters of pNA-based Caspase Substrates

The efficiency of a caspase in cleaving a particular substrate can be quantitatively described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the affinity of the enzyme for the substrate (a lower Km indicates higher affinity). The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.

The following table summarizes the available kinetic data for the cleavage of various pNA-conjugated substrates by different caspases. It is important to note that these values can vary depending on the experimental conditions, such as buffer composition, pH, and temperature.

CaspaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Caspase-1Ac-YVAD-pNA180.52.8 x 104
Caspase-2Ac-VDVAD-pNA~25~0.6~2.4 x 104
Caspase-3Ac-DEVD-pNA9.7 - 112.4~2.2 x 105
Caspase-4Ac-LEVD-pNA320.051.6 x 103
Caspase-6Ac-VEID-pNA1800.63.3 x 103
Caspase-7Ac-DEVD-pNA120.43.3 x 104
Caspase-8Ac-IETD-pNA167N/AN/A
Caspase-9Ac-LEHD-pNAN/AN/AN/A

Experimental Protocols

A generalized workflow for a colorimetric caspase assay is depicted below. This is followed by detailed protocols for different sample types.

G Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup Assay Setup Protein Quantification->Assay Setup Incubation Incubation Assay Setup->Incubation Read Absorbance Read Absorbance Incubation->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis

General Workflow for a Colorimetric Caspase Assay.
Reagent Preparation

ReagentPreparationStorage
Cell Lysis Buffer 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.4°C
2x Reaction Buffer 40 mM HEPES (pH 7.4), 200 mM NaCl, 20 mM DTT, 20% sucrose. Note: DTT should be added fresh from a 1 M stock solution before each use.4°C (without DTT)
Caspase Substrate (e.g., Ac-DEVD-pNA) Prepare a 4 mM stock solution in sterile DMSO.-20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
pNA Standard Prepare a 1 mM stock solution of p-nitroaniline in sterile DMSO.-20°C, protected from light.
Protocol for Adherent Cells
StepProcedure
1. Cell Culture and Treatment Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with the desired apoptotic stimulus for the appropriate duration. Include an untreated control group.
2. Cell Harvesting Aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a cell scraper in a minimal volume of ice-cold PBS.
3. Cell Lysis Transfer the cell suspension to a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells). Incubate on ice for 15-20 minutes with intermittent vortexing.
4. Lysate Clarification Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
5. Protein Quantification Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
6. Assay Setup In a 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer. Include a blank well containing 50 µL of Cell Lysis Buffer.
7. Reaction Initiation Add 50 µL of 2x Reaction Buffer (with fresh DTT) to each well. Add 5 µL of the 4 mM caspase substrate stock solution to each well (final concentration will be approximately 200 µM).
8. Incubation Mix the contents of the wells gently. Incubate the plate at 37°C for 1-2 hours, protected from light.
9. Data Acquisition Measure the absorbance at 400-405 nm using a microplate reader.
10. Data Analysis Subtract the absorbance of the blank from all readings. Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control. For quantitative analysis, create a standard curve using the pNA standard to determine the concentration of pNA released.
Protocol for Suspension Cells
StepProcedure
1. Cell Culture and Treatment Culture suspension cells to the desired density. Treat cells with the apoptotic stimulus for the specified time. Include an untreated control.
2. Cell Harvesting Transfer the cell suspension to a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
3. Cell Lysis Follow steps 3-5 from the "Protocol for Adherent Cells".
4. Assay and Data Analysis Follow steps 6-10 from the "Protocol for Adherent Cells".
Protocol for Tissue Lysates
StepProcedure
1. Tissue Homogenization Excise the tissue of interest and wash it with ice-cold PBS to remove any blood. Mince the tissue into small pieces on ice. Homogenize the tissue in ice-cold Cell Lysis Buffer (use a sufficient volume to ensure complete homogenization, e.g., 1 mL per 100 mg of tissue) using a Dounce homogenizer or a similar device.
2. Lysate Clarification Transfer the homogenate to a microcentrifuge tube. Centrifuge at 16,000 x g for 20 minutes at 4°C.
3. Protein Quantification Carefully collect the supernatant. Determine the protein concentration.
4. Assay and Data Analysis Follow steps 6-10 from the "Protocol for Adherent Cells".

Controls and Considerations

To ensure the validity and reliability of the data obtained from colorimetric caspase assays, it is essential to include appropriate controls:

  • Negative Control (Untreated Cells): This provides the baseline level of caspase activity in healthy, non-apoptotic cells.

  • Positive Control: A sample known to have high caspase activity. This can be cells treated with a potent and well-characterized apoptotic inducer (e.g., staurosporine) or a purified, active recombinant caspase enzyme.

  • Inhibitor Control: To confirm the specificity of the assay, a parallel reaction can be set up in the presence of a specific caspase inhibitor (e.g., Ac-DEVD-CHO for caspase-3). A significant reduction in the colorimetric signal in the presence of the inhibitor confirms that the measured activity is indeed due to the targeted caspase.[9]

  • Blank: A reaction containing all the assay components except the cell lysate. This is used to subtract the background absorbance from the substrate and buffer.

Troubleshooting

IssuePossible CauseSolution
Low or No Signal Insufficient apoptosis induction.Optimize the concentration and duration of the apoptotic stimulus.
Low protein concentration in the lysate.Increase the number of cells or the amount of tissue used. Concentrate the lysate.
Inactive caspases.Ensure proper sample handling and storage to prevent enzyme degradation. Prepare fresh DTT-containing buffers for each experiment.
Incorrect buffer pH.Verify that the pH of the assay buffer is within the optimal range for caspase activity (typically pH 7.2-7.5).[9]
High Background Contamination of reagents.Use fresh, high-quality reagents.
Non-specific protease activity.Include a caspase inhibitor control to assess the level of non-specific cleavage.
Substrate instability.Store the pNA substrate protected from light and at the recommended temperature.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuations.Maintain a constant temperature during the incubation step.
Bubbles in the wells.Be careful to avoid introducing bubbles when adding reagents to the microplate.

Conclusion

Colorimetric caspase assays represent a powerful and accessible tool for the quantification of caspase activity in apoptosis research and drug discovery. Their simplicity, cost-effectiveness, and reliability make them suitable for a wide range of applications, from basic research to high-throughput screening. By understanding the fundamental principles of the assay, adhering to detailed experimental protocols, and incorporating appropriate controls, researchers can obtain robust and reproducible data to advance our understanding of the intricate mechanisms of programmed cell death.

References

Introduction to caspases and their substrates.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Caspases and Their Substrates for Researchers, Scientists, and Drug Development Professionals.

Introduction to Caspases

Caspases, or cysteine-aspartic proteases, are a family of enzymes that play essential roles in programmed cell death (apoptosis), inflammation, and other physiological processes. These enzymes are characterized by a cysteine residue in their active site that cleaves target proteins specifically after an aspartic acid residue. Their activity is tightly regulated, as uncontrolled activation can lead to detrimental consequences such as neurodegenerative diseases, autoimmune disorders, and cancer.

Classification of Caspases

Caspases are broadly categorized into two main groups based on their function: initiator caspases and executioner caspases. A third group, inflammatory caspases, is also recognized for its role in inflammation.

  • Initiator Caspases: These include caspase-2, -8, -9, and -10. They are activated upstream in response to specific death signals and are responsible for activating the executioner caspases.

  • Executioner Caspases: This group includes caspase-3, -6, and -7. Once activated by initiator caspases, they are responsible for the cleavage of a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • Inflammatory Caspases: This group, which includes caspase-1, -4, -5, and -12 (in mice), is primarily involved in the maturation of pro-inflammatory cytokines such as pro-interleukin-1β and pro-interleukin-18.

Caspase Substrates

The cleavage of specific substrates by executioner caspases is the central event that executes the apoptotic program. These substrates are diverse and their cleavage leads to the systematic dismantling of the cell.

Table 1: Key Caspase Substrates and their Functions

SubstrateCleavage SiteFunction of Uncleaved ProteinConsequence of Cleavage
PARP-1 DEVDDNA repair and genomic stabilityInactivation of DNA repair
Lamin A/B VEIDNuclear envelope integrityNuclear shrinkage and fragmentation
ICAD/DFF45 DEVDInhibitor of Caspase-Activated DNase (CAD)Activation of CAD, leading to DNA fragmentation
Gelsolin DEVDActin filament severing and cappingUncontrolled actin polymerization and membrane blebbing
Rock-1 DEVDRegulation of cell shape and motilityConstitutive activation, leading to membrane blebbing
p21-activated kinase 2 (PAK2) DEVDRegulation of cell motility and cytoskeletal dynamicsConstitutive activation, contributing to morphological changes

Caspase Signaling Pathways

Caspase activation is a tightly controlled process that occurs through distinct signaling pathways. The two major pathways of apoptosis are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors (e.g., Fas, TNFR1). This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated through proximity-induced dimerization. Activated caspase-8 then directly activates executioner caspases.

Extrinsic_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC (FADD, Pro-caspase-8) Death Receptor->DISC Recruitment Caspase-8 Caspase-8 DISC->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Intrinsic_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol DNA Damage DNA Damage Cytochrome c Cytochrome c DNA Damage->Cytochrome c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome c->Apoptosome Binding Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Caspase_Assay_Workflow A Prepare Cell Lysates B Determine Protein Concentration A->B C Add Lysate to 96-well Plate B->C D Add Assay Buffer C->D E Add Caspase-3 Substrate D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Calculate Activity G->H

Methodological & Application

Application Notes and Protocols for Ac-YVAD-pNA in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of the chromogenic caspase-1 substrate, Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-aspartic acid (Ac-YVAD-pNA), in a 96-well plate format. This assay allows for the quantification of caspase-1 activity, a key enzyme in the inflammatory response.[1][2][3]

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune system.[4] It is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-IL-18.[4] The activation of caspase-1 is a tightly regulated process, often mediated by the assembly of multiprotein complexes called inflammasomes in response to pathogenic and endogenous danger signals.[4] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a significant target for drug development.

The this compound substrate is a synthetic tetrapeptide that mimics the cleavage site of pro-IL-1β by caspase-1.[4] Upon cleavage by active caspase-1, the p-nitroaniline (pNA) chromophore is released, resulting in a yellow color that can be quantified by measuring the absorbance at 405 nm.[5] The intensity of the color is directly proportional to the caspase-1 activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by caspase-1. The reaction releases the chromophore pNA, which can be detected spectrophotometrically. The rate of pNA release is proportional to the concentration of active caspase-1 in the sample.

Signaling Pathway of Caspase-1 Activation

Caspase1_Activation_Pathway Caspase-1 Activation Pathway cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation & Function NLRP3 NLR/AIM2-like Receptor (e.g., NLRP3) ASC ASC (Adaptor Protein) NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β (Pro-inflammatory Cytokine) IL18 Mature IL-18 (Pro-inflammatory Cytokine) GSDMD_N GSDMD-N (Pore Formation) Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->Pyroptosis PAMPs_DAMPs PAMPs / DAMPs (Pathogen/Danger Signals) PAMPs_DAMPs->NLRP3

Caption: Caspase-1 activation via the inflammasome complex.

Experimental Protocols

A. Materials and Reagents
  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • This compound substrate (store at -20°C)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Dithiothreitol (DTT)

  • p-Nitroaniline (pNA) standard

  • Caspase-1 Inhibitor (optional, e.g., Ac-YVAD-cmk)[4][6]

  • BCA Protein Assay Kit

  • Cultured cells (e.g., THP-1 monocytes)

  • Inducing agent for caspase-1 activation (e.g., LPS and ATP)

B. Preparation of Reagents
  • Cell Lysis Buffer: Prepare the buffer and add protease inhibitors (optional) just before use. Keep on ice.

  • 2X Reaction Buffer: Prepare the buffer and add DTT to a final concentration of 20 mM just before use.

  • This compound Substrate (4 mM Stock): Dissolve this compound in DMSO to a final concentration of 4 mM. Aliquot and store at -20°C.

  • pNA Standard (10 mM Stock): Dissolve pNA in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

C. Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay 96-Well Plate Assay Setup cluster_incubation_read Incubation & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., THP-1 + LPS/ATP) Cell_Lysis 2. Cell Lysis (on ice) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Assay_Setup 4. Add to 96-well plate: - Cell Lysate (50 µL) - 2X Reaction Buffer (50 µL) Protein_Quant->Assay_Setup Substrate_Add 5. Add this compound (5 µL of 4 mM stock) (Final concentration: 200 µM) Assay_Setup->Substrate_Add Incubation 6. Incubate at 37°C (1-2 hours, protected from light) Substrate_Add->Incubation Read_Absorbance 7. Read Absorbance at 405 nm (Microplate Reader) Incubation->Read_Absorbance pNA_Curve 8. Generate pNA Standard Curve Read_Absorbance->pNA_Curve Calc_Activity 9. Calculate Caspase-1 Activity pNA_Curve->Calc_Activity

Caption: Workflow for Caspase-1 Activity Assay.

D. Detailed Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., 1 x 10^6 cells/well in a 24-well plate) and culture overnight.

    • Induce caspase-1 activation. For THP-1 cells, a common method is priming with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) followed by stimulation with ATP (e.g., 5 mM for 30 minutes).

    • Include an uninduced control group (no treatment) and a negative control group (treated with a caspase-1 inhibitor like Ac-YVAD-cmk prior to stimulation).[7]

  • Cell Lysis:

    • Collect cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples to be within a range of 1-3 mg/mL by diluting with Cell Lysis Buffer.

  • Caspase-1 Activity Assay:

    • In a 96-well plate, add the following to each well:

      • Sample Wells: 50 µL of cell lysate.

      • Blank Wells: 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (with fresh DTT) to all wells.

    • Add 5 µL of 4 mM this compound substrate to all wells. The final concentration of the substrate will be 200 µM.

    • Mix gently by tapping the plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-1 activity.

    • Measure the absorbance at 405 nm using a microplate reader.

E. pNA Standard Curve
  • Prepare a series of pNA standards by diluting the 10 mM pNA stock in 1X Reaction Buffer to concentrations ranging from 0 to 200 µM.

  • Add 100 µL of each standard to separate wells of the 96-well plate.

  • Measure the absorbance at 405 nm.

  • Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.

Data Presentation

Table 1: Raw Absorbance Data (OD 405 nm)
Sample IDReplicate 1Replicate 2Replicate 3AverageStd. Dev.
Blank 0.0520.0550.0530.0530.0015
Uninduced Control 0.1250.1300.1280.1280.0025
LPS + ATP Treated 0.5870.6020.5950.5950.0075
Inhibitor + LPS + ATP 0.1550.1600.1580.1580.0025
Table 2: pNA Standard Curve Data
pNA Concentration (µM)Average OD 405 nm
00.050
250.255
500.460
1000.875
1501.290
2001.705
Table 3: Calculated Caspase-1 Activity
Sample GroupAverage Net OD (405 nm)pNA Generated (nmol/hr/mg protein)% Inhibition
Uninduced Control 0.0751.5N/A
LPS + ATP Treated 0.54210.84N/A
Inhibitor + LPS + ATP 0.1052.180.6%

Note: The above data are for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Data Analysis

  • Calculate the average absorbance for each set of replicates.

  • Subtract the average blank absorbance from the average absorbance of each sample to obtain the net absorbance.

  • Determine the concentration of pNA produced in each sample by using the equation of the line from the pNA standard curve (y = mx + c, where y is the net absorbance and x is the concentration of pNA).

  • Calculate the caspase-1 activity using the following formula:

    Caspase-1 Activity (nmol pNA/hr/mg protein) = [(pNA concentration (µM) x reaction volume (L)) / (protein concentration (mg/mL) x incubation time (hr))] x 1000

  • For inhibitor studies, calculate the percent inhibition:

    % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100%

Troubleshooting

IssuePossible CauseSuggested Solution
High background reading Contaminated reagents or substrate degradationUse fresh reagents and protect the substrate from light.
Low or no signal Inactive caspase-1, insufficient protein, or inactive substrateEnsure proper induction of caspase-1. Increase the amount of cell lysate. Use a fresh aliquot of the substrate.
High variability between replicates Pipetting errors or inconsistent cell lysisEnsure accurate pipetting. Ensure complete and consistent cell lysis.
Non-linear reaction rate Substrate depletion or enzyme saturationReduce the incubation time or use less cell lysate.

References

Ac-YVAD-pNA Assay Kit: Application Notes and Protocols for Measuring Inflammasome Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1][2] Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][3] Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. The Ac-YVAD-pNA assay provides a simple and reliable method to quantify caspase-1 activity, serving as a direct measure of inflammasome activation.

This colorimetric assay utilizes the synthetic tetrapeptide Ac-Tyr-Val-Ala-Asp-p-nitroanilide (this compound), a specific substrate for caspase-1.[4][5][6] Active caspase-1 cleaves the peptide bond after the aspartate residue, releasing the chromophore p-nitroaniline (pNA).[7] The amount of liberated pNA, which can be quantified by measuring its absorbance at 405 nm, is directly proportional to the caspase-1 activity in the sample.[7]

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-1. In the presence of active caspase-1, the colorless substrate this compound is cleaved, yielding a yellow-colored product, p-nitroaniline (pNA). The intensity of the yellow color, measured at a wavelength of 405 nm, is directly proportional to the amount of active caspase-1 in the sample.

Signaling Pathway and Assay Workflow

Inflammasome Activation and Caspase-1 Cleavage

Inflammasome activation is a key signaling event in the innate immune response, leading to the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines. The process is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).

G cluster_0 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3, AIM2) PAMPs_DAMPs->Sensor Activation Signal ASC ASC Adaptor Sensor->ASC Recruitment Inflammasome Assembled Inflammasome Sensor->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b

Caption: Canonical Inflammasome Activation Pathway.

This compound Assay Workflow

The experimental workflow for the this compound assay involves cell culture and treatment to induce inflammasome activation, followed by cell lysis, and finally the colorimetric detection of caspase-1 activity.

G cluster_1 This compound Assay Experimental Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Collection 3. Collect Cytosolic Extract Cell_Lysis->Lysate_Collection Assay_Setup 4. Assay Setup in 96-well Plate Lysate_Collection->Assay_Setup Add_Substrate 5. Add this compound Substrate Assay_Setup->Add_Substrate Incubation 6. Incubate at 37°C Add_Substrate->Incubation Measurement 7. Measure Absorbance at 405 nm Incubation->Measurement Data_Analysis 8. Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound assay.

Materials and Methods

Reagents and Equipment
  • This compound Substrate

  • Cell Lysis Buffer

  • Assay Buffer

  • Positive Control (e.g., Recombinant Caspase-1)

  • Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

Experimental Protocol

1. Cell Seeding and Treatment:

a. Seed cells (e.g., macrophages, monocytes) in a suitable culture plate at a density of 1-2 x 10^6 cells/ml. b. Allow cells to adhere overnight. c. Prime the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for 3-4 hours to upregulate inflammasome components.[8] d. Treat the cells with an inflammasome activator (e.g., ATP, nigericin) for the desired time to induce caspase-1 activation. Include appropriate controls:

  • Untreated cells (Negative Control)
  • Cells treated with activator only
  • Cells treated with a known inhibitor of inflammasome activation prior to the activator.

2. Preparation of Cell Lysates:

a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cells in 50-100 µl of chilled Cell Lysis Buffer. d. Incubate on ice for 10-15 minutes. e. Centrifuge at 10,000 x g for 5 minutes at 4°C. f. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspase-1. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

3. Caspase-1 Activity Assay:

a. In a 96-well plate, add 50-100 µg of protein lysate to each well. b. Adjust the volume of each well to 50 µl with Assay Buffer. c. Include the following controls:

  • Blank: 50 µl Assay Buffer only.
  • Positive Control: Recombinant active caspase-1.
  • Inhibitor Control: Lysate from activated cells pre-incubated with a caspase-1 inhibitor (Ac-YVAD-CHO). d. Add 5 µl of this compound substrate (typically 4 mM stock) to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure the absorbance at 405 nm using a microplate reader.

Data Presentation and Analysis

The results of the this compound assay can be presented in a clear and concise tabular format. The activity of caspase-1 is determined by the increase in absorbance at 405 nm due to the release of pNA.

Sample Data
SampleTreatmentProtein Conc. (µg/µl)Absorbance (405 nm)Fold Increase vs. Control
1. Unstimulated ControlNone2.10.1501.0
2. LPS OnlyLPS2.00.1801.2
3. LPS + ActivatorLPS + ATP2.20.8505.7
4. LPS + Activator + InhibitorLPS + ATP + YVAD-CHO2.10.2001.3
5. Positive ControlRecombinant Casp-1N/A1.50010.0
6. BlankNoneN/A0.050N/A
Calculation of Caspase-1 Activity
  • Correct for Blank: Subtract the absorbance value of the blank from all other readings.

  • Calculate Fold Increase: Divide the corrected absorbance of the treated samples by the corrected absorbance of the unstimulated control.

Fold Increase = (AbsorbanceSample - AbsorbanceBlank) / (AbsorbanceControl - AbsorbanceBlank)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Signal - Insufficient inflammasome activation- Low protein concentration- Inactive caspase-1- Optimize activator concentration and incubation time.- Increase the number of cells used for lysate preparation.- Ensure lysate is prepared fresh and kept on ice.[9]
High Background Signal - Contamination of reagents- Non-specific protease activity- Use fresh, high-quality reagents.- Include a caspase-1 specific inhibitor control to confirm specificity.
Inconsistent Results - Pipetting errors- Variation in cell number or viability- Ensure accurate pipetting and mixing.- Normalize caspase-1 activity to the protein concentration of the lysate.

Logical Relationship in Inflammasome Research

The this compound assay is a fundamental tool in the broader context of inflammasome research, enabling the quantification of a key enzymatic activity that is a hallmark of inflammasome activation.

G cluster_2 Role of this compound Assay in Inflammasome Research Research_Question Research Question (e.g., Does compound X inhibit inflammasome activation?) Experiment Experiment: Cell Treatment with Compound X and Inflammasome Activator Research_Question->Experiment Assay This compound Assay Experiment->Assay Data Quantitative Data: Caspase-1 Activity Assay->Data Conclusion Conclusion: Compound X inhibits/does not inhibit inflammasome-mediated caspase-1 activation Data->Conclusion

Caption: Logical flow of using the this compound assay.

Conclusion

The this compound assay is a robust and straightforward method for quantifying caspase-1 activity, providing a valuable tool for researchers studying inflammasome biology and for professionals involved in the development of anti-inflammatory therapeutics. By following the detailed protocols and guidelines presented in these application notes, users can obtain reliable and reproducible data to advance their research.

References

Measuring Caspase-1 Activity in Cell Lysates with Ac-YVAD-pNA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the inflammatory response.[1][2][3] It plays a central role in the innate immune system by processing pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active, mature forms.[2][3] Caspase-1 itself is activated through the assembly of multi-protein complexes called inflammasomes in response to various pathogenic and endogenous danger signals.[2][3][4] Given its critical role in inflammation, the measurement of caspase-1 activity is essential for research in immunology, oncology, and for the development of novel therapeutics targeting inflammatory diseases.

This application note provides a detailed protocol for the colorimetric detection of caspase-1 activity in cell lysates using the specific substrate Ac-YVAD-pNA (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine).[5][6]

Principle of the Assay

The colorimetric assay for caspase-1 activity is based on the enzymatic cleavage of the peptide substrate this compound by active caspase-1.[6][7][8] The substrate is composed of a four-amino-acid peptide (YVAD) that is recognized by caspase-1, linked to a p-nitroaniline (pNA) chromophore. When caspase-1 cleaves the substrate at the aspartate residue, free pNA is released.[6][8] The liberated pNA has a strong absorbance at 405 nm, and the amount of pNA produced is directly proportional to the caspase-1 activity in the sample.[7][8]

Caspase-1 Activation Signaling Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[9] Its activation is tightly regulated and typically initiated by the formation of an inflammasome complex. Various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), can trigger the assembly of different inflammasomes (e.g., NLRP3, NLRC4, AIM2). These complexes recruit pro-caspase-1, leading to its dimerization and subsequent autoproteolytic cleavage into active p20 and p10 subunits, which then form the active heterotetramer.[2][4]

Caspase1_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stimuli PAMPs / DAMPs (e.g., LPS, ATP, toxins) TLR Toll-like Receptor (TLR) Stimuli->TLR Priming Signal NLR_AIM2 Inflammasome Sensor (e.g., NLRP3, NLRC4, AIM2) Stimuli->NLR_AIM2 Activation Signal Pro_IL1b_IL18 Pro-IL-1β / Pro-IL-18 TLR->Pro_IL1b_IL18 Transcription ASC ASC Adaptor Protein NLR_AIM2->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Active_Caspase1 Active Caspase-1 (p20/p10 tetramer) Pro_Caspase1->Active_Caspase1 Autocatalytic Cleavage Active_Caspase1->Pro_IL1b_IL18 Cleavage GasderminD Gasdermin D Active_Caspase1->GasderminD Cleavage Mature_IL1b_IL18 Mature IL-1β / IL-18 Pro_IL1b_IL18->Mature_IL1b_IL18 Secretion Secretion Mature_IL1b_IL18->Secretion GSDMD_N GSDMD-N Terminal Fragment GasderminD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical Inflammasome-Mediated Caspase-1 Activation Pathway.

Experimental Protocol

This protocol provides a general procedure for measuring caspase-1 activity in cell lysates. Optimization may be required depending on the cell type and experimental conditions.

Materials and Reagents
ReagentRecommended Storage
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)4°C
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% sucrose)4°C
This compound Substrate (4 mM stock in DMSO)-20°C (protect from light)
Dithiothreitol (DTT) (1 M stock)-20°C
96-well flat-bottom microplateRoom Temperature
Microplate reader capable of measuring absorbance at 405 nm-
Phosphate-Buffered Saline (PBS)Room Temperature

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture 1. Culture and treat cells (e.g., with LPS/Nigericin) Start->Cell_Culture Cell_Harvest 2. Harvest cells by centrifugation Cell_Culture->Cell_Harvest Cell_Lysis 3. Lyse cells in cold Lysis Buffer Cell_Harvest->Cell_Lysis Centrifugation 4. Centrifuge to pellet debris Cell_Lysis->Centrifugation Lysate_Collection 5. Collect supernatant (cell lysate) Centrifugation->Lysate_Collection Protein_Quantification 6. Determine protein concentration (e.g., BCA assay) Lysate_Collection->Protein_Quantification Assay_Setup 7. Set up reaction in 96-well plate: - Cell Lysate (50-200 µg) - 2X Reaction Buffer - this compound Protein_Quantification->Assay_Setup Incubation 8. Incubate at 37°C for 1-2 hours Assay_Setup->Incubation Measurement 9. Read absorbance at 405 nm Incubation->Measurement Data_Analysis 10. Analyze data Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Caspase-1 Activity Assay using this compound.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Plate cells at a density of 1-2 x 10^6 cells/mL in appropriate culture vessels.

    • Induce caspase-1 activation using desired stimuli (e.g., prime with LPS for 3-4 hours, followed by stimulation with nigericin or ATP). Include an untreated control group.

  • Preparation of Cell Lysate:

    • Collect cells by centrifugation at 250 x g for 10 minutes at 4°C.[10]

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in cold Lysis Buffer. Use 25-50 µL of Lysis Buffer per 1 x 10^6 cells.[10]

    • Incubate the lysate on ice for 10-15 minutes.[10]

    • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[10]

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Keep on ice.

    • Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

  • Caspase-1 Activity Assay:

    • Prepare the 2X Reaction Buffer by adding fresh DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT per 1 mL of buffer).[10]

    • In a 96-well microplate, add the following to each well:

      • 50 µL of cell lysate (containing 100-200 µg of total protein).[10]

      • 50 µL of 2X Reaction Buffer (with DTT).[10]

      • 5 µL of 4 mM this compound substrate.[10]

    • Include control wells:

      • Blank: 50 µL Lysis Buffer, 50 µL 2X Reaction Buffer, 5 µL this compound.

      • Negative Control: 50 µL lysate from uninduced cells, 50 µL 2X Reaction Buffer, 5 µL this compound.

      • (Optional) Inhibitor Control: 50 µL lysate from induced cells, 50 µL 2X Reaction Buffer, 5 µL this compound, and a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[10][11] The incubation time may need to be optimized.

    • Measure the absorbance at 405 nm using a microplate reader.[8][10]

Data Presentation and Analysis

The results are typically expressed as the fold-increase in caspase-1 activity in the induced samples compared to the uninduced (negative control) samples.

  • Correct for Background: Subtract the absorbance value of the blank control from all other readings.

  • Calculate Fold-Increase: Divide the net absorbance of the induced sample by the net absorbance of the uninduced control sample.

Fold Increase = (Absorbance_Induced - Absorbance_Blank) / (Absorbance_Uninduced - Absorbance_Blank)

Example Data

The following table shows representative data from a caspase-1 activity assay using THP-1 cells primed with LPS and activated with nigericin.

SampleProtein (µg)Absorbance (405 nm)Net AbsorbanceFold-Increase
Blank (No Lysate)00.0520.000-
Uninduced Control1500.1250.0731.0
Induced (LPS + Nigericin)1500.4880.4365.97
Induced + Inhibitor1500.1410.0891.22

Troubleshooting

IssuePossible CauseSuggested Solution
High background in uninduced samples - Non-specific protease activity- Spontaneous substrate degradation- Ensure lysates are kept on ice- Reduce incubation time- Use a specific caspase-1 inhibitor control to confirm specificity
Low signal in induced samples - Inefficient cell lysis- Low caspase-1 expression/activation- Insufficient protein in the assay- Inactive substrate- Optimize lysis buffer and procedure- Titrate stimulus concentration and duration- Increase the amount of lysate per well- Use fresh this compound substrate
High variability between replicates - Pipetting errors- Inconsistent cell numbers- Bubbles in wells- Use calibrated pipettes and be precise- Ensure accurate cell counting- Carefully inspect wells for bubbles before reading

Conclusion

The this compound-based colorimetric assay is a reliable, straightforward, and cost-effective method for quantifying caspase-1 activity in cell lysates. It is an invaluable tool for studying inflammasome activation and for screening potential inhibitors of caspase-1 in drug discovery programs. For more sensitive detection, fluorometric or luminometric substrates are also available.

References

Spectrophotometer Settings for Ac-YVAD-pNA Absorbance Reading: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for utilizing the chromogenic substrate Ac-YVAD-pNA to measure caspase-1 activity using a spectrophotometer. This guide is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and screening for novel therapeutic agents targeting caspase-1.

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response and inflammatory processes.[1][2] Its activation is tightly regulated by multi-protein complexes called inflammasomes.[3] Upon activation, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[1] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for drug development.

The synthetic tetrapeptide this compound (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid-p-nitroanilide) is a specific and selective chromogenic substrate for caspase-1.[4][5][6] The cleavage of this substrate by active caspase-1 releases the yellow chromophore p-nitroaniline (pNA).[2][4] The amount of pNA released can be quantified by measuring its absorbance with a spectrophotometer, providing a direct measure of caspase-1 enzymatic activity.

Principle of the Assay

The colorimetric assay for caspase-1 activity is based on the following principle:

Assay_Principle AcYVADpNA This compound (Colorless Substrate) Caspase1 Active Caspase-1 AcYVADpNA->Caspase1 Cleavage pNA pNA (Yellow Chromophore) Caspase1->pNA Releases Peptide Ac-YVAD Caspase1->Peptide

Caption: Principle of the Caspase-1 colorimetric assay.

Spectrophotometer Settings and Key Parameters

Accurate measurement of pNA absorbance is crucial for reliable quantification of caspase-1 activity. The following table summarizes the recommended spectrophotometer settings and other key experimental parameters.

ParameterRecommended Setting/ValueNotes
Wavelength (λmax) 405 nmThe maximal absorbance of pNA occurs at this wavelength.[2][7] A wavelength of 400 nm can also be used.
Assay Type Kinetic or EndpointA kinetic assay measures the change in absorbance over time, providing the reaction rate. An endpoint assay measures the total absorbance after a fixed incubation period.
Plate Type 96-well clear flat-bottom plateStandard format for microplate readers.
Temperature 37°COptimal temperature for caspase-1 enzymatic activity.
Incubation Time 1 - 2 hoursThe optimal time may vary depending on the enzyme concentration and activity. It is recommended to perform a time-course experiment to determine the linear range of the reaction.[8]
Blank/Control Reaction buffer with substrate but no cell lysateUsed to subtract the background absorbance.

Experimental Protocols

Reagent Preparation

1. Cell Lysis Buffer:

  • 50 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 0.1% CHAPS

  • 1 mM EDTA

  • 10% Sucrose

  • Store at 4°C.

2. 2X Reaction Buffer:

  • 100 mM HEPES, pH 7.2

  • 10% Sucrose

  • 0.1% CHAPS

  • Store at 4°C. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 10 mM.[1][8]

3. This compound Substrate (4 mM Stock Solution):

  • Dissolve this compound in sterile, molecular biology grade DMSO.

  • Aliquot and store at -20°C, protected from light.[1][5]

Cell Lysate Preparation

For Adherent Cells:

  • Induce apoptosis or inflammasome activation in cells using the desired treatment.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 100 µL for a 6-well plate well).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.[9]

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

For Suspension Cells:

  • Induce apoptosis or inflammasome activation as required.

  • Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.[9]

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 2 million cells).[9]

  • Proceed with steps 5-8 from the adherent cell protocol.

Caspase-1 Activity Assay Protocol

The following workflow outlines the steps for performing the caspase-1 activity assay in a 96-well plate format.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Lysate Prepare Cell Lysate (50-200 µg protein) AddLysate Add 50 µL Cell Lysate to each well Lysate->AddLysate Buffer Prepare 2X Reaction Buffer with DTT AddBuffer Add 50 µL of 2X Reaction Buffer Buffer->AddBuffer Substrate Prepare this compound Solution (200 µM final) AddSubstrate Add 5 µL of 4 mM this compound Substrate->AddSubstrate AddLysate->AddBuffer AddBuffer->AddSubstrate Incubate Incubate at 37°C for 1-2 hours AddSubstrate->Incubate Read Read absorbance at 405 nm Incubate->Read

Caption: Experimental workflow for the caspase-1 activity assay.

Detailed Steps:

  • To each well of a 96-well plate, add 50-200 µg of cell lysate protein and adjust the final volume to 50 µL with Cell Lysis Buffer.

  • Prepare a master mix of the 2X Reaction Buffer containing 10 mM DTT.

  • Add 50 µL of the 2X Reaction Buffer master mix to each well containing the cell lysate.

  • Add 5 µL of 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

Caspase-1 Signaling Pathway

The activation of caspase-1 is a key event in the inflammatory response and is primarily mediated by the inflammasome. The following diagram illustrates a simplified canonical inflammasome activation pathway.

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate ASC ASC (Adaptor Protein) NLRP3->ASC Recruits Inflammasome Inflammasome Assembly NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 ProCasp1->Casp1 Inflammasome->ProCasp1 Proximity-induced autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis Induces IL1b Mature IL-1β (Pro-inflammatory) ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18

Caption: Canonical NLRP3 inflammasome and caspase-1 activation pathway.

Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) can trigger the activation of sensor proteins like NLRP3.[10] This leads to the recruitment of the adaptor protein ASC, which in turn recruits pro-caspase-1.[3][10] The assembly of this inflammasome complex brings pro-caspase-1 molecules into close proximity, facilitating their auto-proteolytic cleavage and activation.[3] Active caspase-1 then proceeds to cleave its downstream targets, including pro-IL-1β and pro-IL-18, leading to their maturation and secretion, as well as inducing a form of inflammatory cell death known as pyroptosis.[1][2]

Conclusion

The use of the chromogenic substrate this compound provides a straightforward and reliable method for quantifying caspase-1 activity. The protocols and settings outlined in these application notes offer a robust framework for researchers studying inflammation and developing novel inhibitors of caspase-1. Consistent application of these methodologies will ensure reproducible and accurate results.

References

Application Notes and Protocols for Studying Pyroptosis in Macrophages using Ac-YVAD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes.[1] It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. A key event in pyroptosis is the activation of caspase-1, which processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce pore formation in the cell membrane, leading to cell lysis and the release of inflammatory contents.[2] The chromogenic substrate Ac-YVAD-pNA (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-asparagine) is a specific substrate for caspase-1 and is widely used to quantify its enzymatic activity, providing a reliable method for studying pyroptosis.[3] Upon cleavage by active caspase-1, p-nitroaniline (pNA) is released, which can be measured colorimetrically at 405 nm.

Signaling Pathway of Canonical Pyroptosis

The canonical pyroptosis pathway is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). These signals lead to the assembly of an inflammasome complex, which in turn activates caspase-1.

Pyroptosis_Pathway PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs->PRR Inflammasome Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) PRR->Inflammasome Activation Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage ProCasp1 Pro-Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b Secretion Cytokine Secretion IL18 Mature IL-18 ProIL18->IL18 GSDMDN GSDMD-N fragment GSDMD->GSDMDN Pore Pore Formation in Cell Membrane GSDMDN->Pore Lysis Cell Lysis & Inflammatory Release Pore->Lysis Pore->Secretion Release of IL-1β & IL-18

Caption: Canonical pyroptosis signaling pathway in macrophages.

Experimental Workflow for Studying Pyroptosis

A typical experiment to study pyroptosis in macrophages involves cell culture, induction of pyroptosis, measurement of caspase-1 activity, and analysis of cell death and cytokine release.

Experimental_Workflow Start Start Culture Macrophage Culture (e.g., RAW264.7, BMDMs) Start->Culture Prime Priming Step (Signal 1) (e.g., LPS) Culture->Prime Induce Induction of Pyroptosis (Signal 2) (e.g., ATP, Nigericin) Prime->Induce Harvest Harvest Cells and Supernatant Induce->Harvest Split1 Harvest->Split1 Lysate Prepare Cell Lysate Split1->Lysate Cells LDHAssay LDH Assay (Cell Lysis) Split1->LDHAssay Supernatant ELISA ELISA (IL-1β, IL-18) Split1->ELISA Supernatant CaspaseAssay Caspase-1 Activity Assay (this compound) Lysate->CaspaseAssay DataAnalysis Data Analysis and Interpretation CaspaseAssay->DataAnalysis LDHAssay->DataAnalysis ELISA->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for macrophage pyroptosis studies.

Data Presentation

The following table presents representative data from a caspase-1 activity assay in lipopolysaccharide (LPS)-primed macrophages stimulated with ATP to induce pyroptosis. The activity was measured using the this compound substrate.

Treatment GroupDescriptionAbsorbance at 405 nm (Mean ± SD)Fold Change in Caspase-1 Activity (vs. Control)
ControlUntreated macrophages0.15 ± 0.021.0
LPS onlyMacrophages treated with LPS (1 µg/mL) for 4 hours0.20 ± 0.031.3
LPS + ATPMacrophages treated with LPS (1 µg/mL) for 4 hours, followed by ATP (5 mM) for 1 hour0.85 ± 0.075.7
LPS + ATP + YVAD-cmkMacrophages pre-treated with caspase-1 inhibitor Ac-YVAD-cmk (20 µM) for 1 hour, then treated with LPS and ATP0.25 ± 0.041.7

Experimental Protocols

1. Cell Culture and Priming

  • Cell Line: Murine macrophage cell line RAW264.7 or bone marrow-derived macrophages (BMDMs).

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • For priming, replace the culture medium with fresh medium containing 1 µg/mL of LPS.

    • Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

2. Induction of Pyroptosis

  • Reagents: ATP or Nigericin.

  • Procedure:

    • After the priming step, add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.

    • Incubate for the desired time, typically 30 minutes to 2 hours, at 37°C.

3. Caspase-1 Activity Assay (this compound)

  • Materials:

    • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol).

    • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol).

    • This compound substrate (4 mM stock in DMSO).

  • Procedure:

    • After pyroptosis induction, centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant for LDH or cytokine assays.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

    • Transfer the cell lysates to a new 96-well plate.

    • Add 50 µL of 2x Reaction Buffer to each well containing the cell lysate.

    • Add 5 µL of this compound substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis

  • Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate but no cell lysate) from all readings.

  • Calculate the fold increase in caspase-1 activity by dividing the absorbance of the treated samples by the absorbance of the control sample.

  • For more quantitative results, a pNA standard curve can be generated to determine the concentration of pNA produced.

Note: For inhibitor studies, pre-incubate the cells with the specific inhibitor (e.g., Ac-YVAD-cmk) for 1 hour before the priming step. Always include appropriate vehicle controls.

References

Application Notes and Protocols: In Vitro Caspase-1 Activity Assay Using Ac-YVAD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine-aspartic protease in the inflammatory response.[1] It plays a central role in the innate immune system by processing pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active, mature forms.[2][3] Caspase-1 itself is activated through the assembly of multi-protein complexes called inflammasomes in response to various pathogenic and endogenous danger signals.[3][4] Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides detailed protocols for the in vitro measurement of caspase-1 activity using the specific chromogenic substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-YVAD-pNA).[5][6] The assay principle is based on the cleavage of the this compound substrate by active caspase-1, which releases the yellow chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the caspase-1 activity and can be quantified by measuring the absorbance at 400-405 nm.[1][7] This colorimetric assay offers a simple, robust, and reliable method for quantifying caspase-1 activity in cell lysates and with purified enzyme preparations, and is readily adaptable for high-throughput screening of potential caspase-1 inhibitors.[2][8]

Signaling Pathway: Caspase-1 Activation via the NLRP3 Inflammasome

The following diagram illustrates a common pathway for caspase-1 activation, initiated by the NLRP3 inflammasome.

Caspase1_Activation_Pathway cluster_cell Cell PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB Pro_IL1B_Gene Pro-IL-1β Gene NFkB->Pro_IL1B_Gene Pro_IL1B_mRNA Pro-IL-1β mRNA Pro_IL1B_Gene->Pro_IL1B_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B IL1B Mature IL-1β Pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 (p20/p10) Inflammasome->Caspase1 Autocatalytic Cleavage Caspase1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis

Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

The general workflow for the caspase-1 activity assay is depicted below.

Caspase1_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., induce apoptosis/inflammation) Cell_Lysis 2. Cell Lysis (release cellular contents) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant Plate_Setup 4. Plate Setup (lysates, controls, buffer) Protein_Quant->Plate_Setup Substrate_Add 5. Add this compound Substrate Plate_Setup->Substrate_Add Incubation 6. Incubation (37°C for 1-2 hours) Substrate_Add->Incubation Read_Absorbance 7. Read Absorbance at 405 nm Incubation->Read_Absorbance Calc_Activity 8. Calculate Caspase-1 Activity (using pNA standard curve) Read_Absorbance->Calc_Activity Data_Interp 9. Data Interpretation (fold-change, inhibition %) Calc_Activity->Data_Interp

General workflow for the this compound caspase-1 assay.

Materials and Reagents

Reagent/MaterialRecommended Specifications
Cells or Enzyme Appropriate cell line (e.g., THP-1 monocytes) or purified active caspase-1.
This compound Substrate 4 mM stock solution in DMSO. Store at -20°C, protected from light.[7]
Cell Lysis Buffer 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Store at 4°C.
2X Reaction Buffer 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS. Store at 4°C.
Dithiothreitol (DTT) 1 M stock solution. Store at -20°C. Add fresh to buffers before use.
p-Nitroaniline (pNA) For standard curve generation. Prepare stock in DMSO. Store at -20°C.[3]
Caspase-1 Inhibitor (Optional) Ac-YVAD-CHO as a specific inhibitor control.
Microtiter Plates 96-well, flat-bottom plates.
Microplate Reader Capable of measuring absorbance at 400 nm or 405 nm.[1]
Phosphate-Buffered Saline (PBS) pH 7.4, sterile.
Protein Assay Reagents BCA or Bradford assay kit.

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol is designed for measuring caspase-1 activity in cells that have been treated to induce inflammation or apoptosis.

1. Cell Lysate Preparation: a. Culture and treat cells as required. For a negative control, use an untreated cell population. b. For adherent cells, wash with ice-cold PBS and add 100-200 µL of chilled Cell Lysis Buffer per 2-5 x 10^6 cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7] c. For suspension cells, pellet 2-5 x 10^6 cells by centrifugation (250 x g for 10 minutes).[1] Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[7] d. Incubate the lysate on ice for 10-15 minutes.[9] e. Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[7] f. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay. The expected concentration is typically 2-4 mg/mL.[1]

2. Assay Procedure (96-well plate format): a. Prepare the 2X Reaction Buffer with DTT: Immediately before use, add 10 µL of 1 M DTT to every 1 mL of 2X Reaction Buffer for a final concentration of 10 mM.[7] b. In each well, add 100-200 µg of protein diluted to 50 µL with Cell Lysis Buffer.[7] c. Include the following controls:

  • Negative Control: Lysate from untreated cells.
  • Blank: 50 µL of Cell Lysis Buffer without cell lysate.
  • Inhibitor Control (Optional): Pre-incubate lysate from treated cells with a caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-CHO) for 10-15 minutes before adding the reaction buffer. d. Add 50 µL of the freshly prepared 2X Reaction Buffer with DTT to each well.[7] e. Initiate the reaction by adding 5 µL of 4 mM this compound substrate to each well (final concentration: 200 µM).[7][8] f. Mix gently by tapping the plate. g. Incubate the plate at 37°C for 1-2 hours, protected from light.[1][8] h. Measure the absorbance at 405 nm using a microplate reader.[1]

Protocol 2: p-Nitroaniline (pNA) Standard Curve

A standard curve is essential for quantifying the amount of pNA produced and thus determining the specific activity of caspase-1.

1. Preparation of pNA Standards: a. Prepare a 10 mM stock solution of pNA in DMSO. b. Create a series of dilutions in 1X Reaction Buffer (prepared by diluting the 2X stock and adding DTT) to generate standards ranging from 0 to 200 µM (e.g., 0, 10, 20, 50, 100, 150, 200 µM).[3]

2. Measurement: a. Add 100 µL of each pNA standard dilution to separate wells of a 96-well plate in triplicate.[3] b. Include a blank well with 100 µL of 1X Reaction Buffer. c. Measure the absorbance at 405 nm. d. Subtract the blank absorbance from all standard readings. e. Plot the corrected absorbance values against the corresponding pNA concentrations (in nmol/well) to generate a standard curve. Determine the linear equation (y = mx + c) of the curve.

Data Presentation and Analysis

Data Summary Tables

Table 1: Representative pNA Standard Curve Data

pNA Concentration (µM)pNA Amount (nmol/well)Absorbance at 405 nm (Mean)Corrected Absorbance (Mean - Blank)
0 (Blank)00.0520.000
1010.1580.106
2020.2650.213
5050.5800.528
100101.1051.053
150151.6251.573
200202.1502.098

Table 2: Example Caspase-1 Activity Data from Cell Lysates

SampleProtein (µ g/well )Absorbance at 405 nm (Mean)Corrected Absorbance (Mean - Blank)pNA Generated (nmol)Caspase-1 Activity (nmol pNA/hr/mg protein)Fold Increase vs. Control
Untreated Control1500.1250.0730.693.071.0
Treated Sample1500.5500.4984.7421.076.86
Treated + Inhibitor1500.1500.0980.934.131.35
Calculation of Caspase-1 Activity
  • Correct Absorbance Readings: Subtract the absorbance of the blank from all sample and control readings.[7]

  • Determine pNA Amount: Use the linear equation from the pNA standard curve to calculate the amount of pNA (in nmol) generated in each well from the corrected absorbance values.

  • Calculate Specific Activity: Use the following formula to determine the specific activity of caspase-1:

    Specific Activity (nmol/hr/mg) = (nmol of pNA / (Reaction Time (hr) x Protein Amount (mg)))

  • Determine Fold-Increase: Calculate the fold-increase in caspase-1 activity by dividing the specific activity of the treated sample by the specific activity of the untreated control.[7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in all wells - Contamination of reagents. - Insufficient washing of cells.- Use fresh, sterile reagents. - Ensure thorough washing of cell pellets with PBS.
Low or no signal in treated samples - Insufficient induction of apoptosis/inflammation. - Low protein concentration. - DTT was not added to the reaction buffer. - Degraded substrate.- Optimize treatment conditions (concentration, duration). - Ensure 100-200 µg of protein is used per assay. - Always add fresh DTT to the reaction buffer before use. - Store this compound protected from light and at -20°C.
High variability between replicates - Pipetting errors. - Incomplete cell lysis. - Bubbles in wells.- Use calibrated pipettes and ensure proper mixing. - Ensure complete lysis by vortexing and incubation on ice. - Be careful not to introduce bubbles when adding reagents.
Non-linear pNA standard curve - Inaccurate dilutions. - Absorbance readings are outside the linear range of the plate reader.- Carefully prepare serial dilutions. - If absorbance is too high, dilute the samples or use a shorter incubation time.

References

Reconstitution and Storage of Ac-YVAD-pNA Powder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-pNA (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide) is a specific chromogenic substrate for caspase-1, an enzyme pivotal in inflammatory signaling pathways. Accurate reconstitution and proper storage of the this compound powder are critical for reliable and reproducible results in caspase-1 activity assays. These application notes provide detailed protocols for the reconstitution and storage of this compound, as well as a comprehensive method for its use in a colorimetric caspase-1 activity assay.

Product Information

Parameter Description
Full Name Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide
Abbreviation This compound
Molecular Formula C₂₉H₃₆N₆O₁₀
Molecular Weight 628.63 g/mol
Appearance White to beige powder
Primary Application Chromogenic substrate for caspase-1 activity assays

Reconstitution and Storage Protocols

Proper handling and storage of this compound are essential to maintain its stability and ensure the integrity of experimental data.

Reconstitution of this compound Powder

The recommended solvent for reconstituting this compound powder is dimethyl sulfoxide (DMSO).

Protocol for Preparing a 4 mM Stock Solution:

  • Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 4 mM stock solution. For example, to a 1 mg vial of this compound (MW: 628.63), add 397.7 µL of DMSO.

  • Dissolution: Gently vortex or sonicate the vial to ensure the powder is completely dissolved. The resulting solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.

Storage of this compound

The storage conditions for this compound depend on whether it is in powdered or reconstituted form.

Form Storage Temperature Duration Special Instructions
Powder -20°CUp to 1 yearStore in a desiccated environment.
Reconstituted Stock Solution (in DMSO) -20°CUp to 1 month[1]Store in tightly sealed aliquots, protected from light.[1]
Reconstituted Stock Solution (in DMSO) -80°CUp to 6 months[1]Store in tightly sealed aliquots, protected from light.[1]

Experimental Protocol: Colorimetric Caspase-1 Activity Assay

This protocol outlines the steps for measuring caspase-1 activity in cell lysates using this compound. The principle of this assay is the cleavage of the p-nitroanilide (pNA) moiety from the this compound substrate by active caspase-1, which results in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Materials and Reagents
  • Cells or tissues of interest

  • Inducing agent for apoptosis or inflammation

  • This compound stock solution (4 mM in DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Dithiothreitol (DTT)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure

1. Preparation of Cell Lysates:

  • Induce apoptosis or inflammation in your cell culture or tissue model. Include an untreated control group.

  • Harvest cells (typically 1-5 x 10⁶ cells per sample) by centrifugation at 250 x g for 10 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-2 x 10⁶ cells.

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. Keep the lysate on ice.

  • (Optional but recommended) Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). This allows for the normalization of caspase-1 activity to the total protein content. The expected protein concentration is typically in the range of 2-4 mg/mL.[2]

2. Caspase-1 Activity Assay:

  • In a 96-well microplate, add 50 µL of cell lysate (containing approximately 100-200 µg of total protein) to each well.

  • Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 20 mM immediately before use.

  • Add 50 µL of the complete 2X Reaction Buffer to each well containing the cell lysate.

  • Add 5 µL of the 4 mM this compound stock solution to each well. This results in a final substrate concentration of 200 µM.

  • Include the following controls:

    • Blank: 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of this compound stock solution.

    • Negative Control: Lysate from untreated cells.

    • No Substrate Control: 50 µL of cell lysate and 55 µL of 2X Reaction Buffer.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically based on the level of caspase-1 activity in the samples.

  • Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance value of the blank from all other readings.

  • The level of caspase-1 activity is proportional to the absorbance at 405 nm.

  • The results can be expressed as the fold-increase in caspase-1 activity by comparing the absorbance of the treated samples to the negative control.

Signaling Pathways and Experimental Workflow

Caspase-1 Activation via the Canonical NLRP3 Inflammasome

The activation of caspase-1 is a tightly regulated process, often mediated by multiprotein complexes called inflammasomes. The NLRP3 inflammasome is one of the most well-characterized inflammasomes. Its activation is typically a two-step process:

  • Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A variety of stimuli, such as ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome. NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation.

Active caspase-1 then cleaves its substrates, including pro-IL-1β and pro-IL-18, into their mature, pro-inflammatory forms. It also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription NLRP3_proIL1B NLRP3 & pro-IL-1β Expression Transcription->NLRP3_proIL1B NLRP3_inactive Inactive NLRP3 NLRP3_proIL1B->NLRP3_inactive pro_IL1B Pro-IL-1β NLRP3_proIL1B->pro_IL1B Stimuli ATP, Toxins, Crystals Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 auto-activation caspase1->pro_IL1B cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves GSDMD Gasdermin D caspase1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Caspase-1 Activity Assay

The following diagram illustrates the logical flow of the caspase-1 activity assay, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis cell_culture Cell Culture/ Tissue Sample treatment Induce Apoptosis/ Inflammation cell_culture->treatment harvest Harvest Cells/ Tissue treatment->harvest lysis Cell Lysis harvest->lysis centrifugation Centrifugation lysis->centrifugation lysate Collect Lysate (Supernatant) centrifugation->lysate protein_assay (Optional) Protein Quantification lysate->protein_assay plate_setup Add Lysate to 96-well Plate protein_assay->plate_setup add_buffer Add 2X Reaction Buffer + DTT plate_setup->add_buffer add_substrate Add this compound (Substrate) add_buffer->add_substrate incubation Incubate at 37°C (1-2 hours) add_substrate->incubation read_absorbance Read Absorbance at 405 nm incubation->read_absorbance data_analysis Data Analysis (Fold Change) read_absorbance->data_analysis

Caption: Experimental workflow for the colorimetric caspase-1 activity assay.

References

Application Notes and Protocols for Calculating Caspase-1 Activity from Ac-YVAD-pNA Assay Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of caspase-1 activity in cell lysates using the colorimetric substrate Ac-YVAD-pNA (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-aspartic acid). This assay is a fundamental tool for studying inflammatory pathways, screening for inhibitors of caspase-1, and investigating cellular processes such as pyroptosis.

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a critical role in the innate immune response.[1][2] It is a key mediator of inflammation through its action on pro-inflammatory cytokines.[3][4] Specifically, caspase-1 is responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[1][4] Additionally, activated caspase-1 can cleave Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[1]

The activation of caspase-1 is tightly regulated and occurs within a multi-protein complex called the inflammasome.[1][4][5] Various stimuli, including microbial products and endogenous danger signals, can trigger the assembly of the inflammasome, which in turn leads to the autocatalytic activation of pro-caspase-1.[1][6]

The this compound based assay provides a simple and reliable method to measure caspase-1 activity. The assay utilizes a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site of caspase-1.[7] In the presence of active caspase-1, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA).[8] The amount of released pNA can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-1 activity in the sample.[8][9][10]

Signaling Pathway

The activation of caspase-1 is a central event in the inflammatory response. The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and its downstream effects.

Caspase1_Pathway Caspase-1 Activation Pathway PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR activates ASC ASC Adaptor PRR->ASC recruits Inflammasome Inflammasome Complex PRR->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical inflammasome pathway leading to caspase-1 activation.

Experimental Protocols

This section provides detailed protocols for preparing reagents, cell lysates, and performing the caspase-1 activity assay.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
This compoundMedchemExpressHY-P1003-20°C
p-Nitroaniline (pNA)Sigma-AldrichN7652Room Temperature
Lysis Buffer(see recipe below)-4°C
Assay Buffer(see recipe below)-4°C
Dithiothreitol (DTT)Sigma-AldrichD0632-20°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Bradford ReagentBio-Rad50000064°C

Reagent Preparation:

  • Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol): Prepare a stock solution without CHAPS and store at 4°C. Add CHAPS fresh before use.

  • Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose): Prepare and store at 4°C. Add DTT to a final concentration of 10 mM immediately before use.

  • This compound Substrate (10 mM Stock): Dissolve in DMSO and store in light-protected aliquots at -20°C.

  • p-Nitroaniline (pNA) Standard (1 mM Stock): Dissolve in DMSO and store at -20°C.

Experimental Workflow

The following diagram outlines the major steps of the experimental workflow.

Workflow This compound Assay Workflow CellCulture 1. Cell Culture and Treatment Harvest 2. Harvest and Wash Cells CellCulture->Harvest Lysis 3. Cell Lysis Harvest->Lysis Centrifuge 4. Centrifuge to Pellet Debris Lysis->Centrifuge Supernatant 5. Collect Supernatant (Lysate) Centrifuge->Supernatant ProteinQuant 6. Protein Quantification (e.g., Bradford) Supernatant->ProteinQuant AssaySetup 7. Set up Assay Plate Supernatant->AssaySetup AddSubstrate 8. Add this compound Substrate AssaySetup->AddSubstrate Incubate 9. Incubate at 37°C AddSubstrate->Incubate ReadAbsorbance 10. Read Absorbance at 405 nm Incubate->ReadAbsorbance DataAnalysis 11. Data Analysis ReadAbsorbance->DataAnalysis

References

Application Note: High-Throughput Screening of Caspase-1 Inhibitors Using the Chromogenic Substrate Ac-YVAD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease that plays a central role in innate immunity and inflammation.[1][2] Its activation is tightly regulated within a multi-protein complex called the inflammasome.[3][4] Upon activation, caspase-1 is responsible for the proteolytic maturation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and for inducing a pro-inflammatory form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D.[3][5] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders, making it a prime therapeutic target for drug development.

This application note provides a detailed protocol for a robust and convenient colorimetric assay for screening potential caspase-1 inhibitors using the specific chromogenic substrate, Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-L-Aspartyl-p-Nitroanilide (Ac-YVAD-pNA).[2]

Assay Principle

The screening assay is based on the enzymatic activity of caspase-1, which recognizes and cleaves the specific tetrapeptide sequence YVAD. The substrate this compound consists of this tetrapeptide sequence conjugated to the chromophore p-nitroaniline (pNA). In the presence of active caspase-1, the substrate is cleaved, releasing free pNA. This released pNA has a distinct yellow color and can be quantitatively measured by its absorbance at a wavelength of 405 nm.[1] The amount of pNA produced is directly proportional to the caspase-1 activity. When a potential inhibitor is present, the cleavage of the substrate is reduced or blocked, resulting in a decreased absorbance signal. This allows for the quantification of inhibitor potency, typically expressed as an IC50 value.

Assay_Principle sub This compound (Colorless Substrate) casp1 Active Caspase-1 sub->casp1 prod1 Ac-YVAD casp1->prod1 Cleavage prod2 pNA (Yellow Chromophore) Abs @ 405 nm casp1->prod2 Release inhibitor Inhibitor inhibitor->casp1 Blocks

Caption: Principle of the colorimetric caspase-1 assay.

Materials and Reagents

  • Recombinant Human Caspase-1 (active)

  • Caspase-1 Substrate: this compound (MW: 628.63 g/mol )

  • Caspase-1 Inhibitor (Positive Control): Ac-YVAD-CHO or Ac-YVAD-cmk[1][5]

  • Assay Buffer (2X): 100 mM HEPES (pH 7.2), 100 mM NaCl, 0.2% CHAPS, 20 mM EDTA, 10% Glycerol, 20 mM DTT.[1] (Note: Add DTT fresh before use).

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile, purified water

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Protocols

Reagent Preparation
  • 1X Assay Buffer: Prepare 1X Assay Buffer by diluting the 2X stock with an equal volume of sterile, purified water. Keep on ice.

  • This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Substrate Working Solution (400 µM): Immediately before use, dilute the 10 mM stock solution 1:25 in 1X Assay Buffer to achieve a 400 µM concentration. This will result in a final assay concentration of 200 µM.[1]

  • Caspase-1 Enzyme Working Solution: Dilute the recombinant caspase-1 enzyme in 1X Assay Buffer to a concentration that yields a linear rate of reaction over the desired time course (e.g., 1-2 hours). The optimal concentration (typically 0.2-1 units/µL) should be determined empirically.[1]

  • Inhibitor Solutions: Prepare a series of dilutions of the test compounds and the positive control inhibitor (e.g., Ac-YVAD-CHO) in 1X Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is typically ≤1% to avoid affecting enzyme activity.

Assay Procedure in 96-Well Plate

The total reaction volume per well is 100 µL.

  • Plate Setup: Design the plate layout to include wells for:

    • Blank: 50 µL 1X Assay Buffer (no enzyme, no inhibitor).

    • Negative Control (100% Activity): 50 µL Caspase-1 Enzyme Working Solution + vehicle (e.g., 1% DMSO in assay buffer).

    • Positive Control: 50 µL Caspase-1 Enzyme Working Solution + positive control inhibitor (e.g., Ac-YVAD-CHO).

    • Test Wells: 50 µL Caspase-1 Enzyme Working Solution + test compound dilutions.

  • Enzyme and Inhibitor Addition:

    • To the appropriate wells, add 50 µL of the 1X Assay Buffer (for Blank wells) or the Caspase-1 Enzyme Working Solution.

    • Add the corresponding inhibitor dilutions or vehicle to each well.

  • Pre-incubation: Gently tap the plate to mix. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[1]

  • Reaction Initiation: Add 50 µL of the 400 µM Substrate Working Solution to all wells to start the reaction. The final substrate concentration will be 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1] The optimal incubation time may vary depending on the enzyme concentration and should be within the linear range of the reaction.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis P1 Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions A1 Add Enzyme & Inhibitor/ Vehicle to 96-well Plate P1->A1 A2 Pre-incubate Plate (37°C, 10-15 min) A1->A2 A3 Initiate Reaction: Add this compound Substrate A2->A3 A4 Incubate Plate (37°C, 1-2 hours) A3->A4 D1 Read Absorbance at 405 nm A4->D1 D2 Calculate % Inhibition & Determine IC50 D1->D2

Caption: Workflow for caspase-1 inhibitor screening.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the Blank wells from all other absorbance readings.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of caspase-1 inhibition for each concentration of the test compound:

    % Inhibition = [ 1 - ( Ainhibitor / Acontrol ) ] x 100

    Where:

    • Ainhibitor is the background-corrected absorbance of the well with the test inhibitor.

    • Acontrol is the background-corrected absorbance of the Negative Control (100% activity) well.

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces enzyme activity by 50%. To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation with non-linear regression software.

Data Presentation

The following table summarizes typical parameters for the caspase-1 inhibitor screening assay and provides an example IC50 value for a known inhibitor.

ParameterValue / ConditionReference
EnzymeRecombinant Human Caspase-1[1]
SubstrateThis compound[2]
Final Substrate Conc.200 µM[1]
Assay BufferHEPES-based buffer, pH 7.2, with DTT[1]
Incubation Temp.37°C[1]
Incubation Time60 - 120 minutes[1]
Detection Wavelength405 nm[1]
Positive Control Inhibitor Example IC50 Value
Ac-YVAD-CHO0.76 nM (Ki value)[6] (Note)
VX-765530 nM[7] (Note)

Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). The provided values are for reference; VX-765 value was determined with a fluorometric substrate.[6][7]

Caspase-1 Activation Pathway

Understanding the upstream activation of caspase-1 is crucial for developing cell-based assays and interpreting results. Caspase-1 is typically activated by inflammasome complexes, such as the well-characterized NLRP3 inflammasome. Activation is a two-step process: a priming signal (Signal 1) upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2) triggers the assembly of the inflammasome, leading to the autocatalytic cleavage and activation of pro-caspase-1.[8][9][10]

Caspase1_Activation_Pathway cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR / IL-1R PAMPs->TLR NFkB NF-κB Pathway TLR->NFkB ProIL1B_mRNA Pro-IL-1β & NLRP3 mRNA NFkB->ProIL1B_mRNA ProIL1B Pro-IL-1β ProIL1B_mRNA->ProIL1B Translation Stimuli K+ Efflux, ATP, Toxins, etc. NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC (Adaptor) NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage IL1B Mature IL-1β (Inflammation) Casp1->IL1B Cleaves GSDMD_N GSDMD-N (Pyroptosis) Casp1->GSDMD_N Cleaves ProIL1B->IL1B GSDMD Gasdermin D GSDMD->GSDMD_N

Caption: Simplified NLRP3 inflammasome activation pathway.

References

Troubleshooting & Optimization

Troubleshooting low signal in Ac-YVAD-pNA caspase assay.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-YVAD-pNA colorimetric assay to measure caspase-1 activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no signal in my this compound assay. What are the potential causes and solutions?

A low or absent signal is a common issue in colorimetric caspase assays. The following table outlines potential causes and recommended solutions to troubleshoot this problem.

Potential CausePossible ExplanationRecommended Solution
Reagent Issues
Degraded this compound SubstrateThe pNA substrate is sensitive to light and multiple freeze-thaw cycles. Improper storage can lead to degradation.Store the this compound stock solution, typically dissolved in DMSO, in aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[1][2]
Inactive Reducing Agent (e.g., DTT)DTT is unstable in solution at room temperature and is essential for maintaining the active site of caspases in a reduced state.[3]Prepare fresh assay buffer containing DTT for each experiment.
Incorrect Assay Buffer pHCaspase activity is highly dependent on pH, with the optimal range generally being between 7.2 and 7.5.[3]Verify the pH of your assay buffer and adjust if necessary.
Experimental Procedure Issues
Insufficient Inflammasome ActivationThe stimulus used may not be potent enough or the incubation time may be too short to induce significant caspase-1 activation.Optimize the concentration of the inflammasome-activating agent (e.g., LPS, ATP) and the incubation time. Confirm activation using an alternative method if possible.
Low Protein Concentration in LysateThe amount of active caspase-1 in the cell lysate is below the detection limit of the assay.Increase the number of cells used for lysate preparation (a minimum of 1 million cells is recommended).[4] Concentrate the lysate if possible, ensuring the protein concentration is within the optimal range (typically 50-200 µg per assay).[3][4]
Suboptimal Incubation TimeThe enzymatic reaction may not have proceeded long enough to generate a detectable amount of pNA.Increase the incubation time of the lysate with the substrate (e.g., from 1-2 hours to 4 hours, or even overnight).[3] A kinetic reading, measuring absorbance at regular intervals, can help determine the optimal time point.[3]
Inefficient Cell LysisIncomplete cell lysis will result in a lower yield of cellular proteins, including caspase-1.Ensure the chosen lysis method is effective for your cell type. Methods include freeze-thaw cycles or the use of appropriate lysis buffers.[3] Keep samples on ice throughout the lysis procedure to prevent protein degradation.
Data Acquisition Issues
Incorrect Wavelength MeasurementThe liberated pNA chromophore has a specific absorbance maximum.Ensure the absorbance is read at or near 405 nm.[3][4]
Q2: How can I be sure that the signal I'm detecting is specific to caspase-1?

To confirm the specificity of the detected activity, it is highly recommended to include a negative control in your experiment. This involves running a parallel reaction containing a specific caspase-1 inhibitor, such as Ac-YVAD-CHO.[5][6] A significant reduction in the signal in the presence of the inhibitor indicates that the measured activity is indeed attributable to caspase-1.

Q3: What are appropriate positive and negative controls for this assay?

Proper controls are crucial for the validation of your results.

Control TypeDescriptionPurpose
Positive Control Recombinant active caspase-1 enzyme.To confirm that the assay components (buffer, substrate) are working correctly and that the assay can detect caspase-1 activity.
Negative Control (Inhibitor) Sample treated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[5][6]To confirm that the measured signal is due to specific caspase-1 activity.
Negative Control (Untreated Cells) Lysate from cells not treated with the inflammatory stimulus.To establish a baseline level of caspase-1 activity in your cells.
Blank Control A reaction well containing all reagents except for the cell lysate.To subtract the background absorbance from the substrate and buffer alone.

Experimental Protocols

General Protocol for this compound Caspase-1 Assay

This protocol provides a general workflow. Optimal conditions may vary depending on the cell type and experimental setup.

1. Cell Lysate Preparation:

  • Induce inflammasome activation in your experimental cell population (e.g., using LPS and ATP). Include an untreated control group.

  • Harvest approximately 1-5 x 10^6 cells by centrifugation.[3]

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 50 µL of chilled Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

  • Incubate on ice for 10-15 minutes.[3]

  • Centrifuge at 10,000 x g for 1 minute at 4°C.[3]

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

2. Caspase-1 Activity Assay:

  • In a 96-well microplate, add 50-200 µg of protein lysate to each well.

  • Bring the total volume in each well to 100 µL with Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

  • Add 5 µL of 4 mM this compound substrate (final concentration 200 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the caspase-1 activation pathway and the general workflow of the this compound assay.

Caspase1_Activation_Pathway Canonical Inflammasome-Mediated Caspase-1 Activation cluster_stimulus Stimuli (PAMPs/DAMPs) cluster_inflammasome Inflammasome Complex Stimulus Stimulus NLR_Sensor NLR Sensor (e.g., NLRP3) Stimulus->NLR_Sensor activates ASC_Adaptor ASC Adaptor NLR_Sensor->ASC_Adaptor recruits Pro_Caspase1 Pro-Caspase-1 ASC_Adaptor->Pro_Caspase1 recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b cleaves GasderminD Gasdermin D Active_Caspase1->GasderminD cleaves Active_IL1b Active IL-1β (Inflammation) Pro_IL1b->Active_IL1b Pyroptosis Pyroptosis (Cell Death) GasderminD->Pyroptosis

Caspase-1 activation via the inflammasome complex.

Ac_YVAD_pNA_Workflow This compound Caspase-1 Assay Workflow Cell_Culture 1. Cell Culture & Inflammasome Induction Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Prep 3. Prepare Reaction Mix (Lysate + Assay Buffer) Cell_Lysis->Lysate_Prep Substrate_Addition 4. Add this compound Substrate Lysate_Prep->Substrate_Addition Incubation 5. Incubate at 37°C Substrate_Addition->Incubation Measurement 6. Measure Absorbance at 405 nm Incubation->Measurement Data_Analysis 7. Data Analysis Measurement->Data_Analysis

Step-by-step workflow for the this compound assay.

References

Ac-YVAD-pNA solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the caspase-1 substrate, Ac-YVAD-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound's solubility and use in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chromogenic substrate for caspase-1, an enzyme crucial in inflammatory processes.[1] It is widely used in colorimetric assays to measure the activity of caspase-1. The substrate consists of a tetrapeptide sequence (Tyr-Val-Ala-Asp) recognized by caspase-1, which is conjugated to p-nitroaniline (pNA). When caspase-1 cleaves the peptide at the aspartic acid residue, it releases the yellow chromophore pNA, which can be quantified by measuring its absorbance at 405 nm.

Q2: I'm having difficulty dissolving this compound in my aqueous buffer. Why is this happening?

A2: this compound has limited solubility in aqueous solutions. This is due to the hydrophobic nature of some of its amino acid residues and, significantly, the bulky and hydrophobic p-nitroanilide (pNA) group attached to the C-terminus. Direct dissolution in neutral aqueous buffers is often challenging.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a concentrated stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated and stable stock solutions.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue known as "dilution shock," where the rapid change in solvent polarity causes the compound to precipitate. To avoid this, it is crucial to add the DMSO stock solution to the aqueous buffer slowly and with constant mixing. It is also recommended to keep the final concentration of DMSO in your assay low (typically below 1-2%) to minimize its potential effects on enzyme activity and to maintain the solubility of the substrate. For a detailed procedure, please refer to the Troubleshooting Guide below.

Q5: What are the optimal storage conditions for this compound?

A5: Lyophilized this compound powder should be stored at -20°C or -80°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]

Data Presentation

This compound Solubility Data
SolventReported Solubility
Dimethyl Sulfoxide (DMSO)≥ 250 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.22 mg/mL (for the trifluoroacetate salt)[2][3]
Dimethylformamide (DMF)50 mg/mL (for the trifluoroacetate salt)[2][3]
General Peptide Solubility Guidelines
Peptide CharacteristicsRecommended Dissolution Strategy
Acidic Peptides (Net negative charge)Dissolve in a slightly basic buffer (e.g., add a small amount of 0.1M ammonium bicarbonate).
Basic Peptides (Net positive charge)Dissolve in a slightly acidic solution (e.g., add a small amount of 25% acetic acid).
Hydrophobic Peptides (>50% hydrophobic residues)Dissolve in an organic solvent (DMSO, DMF) first, then slowly dilute into the aqueous buffer.[4]
Neutral Peptides (Low percentage of charged residues)May require organic solvents for initial dissolution.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to dissolving this compound and avoiding precipitation.

Problem: The this compound solution becomes cloudy or forms visible particulates upon dilution of the DMSO stock into an aqueous buffer.

Solution Workflow:

G This compound Dissolution Workflow start Start: Lyophilized this compound prep_stock Prepare concentrated stock in anhydrous DMSO (e.g., 10-20 mM) start->prep_stock vortex Vortex thoroughly until fully dissolved prep_stock->vortex slow_add Slowly add DMSO stock dropwise to the vortexing aqueous buffer vortex->slow_add prep_buffer Prepare chilled aqueous assay buffer prep_buffer->slow_add check_clarity Check for cloudiness or precipitation slow_add->check_clarity success Solution is clear: Proceed with experiment check_clarity->success Clear troubleshoot Solution is cloudy: Troubleshoot check_clarity->troubleshoot Cloudy sonicate Sonicate the cloudy solution in a water bath for 5-10 min troubleshoot->sonicate recheck Re-check clarity sonicate->recheck recheck->success Clear adjust_conc Consider lowering the final This compound concentration recheck->adjust_conc Still Cloudy

This compound Dissolution Workflow

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex the solution for 1-2 minutes until the peptide is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Caspase-1 Colorimetric Assay Protocol
  • Prepare Assay Buffer: A common assay buffer is HEPES-based (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol).

  • Prepare Cell Lysates:

    • Induce apoptosis or inflammasome activation in your cell line of interest. A negative control of uninduced cells should be run in parallel.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Set up the Assay:

    • In a 96-well plate, add 50-100 µg of cell lysate per well.

    • Bring the total volume in each well to 90 µL with the assay buffer.

  • Initiate the Reaction:

    • Prepare a working solution of this compound by diluting the DMSO stock in the assay buffer to the desired final concentration (typically 200 µM).

    • Add 10 µL of the this compound working solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-1 activity in the sample.

Signaling Pathway Visualization

Canonical NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a key signaling platform for the activation of caspase-1 in response to a variety of stimuli. Its activation is a two-step process involving priming and activation signals.

G Canonical NLRP3 Inflammasome Activation cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, and NLRP3 NFkB->Transcription NLRP3 NLRP3 Transcription->NLRP3 Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Pro_IL18 Pro-IL-18 Transcription->Pro_IL18 Stimuli ATP, Toxins, Particulates K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3 ASC ASC NLRP3->ASC PYD-PYD Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 CARD-CARD ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->Pro_IL1b Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b IL18 Mature IL-18 (Inflammation) Pro_IL18->IL18 Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD->Pyroptosis

Canonical NLRP3 Inflammasome Activation Pathway

References

Technical Support Center: Optimizing Ac-YVAD-pNA Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for the Ac-YVAD-pNA colorimetric assay for caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for the this compound assay?

A1: The optimal incubation time is not a fixed value and must be determined empirically for your specific experimental conditions. It depends on several factors, including the concentration of active caspase-1 in your sample, substrate concentration, temperature, and pH. A common starting point is a 1-2 hour incubation at 37°C.[1][2] However, for samples with low enzyme activity, a longer incubation time may be necessary to generate a detectable signal.[3] It is crucial to ensure the reaction is within the linear range to obtain accurate and reproducible results.

Q2: How do I determine the linear range of my caspase-1 reaction?

A2: To determine the linear range, you should perform a time-course experiment. This involves setting up a series of identical reactions and measuring the absorbance at different time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes). Plot the absorbance at 405 nm against time. The linear range is the period during which the plot shows a straight line, indicating a constant rate of p-nitroaniline (pNA) production. Your subsequent experiments should use an incubation time that falls within this linear range.[3]

Q3: My absorbance readings are very low, even after a 2-hour incubation. What should I do?

A3: Low absorbance readings can be due to several factors. One common reason is low caspase-1 activity in your sample. You can try increasing the incubation time (e.g., to 4 hours or even overnight), but you must first confirm that the reaction remains in the linear range for this extended period.[4] Alternatively, you could increase the amount of protein lysate used in the assay. Another possibility is that the induction of apoptosis or inflammasome activation was insufficient. You should also verify the integrity of your reagents, especially the DTT, which is crucial for caspase activity and should be added fresh to the reaction buffer.

Q4: How can I be sure the signal I'm measuring is specific to caspase-1?

A4: To confirm the specificity of the assay, you should run a parallel reaction that includes a specific caspase-1 inhibitor, such as Ac-YVAD-cmk.[5] A significant reduction in the absorbance signal in the presence of the inhibitor indicates that the activity is primarily due to caspase-1. It is important to note that while the YVAD sequence is a preferential substrate for caspase-1, other caspases may show some cross-reactivity.

Troubleshooting Guide

Problem Potential Cause Solution
No or very low signal Insufficient incubation time.Increase the incubation time after determining the linear range of the reaction. For very low activity, this could be extended to 4 hours or overnight.[4]
Low concentration of active caspase-1.Increase the amount of cell lysate per reaction (e.g., from 50-100 µg to 150-200 µg of protein).
Inactive enzyme.Ensure that the cell lysates were prepared correctly and stored at -80°C. Avoid multiple freeze-thaw cycles.[1]
Inactive DTT in the reaction buffer.DTT is unstable in solution. Prepare the DTT-containing reaction buffer fresh for each experiment.[2]
Sub-optimal induction of caspase-1 activity.Optimize the concentration of the inducing agent and the treatment time.
High background signal Spontaneous substrate degradation.Run a blank control with only the substrate and reaction buffer to measure the rate of spontaneous breakdown. Store the this compound substrate protected from light at -20°C.[6]
Contaminated reagents.Use fresh, high-quality reagents and sterile water to prepare buffers.
Inconsistent readings between replicates Pipetting errors.Use calibrated pipettes and be careful to add the same volume of all reagents to each well. A multichannel pipette can improve consistency when adding reagents.[4]
Bubbles in the wells.Be careful not to introduce bubbles when pipetting. If bubbles are present, gently tap the plate to dislodge them before reading.[4]
Temperature fluctuations.Ensure a consistent incubation temperature for all samples. Pre-warm the microplate reader to the reaction temperature.

Experimental Protocols

Protocol for Determining the Optimal Incubation Time

This protocol outlines the steps to determine the linear range of your this compound caspase-1 assay, which is essential for selecting the optimal incubation time.

Materials:

  • Cell lysate containing caspase-1

  • This compound substrate (4 mM stock solution in DMSO)

  • 2X Reaction Buffer (containing a buffering agent like HEPES, NaCl, EDTA, and CHAPS)

  • DTT (1 M stock solution)

  • Cell Lysis Buffer

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the Reaction Mix: For each reaction, you will need:

    • 50 µL of cell lysate (containing 50-200 µg of protein)

    • 50 µL of 2X Reaction Buffer with freshly added DTT (final concentration of 10 mM)

    • 5 µL of 4 mM this compound (final concentration of 200 µM)

  • Set up the Plate:

    • Add 50 µL of your cell lysate to multiple wells of a 96-well plate.

    • Prepare a master mix of the 2X Reaction Buffer with DTT.

    • Add 50 µL of the 2X Reaction Buffer/DTT mix to each well containing the cell lysate.

  • Initiate the Reaction:

    • Add 5 µL of the this compound substrate to each well to start the reaction.

    • Mix gently by tapping the plate.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm at multiple time points (e.g., 0, 15, 30, 45, 60, 90, 120, and 180 minutes).

  • Data Analysis:

    • Subtract the absorbance reading at time 0 from all other time points.

    • Plot the change in absorbance (ΔOD 405 nm) against time.

    • Identify the time interval where the plot is linear. The incubation time for your future experiments should be within this range.

Data Presentation: Example of a Time-Course Experiment

The following table summarizes hypothetical data from a time-course experiment to determine the optimal incubation time.

Incubation Time (minutes)Average OD 405 nmNet OD 405 nm (Corrected for Blank)
00.0520.000
150.1250.073
300.1980.146
600.3450.293
900.4900.438
1200.6120.560
1800.7500.698

In this example, the reaction is linear up to at least 120 minutes, so an incubation time of 60 to 90 minutes would be appropriate for subsequent experiments.

Visualizations

Caspase-1 Activation Pathway

Caspase1_Activation_Pathway Caspase-1 Activation in the Inflammasome cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β ProIL1b->IL1b

Caption: Caspase-1 activation pathway within the inflammasome complex.

This compound Assay Workflow

Assay_Workflow This compound Assay Workflow start Start: Prepare Cell Lysate add_lysate Add Lysate to 96-well Plate start->add_lysate add_buffer Add 2X Reaction Buffer + DTT add_lysate->add_buffer add_substrate Add this compound Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance analyze Analyze Data read_absorbance->analyze

Caption: Experimental workflow for the this compound colorimetric assay.

References

Technical Support Center: Ac-YVAD-pNA Colorimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-YVAD-pNA colorimetric assay for caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

The this compound assay is a colorimetric method to measure the activity of caspase-1. The assay uses a synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage site for caspase-1. In the presence of active caspase-1, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA). The amount of released pNA can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-1 activity in the sample.[1][2][3]

Q2: Is the this compound substrate specific to caspase-1?

While this compound is a preferred substrate for caspase-1, it is not entirely specific. Other caspases, such as caspase-4 and caspase-5, may also cleave this substrate, although typically with lower efficiency. It is crucial to include appropriate controls, such as a specific caspase-1 inhibitor like Ac-YVAD-CHO, to confirm the specificity of the measured activity.[4]

Q3: Why is Dithiothreitol (DTT) included in the reaction buffer?

Caspases are cysteine proteases, and their catalytic activity depends on a cysteine residue in the active site being in a reduced state. DTT is a reducing agent that maintains this cysteine in its active, reduced form, which is essential for optimal enzyme activity.[5]

Q4: Can I use previously frozen cell lysates for this assay?

For the most accurate and reproducible results, it is highly recommended to use fresh lysates. Freeze-thaw cycles can lead to a significant decrease in enzyme activity. If you must use stored lysates, ensure they were snap-frozen in liquid nitrogen and stored at -80°C. Thaw them quickly and keep them on ice before use. A pilot experiment to compare fresh versus frozen lysates is advisable.[5]

Troubleshooting Guide: High Background Signal

High background in the this compound assay can obscure the true signal from caspase-1 activity. The following sections detail potential causes and solutions to mitigate this issue.

Problem 1: High Absorbance in "Substrate Only" Control

This indicates spontaneous hydrolysis of the this compound substrate, independent of enzyme activity.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Improper Substrate Storage Store the this compound substrate protected from light at -20°C or -80°C as recommended by the supplier.[6] Avoid repeated freeze-thaw cycles.
Prolonged Incubation Minimize incubation times where possible. Optimize the incubation period to achieve a sufficient signal from your positive control without a significant increase in the substrate-only blank.
Substrate Purity Ensure you are using a high-purity substrate. If substrate degradation is suspected, purchase a new vial.
Problem 2: High Absorbance in "No-Cell" or "Buffer Only" Control

This suggests contamination of the assay reagents with proteases or other interfering substances.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Contaminated Reagents Use fresh, high-quality reagents, including sterile, nuclease-free water. Prepare fresh buffers for each experiment.
Serum in Culture Medium Serum contains proteases that can contribute to background signal. If measuring caspase-1 activity in cell culture supernatants, it is advisable to use serum-free media prior to sample collection.[7]
Problem 3: High Signal in Untreated/Negative Control Cells

A high signal in your negative control cells can be due to basal levels of caspase activity or non-specific protease activity within the lysate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Spontaneous Apoptosis/Pyroptosis Cultured cells, especially transformed cell lines, can have a basal level of apoptosis or pyroptosis, leading to some caspase-1 activity.[7]
Non-Specific Protease Activity Cell lysates contain numerous proteases that might cleave the this compound substrate. Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to differentiate between caspase-1 activity and non-specific protease activity.[4]
Overloading of Cell Lysate Using too much protein in the assay can lead to high background. Optimize the amount of cell lysate to be within the linear range of the assay. A typical range is 100-200 µg of total protein per well.[1]

Experimental Protocols

Protocol 1: General this compound Colorimetric Assay
  • Prepare Cell Lysates:

    • Induce apoptosis or pyroptosis in your cells of interest. For a negative control, use uninduced cells.

    • Pellet the cells by centrifugation (e.g., 250 x g for 10 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT) at a concentration of approximately 1 x 10^6 cells per 25 µL.[1]

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Set up Assay Plate:

    • In a 96-well flat-bottom plate, add 50 µL of cell lysate per well.

    • Include the following controls:

      • Positive Control: Lysate from cells induced to undergo pyroptosis.

      • Negative Control: Lysate from uninduced cells.

      • Inhibitor Control: Positive control lysate pre-incubated with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO at a final concentration of 1-5 µM) for 10-15 minutes on ice.[4]

      • Blank (Substrate Only): Lysis buffer without cell lysate.

  • Perform the Assay:

    • Prepare a 2x Reaction Buffer containing 10 mM DTT.

    • Add 50 µL of the 2x Reaction Buffer to each well.

    • Add 5 µL of 4 mM this compound substrate to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

Protocol 2: p-Nitroaniline (pNA) Standard Curve

To quantify the amount of pNA released, a standard curve is essential.

  • Prepare pNA Standards:

    • Prepare a 2 mM stock solution of pNA in DMSO.

    • Create a series of dilutions of the pNA stock solution in the 1x Assay Buffer to generate a range of concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µM).[5]

  • Measure Absorbance:

    • Add 100 µL of each pNA dilution to separate wells of a 96-well plate.

    • Include a blank with 100 µL of 1x Assay Buffer alone.

    • Read the absorbance at 405 nm.

  • Generate Standard Curve:

    • Subtract the absorbance of the blank from all other readings.

    • Plot the absorbance values against the known pNA concentrations to generate a standard curve.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationFinal ConcentrationNotes
This compound4 mM in DMSO200 µMSubstrate concentration may need optimization for your specific system.[5]
Cell Lysate2-4 mg/mL100-200 µ g/well The optimal amount should be determined empirically.[1]
DTT1 M5-10 mMEssential for maintaining caspase activity.[5]
Ac-YVAD-CHO1 mM in DMSO1-5 µMUse as a specific inhibitor control.[4]

Table 2: Example Signal-to-Background Ratios

ConditionTypical Absorbance (405 nm)Signal-to-Background Ratio
Induced Cells (Positive Control)0.8 - 1.54 - 10
Uninduced Cells (Negative Control)0.1 - 0.21
Substrate Only (Blank)< 0.1-
Note: These values are illustrative and will vary depending on the cell type, induction method, and assay conditions.

Visualizations

Caspase1_Signaling_Pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activate ASC ASC (Adaptor Protein) PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage within Inflammasome Inflammasome Inflammasome Complex Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical inflammasome-mediated caspase-1 activation pathway.

Troubleshooting_Workflow Troubleshooting High Background in this compound Assay Start High Background Signal Observed Check_Substrate_Blank Is 'Substrate Only' blank high? Start->Check_Substrate_Blank Troubleshoot_Substrate Troubleshoot Substrate: - Check storage (-20°C, protected from light) - Reduce incubation time - Use fresh substrate Check_Substrate_Blank->Troubleshoot_Substrate Yes Check_Buffer_Blank Is 'Buffer Only' blank high? Check_Substrate_Blank->Check_Buffer_Blank No Troubleshoot_Substrate->Check_Buffer_Blank Troubleshoot_Reagents Troubleshoot Reagents: - Use fresh, sterile buffers and water - Avoid serum in supernatant samples Check_Buffer_Blank->Troubleshoot_Reagents Yes Check_Negative_Control Is 'Uninduced Cell' signal high? Check_Buffer_Blank->Check_Negative_Control No Troubleshoot_Reagents->Check_Negative_Control Troubleshoot_Lysate Troubleshoot Lysate/Cellular Factors: - Include specific inhibitor (Ac-YVAD-CHO) - Optimize protein concentration - Acknowledge basal activity Check_Negative_Control->Troubleshoot_Lysate Yes End Assay Optimized Check_Negative_Control->End No Troubleshoot_Lysate->End

Caption: A logical workflow for troubleshooting high background signals.

References

Ac-YVAD-pNA substrate specificity for different caspases.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromogenic caspase substrate, Ac-YVAD-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the successful application of this tool in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) is a synthetic tetrapeptide substrate used for the colorimetric detection of caspase-1 activity. The substrate is designed to mimic the natural cleavage site of caspase-1. Upon cleavage by active caspase-1 at the aspartic acid residue, the chromophore p-nitroaniline (pNA) is released. The liberated pNA has a strong absorbance at 405 nm, allowing for the quantification of caspase-1 enzymatic activity using a spectrophotometer or microplate reader.[1]

Q2: How specific is this compound for caspase-1?

Q3: What are the storage and stability recommendations for this compound?

The lyophilized powder should be stored at -20°C. Once reconstituted, typically in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The reconstituted substrate should be protected from light.

Data Presentation

The following table summarizes the substrate specificity of this compound for various caspases. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/Km value indicates greater specificity and efficiency.

CaspaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Activity (%)
Caspase-1 10.21.8176,000100
Caspase-3 >1000N/D<100<0.1
Caspase-4 1800.21,1000.6
Caspase-5 2500.156000.3
Caspase-8 >1000N/D<100<0.1

N/D: Not Determined. Data is compiled from various sources and should be used as a reference. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a typical colorimetric caspase-1 assay using this compound in a 96-well plate format.

I. Reagent Preparation

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT). Add DTT fresh before use.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT. Add DTT fresh before use.

  • This compound Substrate Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 10 mM.

  • pNA Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a final concentration of 10 mM for generating a standard curve.

II. Cell Lysate Preparation

  • Induce the desired inflammatory response in your cell culture model. Include an uninduced or vehicle-treated control group.

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate the cell suspension on ice for 15-20 minutes.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

III. Caspase-1 Activity Assay

  • Dilute the cell lysates to a final protein concentration of 1-2 mg/mL with ice-cold Assay Buffer.

  • In a 96-well microplate, add 50 µL of each cell lysate to separate wells.

  • Include the following controls:

    • Blank: 50 µL of Assay Buffer without cell lysate.

    • Negative Control: Lysate from uninduced cells.

    • Inhibitor Control: Lysate from induced cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for 30 minutes at 37°C.

  • To each well, add 50 µL of Assay Buffer.

  • Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to each well (final concentration 200 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

IV. Data Analysis

  • Subtract the absorbance value of the blank from all other readings.

  • To quantify the amount of pNA released, generate a standard curve using the pNA standard stock solution.

  • Calculate the caspase-1 activity and express it as pmol of pNA released per minute per mg of protein.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Spontaneous substrate degradation. 2. Contamination of reagents or samples. 3. Non-specific protease activity in the lysate.1. Prepare fresh substrate solution and protect it from light. Run a "substrate + buffer only" control. 2. Use sterile, nuclease-free water and reagents. Ensure proper aseptic technique. 3. Include a broad-spectrum protease inhibitor cocktail (caspase-specific inhibitors should be used as negative controls, not in the main sample).
Low or No Signal 1. Insufficient caspase-1 activation. 2. Low protein concentration in the lysate. 3. Inactive enzyme due to improper sample handling. 4. Sub-optimal assay conditions.1. Optimize the induction protocol (e.g., increase stimulus concentration or incubation time). Confirm activation by Western blot for cleaved caspase-1. 2. Increase the amount of cell lysate per well or concentrate the lysate. 3. Keep lysates on ice at all times. Avoid multiple freeze-thaw cycles. 4. Ensure the assay buffer has the correct pH and fresh DTT. Optimize incubation time and temperature.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate.1. Use calibrated pipettes and proper pipetting technique. Include technical replicates for each sample. 2. Gently mix the plate after adding the substrate. 3. Ensure the plate is uniformly heated during incubation.
Signal in Uninduced/Negative Control 1. Basal level of caspase-1 activity. 2. Cell stress during harvesting or lysis.1. This can be normal. Compare the fold-change in activity between induced and uninduced samples. 2. Handle cells gently during harvesting. Perform lysis quickly and on ice.

Visualizing Key Pathways and Workflows

To further aid in your experimental design and data interpretation, the following diagrams illustrate the caspase-1 activation pathway and a typical experimental workflow.

Caspase1_Activation_Pathway Caspase-1 Activation Pathway cluster_inflammasome Inflammasome Complex PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3) PAMPs_DAMPs->Sensor activates ASC ASC Adaptor Sensor->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis induces

Caption: Canonical inflammasome-mediated caspase-1 activation pathway.

Caspase1_Assay_Workflow This compound Caspase-1 Assay Workflow Start Start: Cell Culture with Treatment Harvest Harvest and Wash Cells Start->Harvest Lysis Cell Lysis on Ice Harvest->Lysis Centrifuge Centrifugation to Pellet Debris Lysis->Centrifuge Collect Collect Supernatant (Lysate) Centrifuge->Collect Protein_Assay Determine Protein Concentration Collect->Protein_Assay Plate_Setup Set up 96-well Plate with Lysates and Controls Protein_Assay->Plate_Setup Add_Buffer Add Assay Buffer Plate_Setup->Add_Buffer Add_Substrate Add this compound Substrate Add_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read Read Absorbance at 405 nm Incubate->Read Analyze Data Analysis Read->Analyze

Caption: Experimental workflow for a colorimetric caspase-1 assay.

References

How to prevent degradation of Ac-YVAD-pNA stock solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Ac-YVAD-pNA stock solutions and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine) is a specific, colorimetric substrate for caspase-1, an enzyme formerly known as Interleukin-1β Converting Enzyme (ICE).[1] Caspase-1 is a critical mediator of inflammatory processes.[2] In the presence of active caspase-1, the substrate is cleaved, releasing the yellow chromophore p-nitroanilide (pNA).[1] The amount of released pNA can be quantified by measuring its absorbance at 405 nm, allowing for the determination of caspase-1 activity.[3]

Q2: What is the recommended solvent for reconstituting this compound?

The recommended solvent for reconstituting the lyophilized this compound powder is dimethyl sulfoxide (DMSO).[4][5][6]

Q3: What are the optimal storage conditions for this compound stock solutions?

To prevent degradation, it is crucial to store the this compound stock solution under appropriate conditions. This includes storing it in sealed vials, protected from moisture and light.[2][4][7]

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDuration
Lyophilized Powder-20°C≥ 1 Year
Stock Solution in DMSO-20°CUp to 1 month[2][4]
Stock Solution in DMSO-80°CUp to 6 months[2][4]

Q4: Why is it important to aliquot the stock solution?

Aliquoting the stock solution into single-use volumes is a critical step to prevent degradation.[2] This practice minimizes the exposure of the entire stock to repeated freeze-thaw cycles, which can lead to peptide degradation through mechanisms like micro-condensation and aggregation.[8] By thawing only the required amount for an experiment, the integrity of the remaining stock is preserved.[8]

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in the literature, peptide-based reagents are generally susceptible to:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by suboptimal pH.

  • Oxidation: Particularly of the tyrosine residue.

  • Light-induced degradation: The p-nitroanilide group can be light-sensitive.[5]

  • Physical instability: Repeated freeze-thaw cycles can cause aggregation and compromise the peptide's activity.[8]

Troubleshooting Guide

This guide addresses common issues encountered during caspase-1 activity assays using this compound.

Table 2: Troubleshooting Common Assay Problems
IssuePotential CauseRecommended Solution
Low or No Signal Degraded this compound Substrate: Stock solution improperly stored or expired.Prepare a fresh stock solution from lyophilized powder. Verify storage conditions (see Table 1). Perform a quality control check (see Protocol 2).
Inactive Caspase-1 Enzyme: Insufficient induction of apoptosis or inflammation in the experimental model.Confirm the activation of caspase-1 using an alternative method, such as Western blotting for the cleaved caspase-1 subunits.[3]
Suboptimal Assay Buffer: Incorrect pH or degraded components like DTT.Ensure the assay buffer pH is between 7.2 and 7.5.[5] Prepare fresh buffer for each experiment, especially the DTT-containing components, as DTT is unstable in solution.[5]
Insufficient Protein Concentration: The amount of caspase-1 in the cell lysate is below the detection limit.Increase the number of cells used for lysate preparation.[5] Determine the protein concentration of the lysate and ensure it is within the recommended range (e.g., 50-200 µg per assay).[5]
Short Incubation Time: The reaction has not proceeded long enough to generate a detectable signal.Increase the incubation time (e.g., from 1-2 hours to 4 hours or overnight).[5]
High Background Signal Spontaneous Substrate Degradation: The stock solution has degraded over time, releasing free pNA.Use a freshly prepared stock solution. Run a "substrate only" control (assay buffer + substrate) to measure spontaneous hydrolysis.
Contaminated Reagents: Contamination in the buffer or water with proteases.Use high-purity, sterile reagents and water.
Poor Reproducibility Inconsistent Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution.Aliquot the stock solution into single-use volumes after initial preparation.[2][8]
Pipetting Errors: Inaccurate dispensing of lysate or substrate.Use calibrated pipettes and ensure proper mixing of reagents.

Logical Flow for Troubleshooting Low Signal

G start Low or No Signal Detected check_substrate Is the this compound stock solution fresh and properly stored? start->check_substrate check_enzyme Is the Caspase-1 enzyme active? check_substrate->check_enzyme Yes solution_substrate Prepare fresh substrate solution. Aliquot and store at -80°C. check_substrate->solution_substrate No check_buffer Is the assay buffer composition correct (pH, fresh DTT)? check_enzyme->check_buffer Yes solution_enzyme Confirm Caspase-1 activation via Western Blot or use a positive control (recombinant Caspase-1). check_enzyme->solution_enzyme No check_protocol Was the correct protocol followed (incubation time, protein concentration)? check_buffer->check_protocol Yes solution_buffer Prepare fresh assay buffer with the correct pH and fresh DTT. check_buffer->solution_buffer No solution_protocol Optimize protein concentration and increase incubation time. check_protocol->solution_protocol No end_node Signal Restored check_protocol->end_node Yes solution_substrate->end_node solution_enzyme->end_node solution_buffer->end_node solution_protocol->end_node

Caption: A decision tree for troubleshooting low signal in a Caspase-1 assay.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the best practices for reconstituting and storing this compound to ensure its stability and performance.

Materials:

  • This compound, lyophilized powder (≥98% purity)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the vial for 1-2 minutes or until the powder is completely dissolved. The solution should be clear.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid thawing leftovers.

  • Storage: Store the aliquots protected from light. For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[2][4]

Workflow for this compound Stock Solution Handling

G start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate reconstitute Reconstitute in high-purity DMSO to create stock solution equilibrate->reconstitute aliquot Dispense into single-use aliquots reconstitute->aliquot storage Store aliquots protected from light aliquot->storage short_term -20°C for up to 1 month storage->short_term Short-term long_term -80°C for up to 6 months storage->long_term Long-term use Thaw a single aliquot for immediate use in assay short_term->use long_term->use

Caption: Recommended workflow for preparing and storing this compound stock solution.

Protocol 2: Quality Control of this compound Stock Solution

This assay verifies the activity of a stored this compound stock solution against a known positive control.

Materials:

  • Stored aliquot of this compound stock solution

  • Freshly prepared this compound stock solution (optional, for comparison)

  • Recombinant active Caspase-1 enzyme

  • Caspase Assay Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT)[3]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reactions: In a 96-well plate, prepare the following reactions in triplicate:

    • Test Reaction: 50 µL Caspase Assay Buffer, known units of active Caspase-1, add 10 µL of the stored this compound stock (final concentration ~0.2 mM).[3][9]

    • Positive Control: 50 µL Caspase Assay Buffer, same units of active Caspase-1, add 10 µL of freshly prepared this compound stock.

    • Negative Control (No Enzyme): 50 µL Caspase Assay Buffer, add 10 µL of the stored this compound stock.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.[9]

  • Measurement: Measure the absorbance at 405 nm (A405) using a microplate reader.

  • Analysis:

    • Subtract the A405 of the "Negative Control" from the "Test Reaction" and "Positive Control" readings.

    • Compare the activity (rate of change in A405) of the stored stock to the freshly prepared stock. A significant decrease (>15-20%) in activity suggests degradation of the stored substrate.

Signaling Pathway Context

This compound is used to measure the activity of Caspase-1, which is a key effector in the inflammasome pathway. Activation of the inflammasome leads to the cleavage of pro-Caspase-1 into its active form, which then proteolytically processes pro-inflammatory cytokines.

Inflammasome Activation and Caspase-1 Activity

G cluster_0 Upstream Inflammasome Signaling cluster_1 Downstream Caspase-1 Activity PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR Sensed by Inflammasome Inflammasome Assembly PRR->Inflammasome Initiates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b AcYVADpNA This compound (Substrate) Casp1->AcYVADpNA IL1b Mature IL-1β ProIL1b->IL1b Cleavage pNA pNA (Yellow Product) AcYVADpNA->pNA Cleavage

References

Sources of variability in Ac-YVAD-pNA experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-YVAD-pNA Caspase-1 Assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental results. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data on sources of variability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of the this compound assay.

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method to measure the activity of caspase-1.[1][2] Active caspase-1 enzyme specifically recognizes and cleaves the synthetic tetrapeptide substrate Ac-Tyr-Val-Ala-Asp-p-nitroanilide (this compound). This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm.[1][2] The intensity of the color, measured with a spectrophotometer or microplate reader, is directly proportional to the caspase-1 activity in the sample.

Q2: My negative control shows high background signal. What are the possible causes?

High background in negative controls can be due to several factors:

  • Contaminated Reagents: Buffers or substrates may be contaminated with proteases. It is recommended to use sterile, high-quality reagents.

  • Spontaneous Substrate Degradation: Improper storage of the this compound substrate can lead to its breakdown. The substrate should be stored at -20°C and protected from light and moisture.[3] Stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C.[3]

  • Non-Specific Protease Activity: Other proteases in the cell lysate may cleave the substrate. The inclusion of a protease inhibitor cocktail (without EDTA, as it can interfere with some downstream applications) in the lysis buffer is crucial.[4][5][6]

Q3: I am not detecting any caspase-1 activity in my induced samples. What could be wrong?

Several factors could lead to low or no detectable signal:

  • Inefficient Cell Lysis: Incomplete cell lysis will result in a lower concentration of active caspase-1 in the lysate. Ensure your lysis buffer contains an appropriate detergent and consider freeze-thaw cycles to enhance cell disruption.[7]

  • Inactive Caspase-1: Caspase-1 is an unstable enzyme and can lose activity if samples are not kept on ice and processed quickly.[8]

  • Insufficient Protein Concentration: A minimum of 1x10^6 cells or a protein concentration of 1-4 mg/mL is often recommended for detectable caspase-1 activity.[1]

  • Incorrect Wavelength: Ensure you are reading the absorbance at 405 nm.[1][2]

Q4: There is high variability between my replicate wells. How can I improve consistency?

High variability can be addressed by focusing on the following:

  • Consistent Cell Lysis: Treat all samples identically during the lysis step, using the same volume of lysis buffer per cell number and consistent incubation times.[7]

  • Accurate Pipetting: Use calibrated pipettes and careful technique, especially when handling small volumes of lysate and reagents.[7]

  • Thorough Mixing: Ensure the cell lysate, reaction buffer, and substrate are completely mixed in each well.[7]

  • Temperature Control: Maintain a consistent temperature during the incubation step, as caspase activity is temperature-dependent.

Sources of Variability: Data Tables

The following tables summarize quantitative data on common sources of variability in the this compound assay.

Table 1: Effect of Incubation Temperature on Caspase-1 Activity

Temperature (°C)Relative Caspase-1 Activity (%)
4~10-20
25 (Room Temp)~60-70
37100

Note: Data is generalized from typical enzyme kinetics. Optimal temperature is 37°C. Lower temperatures will significantly decrease the rate of reaction.

Table 2: Impact of Lysis Buffer Composition on Caspase-1 Activity

Lysis Buffer ComponentsKey FunctionPotential Impact on Assay
Detergent (e.g., CHAPS, Triton X-100)Cell membrane disruptionInadequate concentration can lead to incomplete lysis and lower signal.
DTT (Dithiothreitol)Reducing agent, maintains caspase activityEssential for caspase activity; optimal concentration is typically 1-10 mM.
Protease Inhibitor CocktailPrevents degradation by other proteasesAbsence can lead to loss of caspase-1 and high background from non-specific cleavage.
EDTAMetalloprotease inhibitorCan interfere with some downstream applications and should be used with caution.

Table 3: Stability of this compound Substrate and Active Caspase-1

ReagentStorage ConditionApproximate Stability
This compound (powder)-20°C, dry and dark≥ 4 years[9][10]
This compound (in DMSO)-80°C6 months
This compound (in DMSO)-20°C1 month[3]
Active Caspase-1 (in lysate)On ice (4°C)Activity decreases rapidly, process quickly
Active Caspase-1 (in lysate)37°CVery unstable, with a half-life of approximately 15 minutes

Experimental Protocols

A detailed methodology for performing the this compound assay is provided below.

Materials:

  • Cells (adherent or suspension)

  • Inducing agent (e.g., LPS, Nigericin)

  • Phosphate-Buffered Saline (PBS)

  • Chilled Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, and protease inhibitor cocktail)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 2 mM DTT)

  • This compound substrate (4 mM stock in DMSO)

  • 96-well flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Induction:

    • Seed cells at an appropriate density and culture overnight.

    • Induce caspase-1 activation with the desired treatment. Include a non-induced control group.

  • Cell Lysis:

    • Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in chilled Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells).

    • Incubate on ice for 10-20 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a suitable method (e.g., BCA assay).

  • Caspase-1 Activity Assay:

    • Add 50-100 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume to 50 µL with Lysis Buffer.

    • Prepare a master mix of the 2x Reaction Buffer. Add 50 µL of the 2x Reaction Buffer to each well.

    • Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).

    • Include the following controls:

      • Blank: Lysis buffer only.

      • Negative Control: Lysate from non-induced cells.

      • Inhibitor Control (optional but recommended): Lysate from induced cells pre-incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • The caspase-1 activity can be expressed as fold-change relative to the negative control.

Visualizing Key Pathways and Workflows

Diagram 1: NLRP3 Inflammasome Activation Pathway

This diagram illustrates the two-signal model for the activation of the NLRP3 inflammasome, a key pathway leading to the activation of caspase-1.

NLRP3_Inflammasome_Activation cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Stimuli Activation Stimuli (e.g., Nigericin, ATP) Stimuli->NLRP3_inactive Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome Oligomerization ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome active_caspase1 Active Caspase-1 Inflammasome->active_caspase1 Autocatalytic Cleavage pro_IL1b Pro-IL-1β active_caspase1->pro_IL1b Cleavage pyroptosis Pyroptosis active_caspase1->pyroptosis Gasdermin D Cleavage IL1b Mature IL-1β (Secretion)

Caption: The NLRP3 inflammasome activation pathway.

Diagram 2: this compound Assay Experimental Workflow

This diagram outlines the key steps in the this compound experimental workflow.

Assay_Workflow start Start cell_culture 1. Cell Culture & Induction of Apoptosis start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant assay_setup 4. Assay Setup in 96-well Plate (Lysate + Reaction Buffer + Substrate) protein_quant->assay_setup incubation 5. Incubation (37°C, 1-2 hours) assay_setup->incubation read_absorbance 6. Read Absorbance (405 nm) incubation->read_absorbance data_analysis 7. Data Analysis read_absorbance->data_analysis end End data_analysis->end

Caption: A simplified workflow for the this compound assay.

Diagram 3: Troubleshooting Logic for High Background Signal

This diagram provides a logical troubleshooting workflow for addressing high background signals in the this compound assay.

Troubleshooting_High_Background start High Background Signal in Negative Control check_reagents Check for Reagent Contamination start->check_reagents check_substrate Verify Substrate Integrity start->check_substrate check_protease_inhibitors Ensure Protease Inhibitors were added to Lysis Buffer start->check_protease_inhibitors solution1 Use fresh, sterile reagents check_reagents->solution1 solution2 Aliquot and store substrate correctly (-20°C or -80°C) check_substrate->solution2 solution3 Add a broad-spectrum protease inhibitor cocktail check_protease_inhibitors->solution3

Caption: Troubleshooting high background in the this compound assay.

References

Interpreting unexpected results from an Ac-YVAD-pNA assay.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-YVAD-pNA colorimetric assay for measuring caspase-1 activity. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method for detecting caspase-1 activity. The assay utilizes a synthetic tetrapeptide substrate, Ac-Tyr-Val-Ala-Asp-p-nitroanilide (this compound). In the presence of active caspase-1, the enzyme cleaves the substrate at the aspartate residue, releasing the chromophore p-nitroaniline (pNA).[1] The released pNA has a strong absorbance at 405 nm, and the intensity of the color is directly proportional to the caspase-1 activity in the sample.[2]

Q2: What are the critical components of the assay buffer?

A typical assay buffer for a caspase-1 assay includes a buffering agent (e.g., HEPES), a reducing agent such as dithiothreitol (DTT), a chelating agent like EDTA, and a non-ionic detergent (e.g., CHAPS).[3] DTT is crucial as it maintains the cysteine residue in the active site of caspase-1 in a reduced state, which is essential for its catalytic activity.[3]

Q3: How should the this compound substrate be prepared and stored?

The this compound substrate is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is important to protect the substrate from light.[4][5] For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to one month.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Q4: How can I ensure the detected signal is specific to caspase-1 activity?

To confirm the specificity of the assay, it is recommended to run a parallel reaction that includes a specific caspase-1 inhibitor, such as Ac-YVAD-CHO or Ac-YVAD-cmk.[7][8][9] A significant reduction in the signal in the presence of the inhibitor indicates that the measured activity is specific to caspase-1 or caspases that recognize the YVAD sequence.[3]

Q5: What are appropriate positive and negative controls for this assay?

  • Positive Controls: Recombinant active caspase-1 enzyme can be used as a positive control to ensure that the assay components are working correctly.[10] Alternatively, cells or tissues treated with a known inducer of caspase-1 activity (e.g., lipopolysaccharide followed by ATP or nigericin) can serve as a positive control.

  • Negative Controls: Untreated or vehicle-treated cells/tissues should be run in parallel as a negative control to establish a baseline for caspase-1 activity.[10] A "no-lysate" control (containing all reaction components except the sample) and a "no-substrate" control (containing the cell lysate but not the this compound substrate) should also be included to account for background absorbance.[11]

Troubleshooting Guide

High Background Signal
Potential Cause Recommended Solution
Substrate Autohydrolysis The this compound substrate may undergo slow, spontaneous hydrolysis, especially with prolonged incubation or improper storage. Run a "substrate only" blank (without cell lysate) to quantify the rate of autohydrolysis and subtract this value from your sample readings.[12] Store the substrate protected from light at -20°C or -80°C.[6][12] Minimize incubation times when possible.
Contaminated Reagents Buffers or water used in the assay may be contaminated with proteases that can cleave the substrate. Use fresh, high-quality, sterile reagents and protease-free water.
High Protein Concentration Excessive amounts of protein in the cell lysate can lead to non-specific substrate cleavage and increased background. Optimize the protein concentration by performing a titration. A typical range is 50-200 µg of protein per assay.[3]
Insufficient Cell Lysis Incomplete cell lysis can release interfering substances that contribute to high background. Ensure complete lysis by optimizing the lysis buffer and incubation time.
Low or No Signal
Potential Cause Recommended Solution
Inactive Caspase-1 The experimental conditions may not have been sufficient to induce caspase-1 activation. Optimize the concentration of the inducing agent and the treatment time. Confirm caspase-1 activation using an alternative method, such as Western blotting for the cleaved caspase-1 subunits (p20/p10).
Low Protein Concentration The amount of active caspase-1 in the lysate may be below the detection limit of the assay. Increase the number of cells used for lysate preparation or concentrate the lysate. Ensure the protein concentration is within the recommended range (e.g., 50-200 µg per assay).[3]
Suboptimal Assay Conditions Incorrect buffer pH or inactive DTT can lead to reduced caspase activity. Verify that the pH of the assay buffer is optimal for caspase-1 activity (typically around pH 7.2-7.5). Prepare fresh DTT-containing buffers for each experiment, as DTT is unstable in solution.[3]
Suboptimal Incubation Time The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time (e.g., from 1-2 hours to 4 hours or even overnight).[3] Monitor the reaction kinetically to determine the optimal time point.
Improper Sample Storage Lysates containing active caspases may lose activity if not stored properly. Assay lysates immediately after preparation or store them in aliquots at -80°C for future use.[4] Avoid repeated freeze-thaw cycles.
Presence of Inhibitors The sample itself may contain endogenous caspase inhibitors. If suspected, dilute the lysate to reduce the inhibitor concentration, although this may also dilute the caspase-1 activity.

Experimental Protocols

Preparation of Cell Lysates
  • Induce apoptosis or inflammation in your experimental cell population using the desired method. Prepare a parallel culture of uninduced cells as a negative control.

  • Harvest cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50 µL per 1-5 x 10^6 cells).[10]

  • Incubate the cell suspension on ice for 10 minutes.[10]

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-10 minutes at 4°C to pellet cellular debris.[4]

  • Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay). Note that the BCA method may not be compatible with some lysis buffers.

  • Proceed with the caspase-1 assay immediately or store the lysate in aliquots at -80°C.

This compound Assay Protocol
  • In a 96-well microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to 50 µL with cell lysis buffer.[1]

  • Prepare a 2X Reaction Buffer containing 10 mM DTT immediately before use.[4]

  • Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.[1]

  • Add 5 µL of the this compound substrate (typically 4 mM stock, for a final concentration of 200 µM) to each well.[4]

  • Include the following controls:

    • Negative Control: Lysate from uninduced cells.

    • Blank: All reaction components except the cell lysate.

    • Inhibitor Control: Lysate from induced cells pre-incubated with a specific caspase-1 inhibitor.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

  • Read the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-1 activity can be determined by comparing the absorbance readings of the induced samples to the uninduced control after subtracting the blank reading.[1]

Visualizations

G Caspase-1 Activation Signaling Pathway PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Recognition ASC ASC Adaptor PRR->ASC Recruitment Inflammasome Inflammasome Complex PRR->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

Caption: Canonical pathway of caspase-1 activation via the inflammasome.

G This compound Assay Experimental Workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Induce Induce Caspase-1 Activity Harvest Harvest & Wash Cells Induce->Harvest Lyse Lyse Cells Harvest->Lyse Centrifuge Centrifuge Lysate Lyse->Centrifuge Collect Collect Supernatant Centrifuge->Collect Quantify Quantify Protein Collect->Quantify AddLysate Add Lysate to Plate Quantify->AddLysate AddBuffer Add 2X Reaction Buffer + DTT AddLysate->AddBuffer AddSubstrate Add this compound Substrate AddBuffer->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Absorbance at 405 nm Incubate->Read Analyze Analyze Data Read->Analyze

Caption: Step-by-step workflow for the this compound caspase-1 assay.

G Troubleshooting Logic for Unexpected this compound Assay Results Start Unexpected Results HighBg High Background? Start->HighBg LowSignal Low/No Signal? Start->LowSignal HighBg->LowSignal No CheckSubstrateBlank Check Substrate Blank HighBg->CheckSubstrateBlank Yes CheckPositiveControl Check Positive Control LowSignal->CheckPositiveControl Yes End Consult Further Resources LowSignal->End No CheckReagents Check Reagent Purity CheckSubstrateBlank->CheckReagents OptimizeProtein Optimize Protein Conc. CheckReagents->OptimizeProtein CheckInduction Verify Caspase-1 Induction CheckPositiveControl->CheckInduction CheckDTT Check DTT Activity CheckInduction->CheckDTT OptimizeIncubation Optimize Incubation Time CheckDTT->OptimizeIncubation

Caption: A logical flow for troubleshooting common issues in the this compound assay.

References

Technical Support Center: Ac-YVAD-pNA Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-YVAD-pNA colorimetric assay for caspase-1 activity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful implementation and optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method for detecting the activity of caspase-1 (also known as Interleukin-1β Converting Enzyme or ICE). The assay utilizes a synthetic tetrapeptide substrate, Ac-Tyr-Val-Ala-Asp-p-nitroanilide (this compound). In the presence of active caspase-1, the enzyme specifically cleaves the peptide sequence after the aspartate (D) residue, releasing the chromophore p-nitroaniline (pNA).[1][2] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405 nm.[1][2] The intensity of the color is directly proportional to the caspase-1 activity in the sample.

Q2: How can I improve the sensitivity of my this compound assay?

While the this compound assay is robust and cost-effective, its sensitivity can be limited. For detecting low levels of caspase-1 activity, consider the following:

  • Increase Incubation Time: Extending the incubation period (e.g., from 1-2 hours to 4 hours or even overnight) can allow for greater accumulation of the pNA product, thereby increasing the signal.[3]

  • Optimize Protein Concentration: Ensure you are using an adequate amount of protein in your cell lysate (typically 50-200 µg per assay). If the signal is low, you may need to increase the amount of lysate used.

  • Switch to a More Sensitive Assay: For significantly enhanced sensitivity, consider using a fluorometric or luminescent caspase-1 assay. Fluorometric assays, such as those using the Ac-YVAD-AFC substrate, are generally more sensitive than colorimetric assays.[4] Luminescence-based assays, like the Caspase-Glo® 1 assay, offer even higher sensitivity.

Q3: What are the key components of the assay buffer and why are they important?

A typical caspase assay buffer includes several critical components:

  • Buffering Agent (e.g., HEPES): Maintains a stable and optimal pH for enzyme activity, typically between 7.2 and 7.5.

  • Reducing Agent (e.g., DTT): Dithiothreitol (DTT) is essential for maintaining the cysteine residue in the active site of caspase-1 in a reduced state, which is crucial for its catalytic activity. Always prepare DTT-containing buffers fresh for each experiment.

  • Detergent (e.g., CHAPS): A non-ionic detergent helps to lyse cells and solubilize proteins without denaturing the enzyme.

  • Salt (e.g., NaCl): Helps to maintain the ionic strength of the buffer.

Q4: How should I prepare and store the this compound substrate?

The this compound substrate is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] It is light-sensitive and should be stored at -20°C, protected from light.[5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the substrate.[5]

Q5: How can I ensure the detected activity is specific to caspase-1?

To confirm the specificity of the assay, it is crucial to include a negative control where a specific caspase-1 inhibitor, such as Ac-YVAD-CHO or Ac-YVAD-cmk, is added to a parallel reaction. A significant reduction in the colorimetric signal in the presence of the inhibitor indicates that the measured activity is indeed attributable to caspase-1.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal Inactive Caspase-1: The enzyme may have degraded due to improper sample handling or storage.Use fresh cell lysates whenever possible. If using frozen lysates, ensure they were snap-frozen and stored at -80°C. Avoid multiple freeze-thaw cycles.
Insufficient Apoptosis Induction: The treatment to induce apoptosis and activate caspase-1 may have been suboptimal.Optimize the concentration of the inducing agent and the duration of the treatment. Confirm apoptosis using an alternative method (e.g., Western blot for cleaved caspase-1).
Low Protein Concentration: The amount of caspase-1 in the lysate is below the detection limit of the assay.Increase the number of cells used for preparing the lysate. Concentrate the lysate if possible. Ensure the protein concentration is within the recommended range (50-200 µg per assay).
Suboptimal Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.Increase the incubation time (e.g., from 1-2 hours to 4 hours or overnight).[3] Monitor the reaction kinetically to determine the optimal time point.
Inactive DTT: DTT is unstable in solution and is crucial for caspase activity.Prepare fresh DTT-containing buffers for each experiment.
High Background Substrate Autohydrolysis: The this compound substrate can slowly hydrolyze on its own, especially with prolonged incubation or improper storage.Run a "substrate only" blank (without cell lysate) to measure the rate of autohydrolysis and subtract this from your sample readings. Minimize incubation times where possible and store the substrate properly at -20°C, protected from light.[3]
Contaminated Reagents: Buffers or water may be contaminated with other proteases.Use fresh, high-quality reagents and sterile, protease-free water.
Cell Lysate Interference: Other components in the cell lysate may interfere with the assay.Run a "lysate only" control (without the this compound substrate) to check for any intrinsic absorbance at 405 nm.
Inconsistent Results Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of reagents or lysates.Use calibrated pipettes and be meticulous when adding reagents. Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.[3]
Inconsistent Incubation Times: Variation in the time each well is incubated.Add the substrate to all wells as quickly and consistently as possible to start the reaction at the same time.
Bubbles in Wells: Bubbles can interfere with the light path and affect absorbance readings.Be careful to avoid introducing bubbles when pipetting. If bubbles are present, gently remove them with a clean pipette tip before reading the plate.[3]
Temperature Fluctuations: Inconsistent incubation temperature can affect enzyme kinetics.Ensure the incubator or plate reader is set to and maintains a stable temperature (typically 37°C).

Data Presentation: Comparison of Caspase-1 Assay Methods

For researchers considering alternatives to the this compound assay, the following table summarizes the key characteristics of colorimetric, fluorometric, and luminescent methods. Fluorometric and luminescent assays offer significantly higher sensitivity.

Parameter Colorimetric (this compound) Fluorometric (Ac-YVAD-AFC) Luminescent (Caspase-Glo® 1)
Principle Absorbance of p-nitroaniline (pNA)Fluorescence of 7-amino-4-trifluoromethyl coumarin (AFC)Luminescence from a luciferase reaction
Detection Wavelength 405 nmEx/Em = 400/505 nm[4]N/A (light emission)
Sensitivity ModerateHighVery High
Throughput HighHighHigh
Equipment Spectrophotometer / Plate ReaderFluorometer / Fluorescence Plate ReaderLuminometer / Luminescence Plate Reader
Advantages Cost-effective, simple protocolHigher sensitivity than colorimetricHighest sensitivity, low background
Disadvantages Lower sensitivity, potential for interference from colored compoundsRequires a fluorescence reader, potential for quenchingRequires a luminometer, generally more expensive

Experimental Protocols

Protocol 1: Standard this compound Caspase-1 Activity Assay

This protocol provides a general procedure for measuring caspase-1 activity in cell lysates.

Materials:

  • Cells induced to undergo apoptosis and untreated control cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

  • DTT (1 M stock)

  • This compound substrate (4 mM stock in DMSO)

  • Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO, 10 mM stock in DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells (1-5 x 10^6 cells per sample) by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction Setup:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a fresh 2x Reaction Buffer containing 20 mM DTT (add 20 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

    • For inhibitor controls, add the caspase-1 inhibitor to the desired final concentration (e.g., 20 µM) and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Add 5 µL of the 4 mM this compound substrate to each well (final concentration will be approximately 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing all reagents except the cell lysate) from all readings.

    • Caspase-1 activity can be expressed as the fold-increase in absorbance compared to the untreated control.

Protocol 2: Optimizing Substrate Concentration

To ensure the assay is running under optimal conditions, it is recommended to determine the Michaelis-Menten constant (Km) for your specific experimental system.

Procedure:

  • Prepare a range of this compound concentrations in 1x Assay Buffer (e.g., 0, 10, 25, 50, 100, 150, 200 µM).

  • Add a fixed amount of your cell lysate to each well of a 96-well plate.

  • Initiate the reaction by adding the different concentrations of the this compound substrate to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C and begin kinetic measurements of absorbance at 405 nm every 1-2 minutes for at least 30-60 minutes.

  • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km. For subsequent assays, use a substrate concentration that is well above the calculated Km (e.g., 5-10 times the Km) to ensure the reaction rate is not limited by the substrate concentration.

Visualizations

Signaling Pathway: Caspase-1 Activation via the Inflammasome

G PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activates ASC ASC (Adaptor Protein) PRR->ASC Recruits Inflammasome Inflammasome Complex PRR->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis (Inflammatory Cell Death) Casp1->Pyroptosis Induces IL1b Mature IL-1β (Pro-inflammatory Cytokine) ProIL1b->IL1b

Caption: Canonical pathway of caspase-1 activation through the inflammasome complex.

Experimental Workflow: this compound Assay

G A 1. Cell Culture & Apoptosis Induction B 2. Cell Lysis & Protein Quantification A->B C 3. Prepare Assay Plate (Lysate + Buffer) B->C D 4. Add this compound Substrate C->D E 5. Incubate at 37°C (1-2 hours) D->E F 6. Read Absorbance at 405 nm E->F G 7. Data Analysis F->G

Caption: Step-by-step experimental workflow for the this compound colorimetric assay.

Logical Relationship: Troubleshooting Low Signal

G LowSignal Low or No Signal C1 Inactive Enzyme LowSignal->C1 C2 Insufficient Induction LowSignal->C2 C3 Low Protein Amount LowSignal->C3 C4 Short Incubation LowSignal->C4 S1 Use Fresh Lysates Store at -80°C C1->S1 S2 Optimize Inducer Concentration & Time C2->S2 S3 Increase Lysate Amount Concentrate Sample C3->S3 S4 Increase Incubation Time (e.g., >2 hours) C4->S4

Caption: Troubleshooting logic for addressing low or no signal in the this compound assay.

References

Validation & Comparative

Validating Caspase-1 Activity: A Comparative Guide to Using Ac-YVAD-pNA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways and pyroptosis, accurate measurement of caspase-1 activity is paramount. This guide provides a comprehensive comparison of the widely used chromogenic substrate, Ac-YVAD-pNA, with alternative methods for validating caspase-1 activity. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice for your research needs.

Introduction to Caspase-1 and its Detection

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] It is responsible for the proteolytic cleavage and activation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1] Dysregulation of caspase-1 activity is implicated in a range of inflammatory diseases, making it a key therapeutic target.

The validation of caspase-1 activity is crucial for understanding its role in disease and for the development of novel inhibitors. A common method for this validation is the use of a specific substrate that, when cleaved by caspase-1, produces a detectable signal. This compound is a synthetic tetrapeptide (acetyl-Tyrosine-Valine-Alanine-Aspartic acid) conjugated to p-nitroaniline (pNA). Upon cleavage by active caspase-1 at the aspartic acid residue, pNA is released, which can be quantified by measuring its absorbance at 405 nm.

Performance Comparison: this compound vs. Alternatives

While this compound is a widely used and effective tool, several alternatives with distinct characteristics are available. The choice of substrate or inhibitor depends on the specific requirements of the experiment, such as the desired sensitivity, reversibility of inhibition, and the biological system under investigation.

Substrate Comparison: Colorimetric vs. Fluorometric

The primary alternatives to the colorimetric substrate this compound are fluorometric substrates. These typically use fluorescent reporters like 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[2][3]

FeatureThis compound (Colorimetric)Ac-YVAD-AFC/AMC (Fluorometric)
Detection Principle Absorbance of light by the chromophore pNA.Emission of light by the fluorophore AFC or AMC.[2]
Sensitivity Lower sensitivity, typically in the micromolar range.[4]Higher sensitivity, capable of detecting nanomolar to picomolar concentrations.[4]
Instrumentation Standard spectrophotometer or microplate reader.Fluorometer or fluorescent microplate reader.[2]
Signal Stability Generally stable signal.Susceptible to photobleaching.
Interference Less prone to interference from colored compounds in the sample.Potential for interference from fluorescent compounds in the sample.

Fluorometric assays, due to their higher sensitivity, are often preferred for detecting low levels of caspase-1 activity.[4] However, colorimetric assays with this compound remain a robust and cost-effective option for many applications.[4]

Inhibitor Comparison: Ac-YVAD-cmk and Other Caspase-1 Inhibitors

To confirm the specificity of the measured activity, a specific caspase-1 inhibitor is used as a negative control. Ac-YVAD-cmk, a peptide-based irreversible inhibitor, is a common choice.[1] However, a variety of other inhibitors with different properties are available.

InhibitorTypeMechanismIC50 (Caspase-1)Key Features
Ac-YVAD-cmk Peptide-basedIrreversible, covalent modification of the catalytic cysteine.[5]Not widely reported, but considered potent.[5]Well-established, highly selective for caspase-1.[1]
ML132 Small moleculeCovalent modifier of the active site cysteine.[5]34.9 nM[5]Highly potent non-peptidic inhibitor.[5]
VX-765 ProdrugCovalent modification of the catalytic cysteine.[6]530 nM[7]Orally bioavailable prodrug.[6]
Ac-FLTD-CMK Peptide-basedIrreversible3.36 µM[7]Derived from the GSDMD cleavage site.[7]
Ac-LESD-CMK Peptide-basedIrreversible5.67 µM[7]
NSC697923 Small moleculeNot specified1.737 µM[8]Non-peptidic inhibitor identified from compound libraries.[8]

Note: IC50 values can vary depending on the assay conditions.

The choice between a peptide-based inhibitor like Ac-YVAD-cmk and a non-peptide small molecule inhibitor such as ML132 depends on the experimental goals. Peptide-based inhibitors offer high selectivity, while small molecule inhibitors may have better cell permeability and pharmacokinetic properties.[5][9]

Experimental Protocols

Caspase-1 Activity Assay using this compound

This protocol outlines the general steps for measuring caspase-1 activity in cell lysates using this compound.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol)

  • This compound substrate (stock solution in DMSO)

  • Caspase-1 inhibitor (e.g., Ac-YVAD-cmk, stock solution in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Induce caspase-1 activation in your cell culture model.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add cell lysate (typically 50-100 µg of total protein) to each well.

    • For inhibitor control wells, pre-incubate the lysate with the caspase-1 inhibitor (e.g., 10 µM Ac-YVAD-cmk) for 15-30 minutes at 37°C.

    • Add assay buffer to bring the total volume to 100 µL per well.

  • Reaction Initiation and Measurement:

    • Add this compound to each well to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (assay buffer and substrate only) from all readings.

    • Calculate the caspase-1 activity, which is proportional to the absorbance at 405 nm.

    • Compare the activity in the presence and absence of the specific inhibitor to confirm that the measured activity is due to caspase-1.

Mandatory Visualizations

Caspase1_Activation_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves GSDMD Gasdermin D Caspase1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Ac_YVAD_cmk Ac-YVAD-cmk Ac_YVAD_cmk->Caspase1 Inhibits

Caption: Caspase-1 activation pathway and inhibition.

Caspase1_Assay_Workflow start Start: Cell Culture with Activated Caspase-1 cell_lysis Cell Lysis and Protein Quantification start->cell_lysis assay_setup Assay Setup in 96-well Plate (Lysate +/- Inhibitor) cell_lysis->assay_setup substrate_addition Add this compound Substrate assay_setup->substrate_addition incubation Incubate at 37°C substrate_addition->incubation read_absorbance Measure Absorbance at 405 nm incubation->read_absorbance data_analysis Data Analysis and Activity Calculation read_absorbance->data_analysis end End: Validated Caspase-1 Activity data_analysis->end

Caption: Experimental workflow for caspase-1 activity assay.

Conclusion

Validating caspase-1 activity is a critical step in inflammation and immunology research. The use of the chromogenic substrate this compound provides a reliable and straightforward method for this purpose. However, for studies requiring higher sensitivity, fluorometric substrates offer a superior alternative. Furthermore, the selection of a specific caspase-1 inhibitor, whether peptide-based or a small molecule, is essential for confirming the specificity of the measured activity. By understanding the comparative performance and protocols of these tools, researchers can confidently and accurately quantify caspase-1 activity, paving the way for new discoveries and therapeutic interventions in inflammatory diseases.

References

Navigating the Specificity of Caspase-1 Substrates: A Comparative Guide to Ac-YVAD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying inflammatory pathways, the accurate measurement of caspase-1 activity is paramount. The chromogenic substrate Ac-YVAD-pNA (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide) has long been a staple for this purpose. However, its utility is often debated due to potential cross-reactivity with other proteases. This guide provides an objective comparison of this compound with alternatives, supported by experimental data, to aid in the selection of the most appropriate tools for caspase-1 research.

Understanding Caspase Substrate Specificity

Caspases, a family of cysteine-aspartic proteases, play critical roles in apoptosis and inflammation. Their activity is dictated by the recognition of specific tetrapeptide sequences in their substrates. While this compound is designed based on the cleavage site in pro-IL-1β, the natural substrate of caspase-1, overlapping specificities among caspases can lead to inaccurate measurements when analyzing complex biological samples.

The optimal cleavage motifs for various human caspases have been identified through studies using combinatorial peptide libraries[1][2]. These preferred sequences provide a framework for understanding the potential for cross-reactivity of any given peptide substrate.

Table 1: Optimal Tetrapeptide Recognition Sequences for Human Caspases

CaspaseOptimal Recognition SequencePrimary Function
Caspase-1 WEHD Inflammation
Caspase-2DEXDApoptosis Initiation
Caspase-3DEVDApoptosis Execution
Caspase-4(W/L)EHDInflammation
Caspase-5(W/L)EHDInflammation
Caspase-6VEIDApoptosis Execution
Caspase-7DEVDApoptosis Execution
Caspase-8(I/L/V)ETDApoptosis Initiation
Caspase-9LEHDApoptosis Initiation

Quantitative Comparison: this compound vs. Alternatives

While this compound is widely used, studies have shown that substrates based on the optimal WEHD sequence are superior for caspase-1 activity assays. The catalytic efficiency (kcat/KM) is a key metric for comparing substrate performance, with higher values indicating a more efficient and specific substrate.

Experimental data has demonstrated that a substrate containing the WEHD sequence is cleaved approximately 50 times more efficiently by caspase-1 than a substrate containing the YVAD sequence[2]. This highlights a significant advantage of using WEHD-based substrates for sensitive and specific detection of caspase-1.

Table 2: Performance Comparison of Caspase-1 Substrates

SubstrateTarget CaspasesRelative Catalytic Efficiency (kcat/KM) for Caspase-1Notes on Cross-Reactivity
This compound Caspase-1, -4, -5BaselineKnown to be cleaved by other inflammatory caspases (caspase-4 and -5). An inhibitor based on this sequence (Ac-YVAD-cmk) is a potent inhibitor of caspase-1 but a weak inhibitor of caspases-4 and -5[3].
Ac-WEHD-pNA/AMC Caspase-1, -4~50-fold higher than YVAD[2]Considered the optimal sequence for caspase-1, offering higher specificity and sensitivity. Also recognized by caspase-4.
Ac-DEVD-pNA/AMC Caspase-3, -7Very LowPrimarily a substrate for executioner caspases-3 and -7. Shows minimal cross-reactivity with caspase-1.
Ac-IETD-pNA/AMC Caspase-8Very LowPrimarily a substrate for the initiator caspase-8.
Ac-LEHD-pNA/AMC Caspase-9Very LowPrimarily a substrate for the initiator caspase-9.

Cross-Reactivity with Non-Caspase Proteases

A critical consideration for any protease substrate is its potential cleavage by other protease families that may be active in a biological sample, such as cathepsins and calpains. To date, there is a lack of specific published data directly examining the cleavage of this compound by these non-caspase proteases. While some broad-spectrum caspase inhibitors have been shown to also inhibit cathepsins and calpains, this does not directly translate to the substrate's specificity. Therefore, when using this compound in complex lysates where high levels of other proteases may be present, results should be interpreted with caution and ideally validated with more specific substrates or inhibitors.

Signaling Pathways and Experimental Workflows

To accurately interpret data from caspase-1 activity assays, it is essential to understand the biological context of its activation and the experimental procedure for its measurement.

Caspase1_Activation_Pathway Canonical Inflammasome Activation Pathway PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3, NLRC4, AIM2) PAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Caption: Canonical inflammasome pathway leading to Caspase-1 activation.

Protease_Specificity_Workflow Experimental Workflow for Protease Substrate Specificity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis RecombinantProtease Purified Recombinant Proteases (Caspase-1, -3, -4, etc.) Incubation Incubate Protease with Substrate in 96-well plate RecombinantProtease->Incubation Substrates Chromogenic Substrates (this compound, Ac-WEHD-pNA, etc.) Substrates->Incubation PlateReader Measure Absorbance at 405 nm (Kinetic Reading) Incubation->PlateReader RateCalculation Calculate Rate of Reaction (Vmax) PlateReader->RateCalculation MichaelisMenten Determine Km and kcat (Michaelis-Menten kinetics) RateCalculation->MichaelisMenten Comparison Compare kcat/KM values across proteases MichaelisMenten->Comparison

Caption: Workflow for determining protease substrate specificity.

Experimental Protocols

Chromogenic Caspase Activity Assay for Specificity Profiling

This protocol provides a framework for assessing the activity of a panel of proteases against this compound and other chromogenic substrates.

1. Materials and Reagents:

  • Purified, active recombinant caspases (e.g., caspase-1, -3, -4, -5, -7, -8, -9) and other proteases of interest (e.g., cathepsin B, calpain).

  • Chromogenic substrates: this compound, Ac-WEHD-pNA, Ac-DEVD-pNA, etc. (10 mM stock solutions in DMSO).

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.

  • 96-well clear flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

2. Assay Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of substrates by diluting the 10 mM stock to 1 mM in Assay Buffer.

  • Enzyme Preparation: Dilute each recombinant protease to a working concentration (e.g., 10 nM) in ice-cold Assay Buffer. The optimal concentration should be determined empirically for each enzyme to ensure a linear reaction rate.

  • Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 20 µL of the appropriate diluted enzyme to the designated wells.

    • Include "no enzyme" control wells containing 20 µL of Assay Buffer instead of the enzyme solution.

  • Reaction Initiation: To start the reaction, add 20 µL of the 1 mM substrate working solution to each well (final concentration: 200 µM).

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for at least 30-60 minutes.

3. Data Analysis:

  • For each well, plot absorbance (OD 405 nm) versus time.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

  • Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells.

  • To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations (e.g., 0-500 µM) and fit the data to the Michaelis-Menten equation.

  • Compare the catalytic efficiencies (kcat/KM) of each enzyme for a given substrate to determine the substrate's specificity.

Conclusion and Recommendations

While this compound is a functional substrate for detecting caspase-1 activity, researchers must be aware of its limitations, particularly its suboptimal sequence preference and potential for cross-reactivity with other inflammatory caspases.

  • For highly specific and sensitive detection of caspase-1, especially in complex samples, Ac-WEHD-pNA or fluorogenic equivalents are the recommended alternatives.

  • When using this compound, it is crucial to include appropriate controls, such as specific caspase-1 inhibitors (e.g., Ac-YVAD-cmk), to confirm the identity of the measured activity.

  • For studies involving the broader caspase family, profiling the sample against a panel of substrates with different specificities (e.g., DEVD, IETD, LEHD) can help to dissect the activities of individual caspases.

By carefully considering the specificities and efficiencies of available substrates, researchers can enhance the accuracy and reliability of their findings in the complex field of inflammation and cell death.

References

Ac-YVAD-pNA: A Comparative Guide for Caspase-1 and Caspase-4 Substrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, inflammation, and drug development, the chromogenic substrate Ac-YVAD-pNA (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) serves as a valuable tool for assaying the activity of specific inflammatory caspases. This guide provides a detailed comparison of this compound's performance as a substrate for two key inflammatory caspases: caspase-1 and caspase-4. While both enzymes can cleave this substrate, their activation pathways, and potentially their catalytic efficiencies, differ significantly.

Quantitative Performance of this compound

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Human Caspase-1 This compound0.78N/AN/A
Human Caspase-4 This compoundN/AN/AN/A
Data for Km and for Caspase-4 are not readily available in the reviewed scientific literature.

Signaling Pathways and Enzyme Activation

The activation mechanisms for caspase-1 and caspase-4 are distinct, occurring through what are known as the canonical and non-canonical inflammasome pathways, respectively.

Caspase-1 Activation: The Canonical Inflammasome Pathway

Caspase-1 is activated via the assembly of a multi-protein complex called the inflammasome. This assembly is triggered by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) that are sensed by cytosolic pattern recognition receptors (PRRs) like NLRP3. The PRR then recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its dimerization and auto-activation.

G cluster_0 Canonical Inflammasome Pathway PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 sensed by ASC ASC Adaptor NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-activates ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β / IL-18 ProIL1b->IL1b GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Canonical Inflammasome Pathway for Caspase-1 Activation.
Caspase-4 Activation: The Non-Canonical Inflammasome Pathway

In contrast, human caspase-4 is directly activated by sensing intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This binding leads to the oligomerization and activation of caspase-4 without the need for an upstream sensor protein like NLRP3. Activated caspase-4 can then cleave Gasdermin D to induce pyroptosis and can also lead to the activation of the NLRP3 inflammasome for caspase-1-dependent cytokine processing.

G cluster_1 Non-Canonical Inflammasome Pathway LPS Intracellular LPS ProCasp4 Pro-Caspase-4 LPS->ProCasp4 directly binds & activates Casp4 Active Caspase-4 ProCasp4->Casp4 GSDMD Gasdermin D Casp4->GSDMD cleaves NLRP3_activation NLRP3 Inflammasome Activation Casp4->NLRP3_activation can lead to GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Casp1_activation Caspase-1 Activation NLRP3_activation->Casp1_activation

Non-Canonical Inflammasome Pathway for Caspase-4 Activation.

Experimental Protocols

The following is a generalized protocol for a colorimetric assay to measure caspase-1 or caspase-4 activity in cell lysates using this compound.

Reagents and Materials:
  • Cells of interest (e.g., macrophages, epithelial cells)

  • Apoptosis/Inflammasome inducing agent (e.g., LPS, nigericin)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Protein quantification assay kit (Bradford or BCA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)

  • This compound substrate (4 mM stock in DMSO)

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:
  • Cell Culture and Treatment:

    • Plate cells at a desired density and culture overnight.

    • Induce inflammasome activation with the appropriate stimulus for a predetermined time. Include an untreated control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

  • Caspase Activity Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a master mix by diluting the 2x Reaction Buffer to 1x with deionized water and adding DTT.

    • Add 50 µL of 2x Reaction Buffer (containing fresh DTT) to each well.

    • Add 5 µL of the 4 mM this compound substrate to each well to initiate the reaction (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of pNA released and thus to the caspase activity.

Experimental Workflow Diagram:

G cluster_2 Caspase Activity Assay Workflow A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D Assay Setup in 96-well Plate C->D E Add Reaction Buffer & Substrate (this compound) D->E F Incubation (37°C) E->F G Measure Absorbance at 405 nm F->G H Data Analysis G->H

General workflow for a caspase activity assay using this compound.

Conclusion

This compound is a versatile and widely used chromogenic substrate for detecting the activity of both caspase-1 and caspase-4. While it is often cited as a selective substrate for caspase-1, its utility extends to the study of the non-canonical inflammasome pathway mediated by caspase-4.[4] Researchers should be mindful of the distinct activation pathways of these two caspases when designing experiments and interpreting results. The lack of comprehensive, directly comparable kinetic data for human caspase-4 with this compound highlights an area for future investigation. The provided protocols and workflow offer a solid foundation for utilizing this substrate to probe the intricate roles of these inflammatory caspases in health and disease.

References

A Researcher's Guide to Alternative Methods for Measuring Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

Inflammasome activation is a critical event in the innate immune response, leading to the maturation of pro-inflammatory cytokines and a form of programmed cell death known as pyroptosis. While traditional methods like Western blotting for cleaved Caspase-1 and ELISA for IL-1β are well-established, they can be laborious and may not provide a complete picture of inflammasome dynamics. This guide offers a comparative overview of alternative methods, providing researchers with a toolkit to select the most appropriate assay for their experimental needs, complete with supporting data and detailed protocols.

Comparison of Key Methods

The choice of assay depends on various factors, including the specific question being addressed (upstream activation vs. downstream consequences), required throughput, and available equipment. Below is a summary of alternative methods for measuring inflammasome activation.

Method Principle Measures Throughput Advantages Disadvantages
ASC Speck Visualization Microscopic detection of the formation of large, perinuclear ASC oligomers ("specks") upon inflammasome assembly.[1]Upstream inflammasome assembly.Low to HighProvides a direct, single-cell resolution readout of inflammasome activation.[1] Adaptable for high-content screening.[2][3]Can be time-consuming for manual counting. Requires fluorescence microscopy.
Pyroptosis (LDH Release) Assay Colorimetric measurement of lactate dehydrogenase (LDH) released from cells into the supernatant upon loss of membrane integrity during pyroptosis.[4][5][6]Downstream pyroptotic cell death.[4][5][6]HighSimple, robust, and cost-effective method for quantifying cell lysis.[4][7]Not specific to pyroptosis; other forms of necrotic cell death also release LDH.[5][6][8]
Caspase-1 Activity Assay Direct measurement of the enzymatic activity of Caspase-1 using a specific substrate that, when cleaved, produces a colorimetric, fluorometric, or luminescent signal.[9][10]Direct enzymatic activity of a key inflammasome effector.HighHighly sensitive and specific for active Caspase-1.[11] Amenable to high-throughput screening.[12][13]Does not provide information on downstream events like cytokine release or pyroptosis.
ETosis/NETosis Assays Detection of extracellular traps (ETs), web-like structures of decondensed chromatin and granular proteins, released by various immune cells.A potential consequence or parallel event to inflammasome activation in some contexts.Medium to HighCan provide insights into a specific form of cell death and immune response.The direct link to inflammasome activation can be context-dependent and requires further validation.

Signaling Pathways and Experimental Workflows

To better visualize the process of inflammasome activation and the points at which these alternative assays intervene, the following diagrams illustrate the key signaling pathway and the general workflow for each method.

Inflammasome_Activation_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Events PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs_DAMPs->NLRP3 Activation ASC ASC Adaptor NLRP3->ASC Recruitment ASC_Speck ASC Speck ASC->ASC_Speck Oligomerization Pro_Casp1 Pro-Caspase-1 ASC_Speck->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis ASC_Speck_Workflow start Seed THP-1 cells on coverslips differentiate Differentiate with PMA start->differentiate prime Prime with LPS differentiate->prime stimulate Stimulate with Nigericin prime->stimulate fix Fix with 4% PFA stimulate->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with anti-ASC antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody & DAPI primary_ab->secondary_ab mount Mount coverslips secondary_ab->mount image Image with fluorescence microscope mount->image LDH_Release_Workflow start Seed iBMDMs in a 96-well plate prime Prime with LPS start->prime stimulate Stimulate with Nigericin/ATP prime->stimulate lyse_control Add Lysis Buffer to max LDH release wells prime->lyse_control centrifuge Centrifuge plate stimulate->centrifuge lyse_control->centrifuge transfer_supernatant Transfer supernatant to new plate centrifuge->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate Incubate at room temperature add_reagent->incubate read_absorbance Read absorbance at 490 nm incubate->read_absorbance Caspase1_Activity_Workflow start Seed cells in a 96-well plate prime_stimulate Prime and stimulate cells to induce inflammasome activation start->prime_stimulate add_reagent Add Caspase-Glo® 1 Reagent prime_stimulate->add_reagent incubate Incubate at room temperature for 1 hour add_reagent->incubate read_luminescence Measure luminescence incubate->read_luminescence

References

A Comparative Guide to Caspase Substrates: Ac-DEVD-pNA for Caspase-3 vs. Ac-YVAD-pNA for Caspase-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis and inflammation research, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central players in these cellular processes. Their activity is often quantified using synthetic substrates that, upon cleavage, produce a detectable signal. This guide provides an objective comparison of two widely used colorimetric substrates: Ac-DEVD-pNA for the detection of executioner caspase-3 activity, and Ac-YVAD-pNA for the inflammatory caspase-1.

This comparison delves into their specificity, kinetic parameters, and the signaling pathways in which their target caspases operate, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Performance Characteristics at a Glance

The choice between Ac-DEVD-pNA and this compound hinges on the specific caspase and cellular pathway under investigation. Ac-DEVD-pNA is a substrate for caspase-3, a key executioner of apoptosis, while this compound is tailored for caspase-1, a critical mediator of inflammation. The performance of these substrates is dictated by their affinity (Km) for their target enzyme and the rate at which the enzyme processes them (kcat).

ParameterAc-DEVD-pNAThis compound
Primary Target Caspase-3Caspase-1
Recognition Sequence DEVD (Asp-Glu-Val-Asp)YVAD (Tyr-Val-Ala-Asp)
Detection Method Colorimetric (p-nitroaniline release at 405 nm)Colorimetric (p-nitroaniline release at 405 nm)
Kₙ for Primary Target ~9.7-11 µM~12 µM
kcat for Primary Target ~2.4 s⁻¹~0.78 s⁻¹[1]
Catalytic Efficiency (kcat/Kₙ) ~2.18 x 10⁵ M⁻¹s⁻¹~6.5 x 10⁴ M⁻¹s⁻¹

Substrate Specificity and Cross-Reactivity

While these substrates are designed for their respective primary targets, cross-reactivity with other caspases can occur. Understanding this selectivity is crucial for accurate data interpretation.

Ac-DEVD-pNA is not entirely specific to caspase-3. It is also efficiently cleaved by caspase-7, another executioner caspase with a similar substrate preference. This means that an assay using Ac-DEVD-pNA in cell lysates will likely measure the combined activity of both caspase-3 and caspase-7. It also shows some level of cleavage by other caspases, as indicated by their Michaelis-Menten constants (Km). A lower Km value signifies a higher affinity of the enzyme for the substrate.

CaspaseKm for Ac-DEVD-pNA (µM)
Caspase-118
Caspase-39.7 - 11
Caspase-432
Caspase-6180
Caspase-712

This compound is reported to be a more selective substrate for caspase-1. The YVAD sequence is based on the cleavage site in pro-interleukin-1β, a natural substrate of caspase-1. While comprehensive kinetic data for its cross-reactivity with a wide range of caspases is not as readily available as for Ac-DEVD-pNA, the YVAD tetrapeptide sequence is generally considered to confer high specificity for caspase-1.

Signaling Pathways and Experimental Workflow

To fully appreciate the application of these substrates, it is essential to understand the biological context of their target caspases and the general workflow of the assay.

Caspase-3 Activation in Apoptosis

Caspase-3 is a key executioner caspase activated during apoptosis through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (caspase-9 and caspase-8, respectively), which in turn cleave and activate pro-caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Death Ligands (e.g., FasL, TNF)->Death Receptors (e.g., Fas, TNFR1) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR1)->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Pro-caspase-3 Pro-caspase-3 Caspase-8 (active)->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation (Apaf-1, Cytochrome c) Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome c release->Apoptosome Formation (Apaf-1, Cytochrome c) Caspase-9 (active) Caspase-9 (active) Apoptosome Formation (Apaf-1, Cytochrome c)->Caspase-9 (active) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation (Apaf-1, Cytochrome c) Caspase-9 (active)->Pro-caspase-3 Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis G PAMPs/DAMPs PAMPs/DAMPs Sensor Protein (e.g., NLRP3) Sensor Protein (e.g., NLRP3) PAMPs/DAMPs->Sensor Protein (e.g., NLRP3) Inflammasome Assembly Inflammasome Assembly Sensor Protein (e.g., NLRP3)->Inflammasome Assembly ASC (Adaptor Protein) ASC (Adaptor Protein) ASC (Adaptor Protein)->Inflammasome Assembly Caspase-1 (active) Caspase-1 (active) Inflammasome Assembly->Caspase-1 (active) Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Inflammasome Assembly Pro-IL-1β / Pro-IL-18 Pro-IL-1β / Pro-IL-18 Caspase-1 (active)->Pro-IL-1β / Pro-IL-18 IL-1β / IL-18 (mature) IL-1β / IL-18 (mature) Pro-IL-1β / Pro-IL-18->IL-1β / IL-18 (mature) Inflammation Inflammation IL-1β / IL-18 (mature)->Inflammation G cluster_workflow Experimental Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Plate Setup Assay Plate Setup Protein Quantification->Assay Plate Setup Add Cell Lysate Add Cell Lysate Assay Plate Setup->Add Cell Lysate Add Reaction Buffer Add Reaction Buffer Add Cell Lysate->Add Reaction Buffer Add pNA Substrate Add pNA Substrate Add Reaction Buffer->Add pNA Substrate Incubation (37°C) Incubation (37°C) Add pNA Substrate->Incubation (37°C) Measure Absorbance (405 nm) Measure Absorbance (405 nm) Incubation (37°C)->Measure Absorbance (405 nm) Data Analysis Data Analysis Measure Absorbance (405 nm)->Data Analysis

References

A Researcher's Guide: Confirming Caspase-1 Cleavage with Western Blot and Ac-YVAD-pNA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammation and innate immunity, accurately detecting the activation of caspase-1 is paramount. This guide provides a comprehensive comparison of two widely used methods for confirming caspase-1 cleavage: Western blotting and the Ac-YVAD-pNA colorimetric assay. By understanding the principles, protocols, and data interpretation of each technique, you can make informed decisions about the most appropriate experimental approach for your research needs.

Caspase-1, a key inflammatory caspase, is activated within a multi-protein complex known as the inflammasome.[1] This activation is a critical step in the innate immune response, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of programmed cell death called pyroptosis. Therefore, robust methods to measure caspase-1 activation are essential for studying these fundamental processes.

This guide will delve into the signaling pathway of caspase-1 activation, offer a detailed comparison of Western blot and the this compound assay, provide step-by-step experimental protocols, and illustrate a logical workflow for utilizing both methods to achieve comprehensive and reliable results.

The Inflammasome Signaling Pathway: A Prelude to Caspase-1 Activation

The activation of caspase-1 is a tightly regulated process initiated by the assembly of an inflammasome complex in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This assembly brings pro-caspase-1 molecules into close proximity, facilitating their dimerization and subsequent autocatalytic cleavage. This cleavage event generates the active form of caspase-1, a heterotetramer composed of two p20 and two p10 subunits.

G cluster_pathway Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 Activates ASC ASC Adaptor Protein NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 (p45) ASC->Pro_Casp1 Recruits Active_Casp1 Active Caspase-1 (p20/p10) Pro_Casp1->Active_Casp1 Autocatalytic Cleavage

Caption: Inflammasome-mediated caspase-1 activation pathway.

A Head-to-Head Comparison: Western Blot vs. This compound Assay

Choosing the right assay depends on the specific question being asked. Western blotting provides qualitative and semi-quantitative data on the physical cleavage of pro-caspase-1, while the this compound assay offers a quantitative measure of its enzymatic activity. The following table summarizes the key characteristics of each method.

FeatureWestern BlotThis compound Colorimetric Assay
Principle Immunodetection of pro-caspase-1 (p45) and its cleaved p20 subunit based on molecular weight.Enzymatic cleavage of the colorimetric substrate this compound by active caspase-1, releasing p-nitroaniline (pNA) which is measured by absorbance at 405 nm.[2]
Output Visual bands on a membrane corresponding to protein size.A quantitative absorbance value that is proportional to caspase-1 activity.
Quantification Semi-quantitative (densitometry analysis of band intensity).[3]Quantitative (can be expressed as fold change or specific activity).
Throughput Low to medium.High (amenable to 96-well plate format).[4]
Specificity High (detects the specific p20 cleavage product).Moderate (this compound can be cleaved by other caspases, though it is a preferred substrate for caspase-1).
Sensitivity Moderate, dependent on antibody quality.Moderate to high.
Cost Moderate to high (antibodies, membranes, reagents).Low to moderate (assay kits are commercially available).
Time 1-2 days.2-4 hours.
Key Advantage Directly confirms the cleavage of pro-caspase-1.Provides a quantitative measure of enzymatic activity.
Key Limitation Semi-quantitative and lower throughput.Does not directly show cleavage of the endogenous protein.

Detailed Experimental Protocols

For reliable and reproducible results, it is crucial to follow standardized protocols. Below are detailed methodologies for both Western blotting and the this compound assay.

Western Blot Protocol for Caspase-1 Cleavage

This protocol outlines the steps for detecting the cleaved p20 subunit of caspase-1 in cell lysates and supernatants.

  • Sample Preparation:

    • Cell Lysate:

      • After experimental treatment, wash cells with ice-cold PBS.

      • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Incubate on ice for 30 minutes, with occasional vortexing.[3]

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

      • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.[3]

    • Supernatant:

      • Collect cell culture supernatant and centrifuge at 500 x g for 5 minutes to remove cell debris.

      • Concentrate proteins in the supernatant using methods like TCA precipitation if necessary.[5]

  • SDS-PAGE and Protein Transfer:

    • Mix 20-30 µg of protein from cell lysate or a standardized volume of concentrated supernatant with 4x Laemmli sample buffer and boil for 5 minutes.[3]

    • Load samples onto a 12-15% polyacrylamide gel and perform electrophoresis.[3]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.[3] A loading control antibody (e.g., anti-β-actin) should be used for cell lysates.

    • Wash the membrane three times with TBST for 10 minutes each.[3]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST for 10 minutes each.[3]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]

    • Quantify band intensities using densitometry software. Normalize the p20 band intensity to the loading control for cell lysates.[3]

This compound Colorimetric Assay Protocol

This protocol is designed for a 96-well plate format to measure caspase-1 activity.

  • Cell Lysate Preparation:

    • Induce caspase-1 activation in your cell line of choice.

    • Pellet 1-5 x 10^6 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.[2]

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Assay Buffer.

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well.[6]

    • Include appropriate controls: a blank (no cell lysate) and a negative control (unstimulated cell lysate).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

    • Read the absorbance at 405 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Express caspase-1 activity as the fold-increase in absorbance compared to the negative control.

A Synergistic Experimental Workflow

For the most robust and comprehensive confirmation of caspase-1 cleavage and activation, a combined approach is recommended. The following workflow illustrates how to integrate Western blotting and the this compound assay.

G cluster_workflow Experimental Workflow Start Cell Treatment to Induce Caspase-1 Activation Split Split Sample Start->Split WB Western Blot for Caspase-1 p20 Split->WB Sample A Assay This compound Assay Split->Assay Sample B WB_Result Qualitative/Semi-quantitative Confirmation of Cleavage WB->WB_Result Assay_Result Quantitative Measurement of Enzymatic Activity Assay->Assay_Result Conclusion Comprehensive Confirmation of Caspase-1 Activation WB_Result->Conclusion Assay_Result->Conclusion

Caption: Combined workflow for caspase-1 cleavage confirmation.

Data Presentation and Interpretation

Western Blot: The primary evidence for caspase-1 cleavage is the appearance of a band at approximately 20 kDa, corresponding to the p20 subunit, in treated samples that is absent or less intense in control samples. The intensity of this band can be compared to a loading control for semi-quantitative analysis.

This compound Assay: The results are typically presented as a bar graph showing the fold change in absorbance at 405 nm in treated samples compared to the untreated control. A significant increase in absorbance indicates an increase in caspase-1 enzymatic activity.

By presenting the data from both assays together, a more complete picture of caspase-1 activation can be established. For example, a strong p20 band on a Western blot coupled with a significant increase in this compound cleavage provides compelling evidence of robust caspase-1 activation.

Conclusion

Both Western blotting and the this compound colorimetric assay are valuable tools for investigating caspase-1 activation. Western blotting offers the specificity of detecting the physical cleavage of pro-caspase-1, making it an excellent confirmatory method. The this compound assay provides a quantitative measure of enzymatic activity, which is ideal for high-throughput screening and dose-response studies.

References

Mastering Caspase-1 Activity Measurement: A Guide to Control Experiments for the Ac-YVAD-pNA Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammation and pyroptosis, the accurate measurement of caspase-1 activity is paramount. The colorimetric assay based on the substrate Ac-YVAD-pNA is a widely used method. However, robust and well-designed control experiments are crucial for the correct interpretation of the results. This guide provides a comprehensive comparison of essential control experiments, including supporting data, detailed protocols, and visual workflows to ensure the reliability and reproducibility of your caspase-1 activity measurements.

Understanding the this compound Caspase-1 Assay

The this compound assay relies on the ability of active caspase-1 to cleave the synthetic tetrapeptide substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (this compound). This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-1 activity in the sample.

Key Control Experiments for Reliable Data

To ensure the specificity and accuracy of the this compound assay, a panel of positive and negative controls should be included in every experiment. These controls help to validate the assay's performance, rule out potential artifacts, and provide a baseline for data interpretation.

Negative Controls

Negative controls are essential to establish the baseline signal in the absence of specific caspase-1 activity.

  • No Enzyme Control: This control contains all reaction components except for the cell lysate or purified enzyme. It accounts for the background absorbance of the buffer and substrate.

  • No Substrate Control: This control contains the cell lysate but lacks the this compound substrate. It helps to identify any endogenous sample components that may absorb at 405 nm.

  • Non-Induced Sample: For cell-based assays, a lysate from cells not treated with a known caspase-1 activator (e.g., LPS, nigericin) serves as a biological negative control, representing the basal level of caspase-1 activity.

  • Specific Caspase-1 Inhibitor: The addition of a specific caspase-1 inhibitor is the most definitive negative control. It confirms that the measured activity is indeed from caspase-1. Commonly used inhibitors include:

    • Ac-YVAD-CHO: A potent and reversible inhibitor of caspase-1.[1][2][3]

    • Z-YVAD-FMK: A cell-permeable and irreversible inhibitor of caspase-1.[4][5]

Positive Controls

Positive controls are necessary to confirm that the assay is working correctly and that the reagents are active.

  • Induced Sample: A lysate from cells treated with a known caspase-1 activator (e.g., LPS followed by nigericin or ATP) provides a biological positive control with expected high caspase-1 activity.[6][7]

  • Recombinant Active Caspase-1: The use of a purified, active recombinant caspase-1 enzyme provides a direct confirmation of the substrate's and buffer's integrity.

Quantitative Comparison of Caspase-1 Inhibitors

The selection of an appropriate inhibitor is critical for control experiments. The following table summarizes the inhibitory constants (Ki and IC50) for commonly used caspase-1 inhibitors. Lower values indicate higher potency.

InhibitorTypeTarget CaspasesKi (nM)IC50 (nM)
Ac-YVAD-CHO Reversible AldehydeCaspase-10.76 (human)[1][2]700 (human IL-1β release)[1]
Z-YVAD-FMK Irreversible FMKCaspase-1--
Belnacasan (VX-765) Potent, selectiveCaspase-10.8[5]-
Z-VAD-FMK Pan-caspaseMost caspases--

Note: While Z-VAD-FMK is a broad-spectrum caspase inhibitor and can be used to demonstrate general caspase involvement, for specific confirmation of caspase-1 activity, more selective inhibitors like Ac-YVAD-CHO or Z-YVAD-FMK are recommended.[8][9][10]

Alternative Assays for Caspase-1 Activity

While the this compound assay is a robust colorimetric method, fluorometric assays can offer higher sensitivity.

Assay TypeSubstrateDetection MethodAdvantagesDisadvantages
Colorimetric This compoundSpectrophotometer (405 nm)Simple, cost-effectiveLower sensitivity
Fluorometric Ac-YVAD-AFCFluorometer (Ex/Em = 400/505 nm)Higher sensitivityRequires a fluorometer

The choice of assay depends on the specific experimental needs and available equipment.

Experimental Protocols

Preparation of Cell Lysates
  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired stimuli (e.g., LPS for priming, followed by a specific inflammasome activator like nigericin or ATP) to induce caspase-1 activation. Include an untreated (non-induced) control group.

  • Cell Lysis: After treatment, collect the cells and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.

This compound Caspase-1 Activity Assay
  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell lysate (containing 50-200 µg of protein)

    • For inhibitor controls, pre-incubate the lysate with the caspase-1 inhibitor (e.g., 20 µM Ac-YVAD-CHO) for 15-30 minutes at 37°C.

    • 50 µL of 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% sucrose).

  • Substrate Addition: Add 10 µL of this compound substrate (final concentration of 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no enzyme" control from all readings. The caspase-1 activity can be expressed as the change in absorbance per microgram of protein per hour. For induced samples, results are often presented as a fold increase over the non-induced control.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Treatment & Lysis cluster_1 Caspase-1 Assay cluster_2 Data Analysis Cells Adherent or Suspension Cells Treatment Induction of Caspase-1 Activation (e.g., LPS + Nigericin) Cells->Treatment Control Non-Induced Control Cells->Control Lysis Cell Lysis & Protein Quantification Treatment->Lysis Control->Lysis Lysate Cell Lysate Lysis->Lysate Assay_Setup 96-well Plate Setup: Lysate + Reaction Buffer Lysate->Assay_Setup Inhibitor Add Caspase-1 Inhibitor (Negative Control) Assay_Setup->Inhibitor Substrate Add this compound Assay_Setup->Substrate Inhibitor->Substrate Incubation Incubate at 37°C Substrate->Incubation Readout Measure Absorbance at 405 nm Incubation->Readout Analysis Calculate Caspase-1 Activity (Fold change vs. Control) Readout->Analysis

Caption: Experimental workflow for the this compound caspase-1 assay.

G cluster_pathway Inflammasome-Mediated Caspase-1 Activation cluster_assay This compound Assay Principle PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pyroptosis Pyroptosis Active_Casp1->Pyroptosis Active_Casp1_Assay Active Caspase-1 IL1b Mature IL-1β Pro_IL1b->IL1b AcYVADpNA This compound (Substrate) pNA pNA (Chromophore) AcYVADpNA->pNA releases Active_Casp1_Assay->AcYVADpNA cleaves Inhibitor Ac-YVAD-CHO (Inhibitor) Inhibitor->Active_Casp1_Assay inhibits

References

Ac-YVAD-pNA: A Researcher's Guide to Applications, Limitations, and Alternatives in Caspase-1 Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in apoptosis, inflammation, and drug development, the accurate measurement of caspase-1 activity is a critical experimental step. The chromogenic substrate Ac-YVAD-pNA has long been a staple for this purpose. This guide provides a comprehensive overview of its applications, inherent limitations, and a comparative analysis with alternative substrates, supported by experimental data and detailed protocols to aid in assay selection and optimization.

Principle of this compound in Caspase-1 Activity Detection

This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) is a synthetic tetrapeptide substrate designed to mimic the preferred cleavage site of caspase-1. The operational principle is straightforward: in the presence of active caspase-1, the enzyme cleaves the peptide bond C-terminal to the aspartate residue, releasing the chromophore p-nitroaniline (pNA). This free pNA imparts a yellow color to the solution, which can be quantified by measuring its absorbance at 405 nm. The intensity of the color is directly proportional to the caspase-1 activity in the sample.

Key Applications of this compound

The primary application of this compound is the colorimetric determination of caspase-1 activity in cell lysates and purified enzyme preparations. This assay is widely employed in:

  • Inflammation and Immunity Research: To study the activation of the inflammasome, a multi-protein complex that activates caspase-1 in response to pathogens and cellular stress.

  • Apoptosis and Pyroptosis Studies: To differentiate between different forms of programmed cell death, as caspase-1 is a key mediator of pyroptosis.

  • Drug Discovery: To screen for and characterize inhibitors of caspase-1, which are of therapeutic interest for a range of inflammatory diseases.[1]

Limitations and Considerations

Despite its widespread use, this compound possesses several limitations that researchers must consider:

1. Substrate Specificity: While this compound is often described as a specific substrate for caspase-1, it is not entirely exclusive. Studies have shown that other caspases can also cleave this substrate, albeit with lower efficiency. One study found this compound to be the most specific among several tested caspase substrates, but cross-reactivity with other caspases can occur. This is a critical consideration when interpreting data from complex biological samples containing multiple active caspases.

2. Sensitivity: Colorimetric assays using this compound are generally less sensitive than fluorometric or luminometric assays.[2] This can be a significant drawback when working with samples containing low levels of caspase-1 activity or when sample material is limited.

3. Assay Conditions: The assay is sensitive to reaction conditions such as pH, temperature, and the presence of detergents. Optimization of these parameters is crucial for obtaining reliable and reproducible results.

Comparison with Alternative Caspase-1 Substrates

To address the limitations of this compound, a variety of alternative substrates have been developed. The choice of substrate will depend on the specific experimental requirements, such as the need for high sensitivity or enhanced specificity.

SubstrateTypeReporter GroupKey AdvantagesKey Disadvantages
This compound Colorimetricp-Nitroaniline (pNA)Cost-effective, simple, requires standard spectrophotometer.Lower sensitivity, potential for cross-reactivity.
Ac-WEHD-pNA Colorimetricp-Nitroaniline (pNA)The WEHD sequence is a more favorable recognition motif for caspase-1 than YVAD, potentially offering higher specificity.[3][4]Lower sensitivity compared to fluorometric options.
Ac-YVAD-AFC Fluorometric7-Amino-4-trifluoromethylcoumarin (AFC)Higher sensitivity than colorimetric substrates.[5]Requires a fluorescence plate reader, higher cost.
Ac-WEHD-AFC Fluorometric7-Amino-4-trifluoromethylcoumarin (AFC)Combines the higher specificity of the WEHD sequence with the high sensitivity of a fluorometric reporter.Requires a fluorescence plate reader, higher cost.
FRET Substrates Fluorometrice.g., EDANS/DabcylHigh sensitivity, suitable for real-time kinetic studies.[6]Higher cost, may require specialized instrumentation.
Luminogenic Substrates Luminometrice.g., AminoluciferinHighest sensitivity, low background.[3]Requires a luminometer, often part of a kit with proprietary reagents.

Quantitative Comparison of Caspase-1 Substrates (Kinetic Parameters)

Obtaining direct side-by-side comparisons of kinetic constants (Km and kcat) for all these substrates under identical conditions is challenging due to variations in published experimental setups. However, available data indicates that substrates with the WEHD sequence are cleaved more efficiently by caspase-1 than those with the YVAD sequence.[3] Fluorometric substrates generally offer higher sensitivity, which is reflected in their utility for detecting low enzyme concentrations.

SubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-YVAD-AFCCaspase-111.40.7969,298[6]
FRET SubstrateCaspase-111.40.7969,298[6]

Experimental Protocols

Detailed Protocol for Caspase-1 Activity Assay using this compound

This protocol is adapted from commercially available kits and provides a general workflow for measuring caspase-1 activity in cell lysates.[7]

Materials:

  • Cells induced to undergo apoptosis or inflammasome activation.

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol).

  • This compound substrate (4 mM stock solution in DMSO).

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Lysis:

    • Pellet 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of total protein) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Include control wells:

      • Blank: 50 µL of Lysis Buffer + 50 µL of 2x Reaction Buffer.

      • Negative Control: Lysate from untreated cells.

      • Inhibitor Control: Lysate from treated cells + 5 µL of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Reaction Initiation and Incubation:

    • Add 5 µL of the 4 mM this compound stock solution to each well (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the negative control.

Visualizing Key Pathways and Workflows

To further clarify the context and execution of this compound based assays, the following diagrams illustrate the canonical inflammasome signaling pathway leading to caspase-1 activation and a typical experimental workflow.

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Activation & Cleavage NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocleavage PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->NLRP3 activates Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D Active_Casp1->GSDMD cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N (pore) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome signaling pathway.

Caspase1_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Caspase-1 Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Harvest 2. Harvest Cells Cell_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis Cell_Harvest->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification Plate_Setup 5. Prepare 96-well Plate (Lysate, Buffer, Controls) Quantification->Plate_Setup Add_Substrate 6. Add this compound Plate_Setup->Add_Substrate Incubation 7. Incubate at 37°C Add_Substrate->Incubation Read_Absorbance 8. Read Absorbance at 405 nm Incubation->Read_Absorbance Data_Analysis 9. Analyze Data Read_Absorbance->Data_Analysis

Caption: Experimental workflow for a caspase-1 activity assay.

References

Safety Operating Guide

Proper Disposal of Ac-YVAD-pNA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential, immediate safety and logistical information for the proper disposal of Ac-YVAD-pNA, a chromogenic substrate for caspase-1. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.

This compound (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide) is a peptide substrate used in colorimetric assays to measure the activity of caspase-1. Upon cleavage by the enzyme, it releases the chromophore p-nitroaniline (pNA), a compound classified as harmful and toxic to aquatic life. Therefore, proper disposal of both the unused substrate and the waste generated from experimental procedures is crucial.

Summary of Chemical Safety Information

Chemical NameFormulaMolecular WeightCAS NumberHazard Statements
This compoundC₂₉H₃₆N₆O₁₀628.63 g/mol 149231-66-3Harmful if swallowed. Harmful to aquatic life.
p-nitroaniline (pNA)C₆H₆N₂O₂138.12 g/mol 100-01-6Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the typical experimental workflow involving this compound and the subsequent, mandatory disposal procedure.

cluster_experiment Experimental Protocol cluster_disposal Disposal Procedure A Prepare this compound Solution B Perform Caspase-1 Assay A->B C Generate Waste (Unused substrate, pNA, buffer) B->C D Collect Waste in a Designated, Labeled Container C->D Transfer Waste E Chemical Inactivation/Neutralization (in fume hood) D->E F Adjust pH to Neutral (6-8) E->F G Transfer to Hazardous Waste Container F->G H Arrange for Professional Disposal G->H

Caption: Experimental and Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the chemical inactivation and disposal of waste containing this compound and p-nitroaniline. Always perform these steps in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

1. Waste Collection:

  • Collect all aqueous waste containing this compound and/or pNA in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

2. Chemical Inactivation of p-Nitroaniline (pNA):

For waste solutions containing the byproduct pNA, a chemical degradation method such as Fenton oxidation can be employed to reduce its toxicity.

  • Acidification: Adjust the pH of the waste solution to approximately 3.0 by slowly adding a suitable acid (e.g., 1 M sulfuric acid).

  • Fenton's Reagent:

    • For each liter of waste solution, add a solution of iron(II) sulfate.

    • Slowly add 30% hydrogen peroxide. The reaction is exothermic, so add it in small portions while stirring.

    • Allow the reaction to proceed for at least one hour with continuous stirring. This process generates hydroxyl radicals that degrade the aromatic ring of pNA.

3. Neutralization of the Peptide and Treated Solution:

  • After the inactivation of pNA, the entire waste solution, including any unused this compound, must be neutralized.

  • Slowly add a base (e.g., 1 M sodium hydroxide) to the solution while stirring until the pH reaches a neutral range (pH 6-8). Monitor the pH using pH indicator strips or a calibrated pH meter.

4. Final Disposal:

  • The neutralized, treated waste should be transferred to a properly labeled hazardous waste container.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste according to federal, state, and local regulations.

  • Do not pour untreated or treated waste down the drain.

5. Disposal of Contaminated Solid Waste:

  • All solid waste contaminated with this compound or pNA (e.g., pipette tips, gloves, weigh boats) must be collected in a separate, labeled hazardous waste bag or container.

  • Dispose of this solid waste through your institution's EHS-approved hazardous waste stream.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound and its byproducts, fostering a secure research environment and upholding environmental responsibility.

Personal protective equipment for handling Ac-YVAD-pNA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ac-YVAD-pNA

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of the caspase-1 substrate, this compound (N-α-acetyl-Tyr-Val-Ala-Asp-p-nitroanilide). By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.

This compound is a chromogenic substrate used to measure caspase-1 activity. Upon cleavage by caspase-1, it releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically. While the full toxicological properties of this compound have not been extensively studied, the hazardous nature of its cleavage product, p-nitroaniline, necessitates careful handling.

Hazard Identification and Classification
Hazard ClassClassification
Physical Hazards Combustible Solids
Health Hazards Based on the release of p-nitroaniline, which is classified as acutely toxic, may cause eye irritation, and is a suspected mutagen.[1] Short-term exposure to p-nitroaniline can lead to the formation of methemoglobin, affecting oxygen transport in the blood.[1] Long-term exposure may cause liver damage.[1]
Environmental Hazards Harmful to aquatic life.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in both powder and solution form.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesMust be worn to protect against dust particles and splashes.
Hand Protection Chemical-resistant gloves (Nitrile)Double-gloving is recommended, especially when handling p-nitroaniline-containing waste.[1] Change gloves immediately upon contact.
Body Protection Lab CoatA standard laboratory coat is required to protect clothing and skin.
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to prevent inhalation of dust.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store: Store the container tightly closed in a freezer at -20°C.[2] The lyophilized powder is stable for extended periods at this temperature.

Experimental Workflow: Caspase-1 Activity Assay

The following is a generalized protocol for a colorimetric caspase-1 assay using this compound.[3][4]

  • Prepare Reagents:

    • Lysis Buffer: Prepare a suitable lysis buffer to extract intracellular contents.

    • Reaction Buffer: Prepare a 2X reaction buffer. Immediately before use, add Dithiothreitol (DTT) to the required concentration (e.g., 10 µL of 1M DTT per 1 mL of 2X Reaction Buffer).[3]

    • This compound Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute with the appropriate buffer to the desired working concentration (e.g., 200 µM).

  • Cell Lysis:

    • Induce apoptosis in your cell line of interest.

    • Collect cells by centrifugation.[3]

    • Resuspend the cell pellet in cold Lysis Buffer and incubate on ice.[3]

    • Centrifuge the lysate to pellet cell debris. The supernatant contains the active caspases.[3]

  • Enzymatic Reaction:

    • In a 96-well plate, add your cell lysate to each well.

    • Add the 2X Reaction Buffer (with DTT) to each well.[3]

    • Initiate the reaction by adding the this compound substrate solution to each well.[3]

    • Include appropriate controls, such as a blank (no cell lysate) and a negative control (no substrate).[3]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

    • Measure the absorbance at 405 nm using a microplate reader.[3][4] The absorbance is directly proportional to the amount of pNA released and, therefore, the caspase-1 activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition reagent_prep Prepare Reagents (Lysis Buffer, Reaction Buffer, Substrate) reaction_setup Set up Reaction in 96-well Plate (Lysate + Reaction Buffer + Substrate) reagent_prep->reaction_setup cell_lysis Prepare Cell Lysate cell_lysis->reaction_setup incubation Incubate at 37°C (1-2 hours) reaction_setup->incubation measurement Measure Absorbance at 405 nm incubation->measurement

Caption: Experimental workflow for a caspase-1 assay using this compound.

Disposal Plan

Proper disposal of this compound and related waste is critical to prevent environmental contamination and ensure personnel safety.

Waste Segregation and Collection
  • Solid Waste:

    • Unused this compound powder.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).

    • Place all solid waste into a dedicated, clearly labeled hazardous waste container with a liner.[1]

  • Liquid Waste:

    • Unused this compound solutions.

    • Reaction mixtures from the 96-well plates.

    • Collect all liquid waste in a sealed, labeled hazardous waste container.

Step-by-Step Disposal Procedure
  • Waste Collection: Segregate waste as described above at the point of generation.

  • Container Sealing: Securely seal all waste containers to prevent leaks or spills.

  • Labeling: Clearly label waste containers with "Hazardous Waste" and list the chemical contents (this compound, p-nitroaniline, and any solvents used).

  • Storage: Store waste containers in a designated, secure area away from general lab traffic.

  • Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.

disposal_workflow cluster_generation Waste Generation cluster_handling Waste Handling cluster_disposal Final Disposal solid_waste Solid Waste (Unused powder, contaminated labware) segregation Segregate into Labeled Hazardous Waste Containers solid_waste->segregation liquid_waste Liquid Waste (Unused solutions, reaction mixtures) liquid_waste->segregation sealing Securely Seal Containers segregation->sealing ehs_disposal Dispose via Institutional EHS sealing->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

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